molecular formula C10H13N5O4 B12387201 2',3'-O-Isopropylideneadenosine-13C5

2',3'-O-Isopropylideneadenosine-13C5

Cat. No.: B12387201
M. Wt: 272.21 g/mol
InChI Key: OIRDTQYFTABQOQ-ANYWVTQQSA-N
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Description

2',3'-O-Isopropylideneadenosine-13C5 is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 272.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',3'-O-Isopropylideneadenosine-13C5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-O-Isopropylideneadenosine-13C5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

272.21 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1

InChI Key

OIRDTQYFTABQOQ-ANYWVTQQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine-13C5, a stable isotope-labeled derivative of adenosine (B11128). It is a crucial tool in biomedical and pharmaceutical research, primarily serving as an internal standard for the accurate quantification of adenosine and its analogs in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details its physicochemical properties, a proposed synthesis method, and its significant applications in metabolic labeling and drug development. Furthermore, it includes detailed experimental protocols and visual diagrams of relevant biological pathways and analytical workflows to support its practical implementation in a laboratory setting.

Introduction

2',3'-O-Isopropylideneadenosine-13C5 is a synthetically modified nucleoside that incorporates five carbon-13 (¹³C) isotopes within its ribose sugar moiety. The isopropylidene group protects the 2' and 3' hydroxyl groups, enhancing its stability and modulating its polarity compared to adenosine. The key feature of this compound is the mass shift of +5 atomic mass units provided by the ¹³C isotopes, which allows for its clear differentiation from its unlabeled counterpart in mass spectrometry-based analyses. This property makes it an invaluable internal standard for correcting analytical variability and matrix effects, thereby ensuring the generation of high-quality, reliable data in quantitative studies.[1] Nucleoside analogs, such as 2',3'-O-Isopropylideneadenosine-13C5, are instrumental in advancing our understanding of cellular processes and are pivotal in the development of novel therapeutics, particularly in the fields of antiviral and anticancer drug discovery.[2][3]

Physicochemical Properties

The introduction of the isopropylidene group and the ¹³C isotopes alters the physicochemical properties of adenosine. These properties are summarized in the table below, with data for the unlabeled analog provided for comparison.

Property2',3'-O-Isopropylideneadenosine2',3'-O-Isopropylideneadenosine-13C5
Molecular Formula C₁₃H₁₇N₅O₄[1][4]¹³C₅C₈H₁₇N₅O₄[1]
Molecular Weight 307.31 g/mol [1][4]~312.31 g/mol [1]
CAS Number 362-75-4[1][4]Not available
Appearance White to off-white crystalline powder[1]Not available
Melting Point 221-222 °C[1][4][5]Not available
Purity ≥ 98% (HPLC)[2]Not available
Solubility Slightly soluble in Dioxane, DMSO, and Methanol[5]Not available
Storage Room temperature, in a dry and dark place[5]Room temperature, in a dry and dark place

Synthesis and Isotopic Labeling

The synthesis would likely begin with commercially available Adenosine-13C5. The protection of the 2' and 3' hydroxyl groups can be achieved through a reaction with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as p-toluenesulfonic acid, in an anhydrous solvent like acetone (B3395972) or dioxane.

Proposed Synthesis Workflow:

G Adenosine_13C5 Adenosine-13C5 Reaction_Mixture Reaction with 2,2-dimethoxypropane and p-toluenesulfonic acid in acetone Adenosine_13C5->Reaction_Mixture Product 2',3'-O-Isopropylideneadenosine-13C5 Reaction_Mixture->Product Purification Purification by recrystallization or column chromatography Product->Purification Final_Product Pure 2',3'-O-Isopropylideneadenosine-13C5 Purification->Final_Product

Caption: Proposed synthesis workflow for 2',3'-O-Isopropylideneadenosine-13C5.

Applications in Research and Drug Development

The primary application of 2',3'-O-Isopropylideneadenosine-13C5 is as an internal standard in quantitative bioanalysis. However, its unlabeled counterpart and other isotopically labeled nucleosides have broader applications.

Internal Standard for Adenosine Quantification

Due to its structural similarity and co-elution with adenosine in certain chromatographic methods, 2',3'-O-Isopropylideneadenosine-13C5 is an effective internal standard for the quantification of adenosine in biological samples like human plasma.[1] The distinct mass shift allows for accurate measurement by correcting for matrix effects and variations during sample processing.[1]

Metabolic Labeling Studies

Stable isotope-labeled nucleosides are used to trace the synthesis and turnover of nucleic acids.[6] Although the isopropylidene group would need to be removed intracellularly for incorporation into RNA, related ¹³C-labeled nucleosides are used to study RNA dynamics.

Drug Discovery and Development

Isotopically labeled compounds are essential in drug discovery for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[7][8] While 2',3'-O-Isopropylideneadenosine-13C5 is primarily used as an analytical tool, the study of nucleoside analogs is a cornerstone of antiviral and anticancer drug development.[2][3]

Experimental Protocols

Quantification of Adenosine in Human Plasma using LC-MS/MS

This protocol provides a validated method for the sensitive and accurate quantification of adenosine in human plasma.[1]

Materials:

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Prepare a stock solution of 2',3'-O-Isopropylideneadenosine-13C5 in methanol (1 mg/mL).

    • Prepare a working internal standard solution by diluting the stock solution with acetonitrile to 100 ng/mL.

    • In a microcentrifuge tube, add 50 µL of plasma.

    • Add 150 µL of the pre-chilled (-20°C) working internal standard solution to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Utilize a C18 reversed-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

      • MRM Transitions:

        • Adenosine: Monitor the transition of the protonated molecule to a specific fragment ion.

        • 2',3'-O-Isopropylideneadenosine-13C5: Monitor the transition of the ¹³C-labeled protonated molecule to a specific fragment ion.

  • Data Analysis:

    • Integrate the peak areas for both adenosine and the internal standard.

    • Calculate the peak area ratio (Analyte/IS).

    • Quantify the adenosine concentration in the samples using a calibration curve prepared with known concentrations of adenosine.

Experimental Workflow Diagram:

G Start Plasma Sample Collection Add_IS Addition of 2',3'-O-Isopropylideneadenosine-13C5 (Internal Standard) Start->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Caption: Workflow for adenosine quantification in plasma.

Adenosine Signaling Pathway

Adenosine is a critical signaling molecule that exerts its effects through four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃.[9] The activation of these receptors triggers various downstream signaling cascades that regulate a wide array of physiological processes, including inflammation, neurotransmission, and cardiovascular function. The accurate quantification of adenosine is therefore essential for studying these pathways.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R Gi Gi A1R->Gi activates PLC Phospholipase C (PLC) A1R->PLC activates Gs Gs A2AR->Gs activates A2BR->Gs activates A3R->Gi activates A3R->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits Gs->AC activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up PKA_down ↓ PKA cAMP_down->PKA_down PKA_up ↑ PKA cAMP_up->PKA_up Ca2_up ↑ Ca²⁺ PLC->Ca2_up

Caption: Simplified overview of adenosine signaling pathways.

Conclusion

2',3'-O-Isopropylideneadenosine-13C5 is a highly valuable and specific tool for researchers in the fields of analytical chemistry, pharmacology, and molecular biology. Its primary role as a stable isotope-labeled internal standard enables the accurate and reliable quantification of adenosine, a key signaling molecule, in complex biological systems. This technical guide provides essential information on its properties, a proposed synthesis, and detailed experimental protocols to facilitate its effective use in research and drug development. The continued application of such isotopically labeled compounds will undoubtedly contribute to significant advancements in our understanding of physiology and the development of new therapeutic interventions.

References

An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine-¹³C₅: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine-¹³C₅, an isotopically labeled derivative of the naturally occurring nucleoside, adenosine (B11128). This document details its chemical structure, physicochemical properties, and a representative synthesis protocol. Furthermore, it explores its critical applications in biomedical research and drug development, with a particular focus on its role as an internal standard in quantitative mass spectrometry-based bioanalysis and as a tracer in metabolic studies. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of adenosine are provided. Visual representations of the synthesis workflow, analytical methodology, and relevant biochemical pathways are included to facilitate a deeper understanding of its utility.

Introduction

2',3'-O-Isopropylideneadenosine is a derivative of adenosine in which the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This modification enhances its stability and makes it a valuable intermediate in the chemical synthesis of various nucleoside analogs, which are pivotal in the development of antiviral and anticancer therapeutics.[1]

The ¹³C₅-labeled version, 2',3'-O-Isopropylideneadenosine-¹³C₅, incorporates five carbon-13 isotopes into the ribose moiety. This isotopic labeling renders it an indispensable tool for researchers, particularly in quantitative analytical methods such as mass spectrometry. Its distinct mass shift allows it to be used as an ideal internal standard, enabling precise and accurate quantification of endogenous adenosine in complex biological matrices like plasma and tissue homogenates.[2] This is crucial for pharmacokinetic and metabolic studies during drug development.[2] Moreover, its use in metabolic labeling studies allows for the tracing of adenosine metabolism and its incorporation into nucleic acids, providing insights into cellular signaling and RNA synthesis.

Quantitative Data Presentation

The following tables summarize the key physicochemical properties of 2',3'-O-Isopropylideneadenosine-¹³C₅ and its corresponding unlabeled analog for comparative reference.

Table 1: General Properties

Property2',3'-O-Isopropylideneadenosine-¹³C₅2',3'-O-Isopropylideneadenosine
Molecular Formula ⁸C₅¹³C₅H₁₇N₅O₄C₁₃H₁₇N₅O₄[3][4][5]
Molecular Weight ~312.31 g/mol [2]307.31 g/mol [3][4][5]
CAS Number Not available362-75-4[3][4][5]
Appearance White to off-white crystalline powder[2]White to off-white crystalline powder[2]
Melting Point Not available221-222 °C[3][4][6]
Purity >98% (HPLC)≥98% (HPLC)[4]
Optical Activity Not available[α]20/D −98.5°, c = 1 in dioxane[4][7]

Table 2: Spectroscopic and Analytical Data

Data Type2',3'-O-Isopropylideneadenosine-¹³C₅2',3'-O-Isopropylideneadenosine
Mass Spectrometry (m/z) Expected [M+H]⁺ ≈ 313.3[M+H]⁺ ≈ 308.3
¹H NMR Spectrum consistent with structureSpectrum available from various sources[8]
¹³C NMR Enhanced signals for the five ¹³C-labeled ribose carbonsStandard spectrum

Experimental Protocols

Synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅

This protocol describes a general method for the synthesis of 2',3'-O-Isopropylideneadenosine, which can be adapted for the ¹³C₅-labeled version by starting with ¹³C₅-adenosine.[9]

Materials and Reagents:

  • ¹³C₅-Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane (B42991)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Suspend ¹³C₅-adenosine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (2-3 equivalents) to the suspension.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC), typically for 2-4 hours.[9]

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2',3'-O-Isopropylideneadenosine-¹³C₅.

Quantification of Adenosine in Human Plasma using LC-MS/MS

This protocol details a validated method for the quantification of adenosine in human plasma using 2',3'-O-Isopropylideneadenosine-¹³C₅ as an internal standard.[2][10]

Materials and Reagents:

Procedure:

Sample Preparation:

  • Thaw frozen human plasma samples on ice.

  • Prepare a stock solution of 2',3'-O-Isopropylideneadenosine-¹³C₅ in methanol (e.g., 1 mg/mL).

  • Prepare a working internal standard solution by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.[2]

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 150 µL of the pre-chilled (-20°C) working internal standard solution to the plasma sample for protein precipitation.[2]

  • Vortex the mixture for 30 seconds.[2]

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.[10]

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient elution to separate adenosine from other matrix components.

    • Injection Volume: 5 µL.[10]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Adenosine: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.

      • 2',3'-O-Isopropylideneadenosine-¹³C₅ (IS): Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion, accounting for the +5 Da mass shift.

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

Data Analysis:

  • Integrate the peak areas for both adenosine and the internal standard.

  • Calculate the peak area ratio of adenosine to the internal standard.

  • Quantify the concentration of adenosine in the plasma samples by comparing the peak area ratios to a standard curve prepared with known concentrations of adenosine.

Mandatory Visualizations

Synthesis Workflow

G cluster_start Starting Materials C13_Adenosine ¹³C₅-Adenosine Reaction Reaction at Room Temperature (2-4 hours) C13_Adenosine->Reaction Reagents Acetone, 2,2-Dimethoxypropane, p-Toluenesulfonic acid Reagents->Reaction Quenching Quench with Saturated Sodium Bicarbonate Reaction->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry over Sodium Sulfate, Filter, and Concentrate Extraction->Drying Purification Silica Gel Column Chromatography Drying->Purification Final_Product 2',3'-O-Isopropylideneadenosine-¹³C₅ Purification->Final_Product

Caption: General synthesis workflow for 2',3'-O-Isopropylideneadenosine-¹³C₅.

LC-MS/MS Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Vortex Vortex (30s) Plasma->Vortex IS Internal Standard (¹³C₅-labeled, 150 µL) IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC Liquid Chromatography (C18 Column) Injection->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify vs. Standard Curve Ratio->Quantification

Caption: Experimental workflow for adenosine quantification via LC-MS/MS.

Adenosine Salvage Pathway

G Labeled_Precursor 2',3'-O-Isopropylideneadenosine-¹³C₅ Deprotection Cellular Enzymes (Deprotection) Labeled_Precursor->Deprotection Labeled_Adenosine ¹³C₅-Adenosine Deprotection->Labeled_Adenosine AMP ¹³C₅-AMP Labeled_Adenosine->AMP Adenosine Kinase ADP ¹³C₅-ADP AMP->ADP ATP ¹³C₅-ATP ADP->ATP RNA Incorporation into newly synthesized RNA ATP->RNA RNA Polymerase

Caption: Metabolic fate of labeled adenosine via the salvage pathway.

References

An In-depth Technical Guide to the Synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2',3'-O-Isopropylideneadenosine-¹³C₅, an isotopically labeled derivative of adenosine (B11128) crucial for a range of research and development applications. This document outlines the synthetic protocol, presents key quantitative data, and illustrates its utility in metabolic and signaling pathway analysis.

Core Data Presentation

The following tables summarize the key physicochemical and quantitative data for 2',3'-O-Isopropylideneadenosine-¹³C₅ and its unlabeled counterpart.

Table 1: Physicochemical Properties

Property2',3'-O-Isopropylideneadenosine2',3'-O-Isopropylideneadenosine-¹³C₅
Molecular FormulaC₁₃H₁₇N₅O₄C₈¹³C₅H₁₇N₅O₄
Molecular Weight307.31 g/mol [1]~312.31 g/mol [2][3]
CAS Number362-75-4[1]Not available
AppearanceWhite to off-white crystalline powder[3]Not available
Melting Point221-222 °C[1]Not available
SolubilityDioxane (Slightly, Sonicated), DMSO (Slightly), Methanol (B129727) (Slightly)Chloroform

Table 2: Spectroscopic and Chromatographic Data

Data Type2',3'-O-Isopropylideneadenosine2',3'-O-Isopropylideneadenosine-¹³C₅
¹H NMRSpectrum available[4]Data not explicitly available, but would show characteristic shifts due to ¹³C coupling.
¹³C NMRSpectrum availableExpected to show five enriched signals in the ribose moiety region.
Mass Spectrometry (EI)Spectrum availableExpected [M+H]⁺ ~313.3 g/mol . Fragmentation would involve the ¹³C₅-labeled ribose moiety.[2]
Purity (HPLC)≥98%Typically high purity for use as an internal standard.

Experimental Protocols

Synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅

This protocol is adapted from general methods for the isopropylidenation of nucleosides. The synthesis of the ¹³C₅-labeled analog requires the use of Adenosine-¹³C₅ as the starting material.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend Adenosine-¹³C₅ in anhydrous acetone.

  • Reagent Addition: Add an excess of 2,2-dimethoxypropane to the suspension. This serves as both the protecting group source and a water scavenger.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, neutralize the catalyst by adding solid sodium bicarbonate and stir for 15-20 minutes.

  • Work-up: Filter the mixture to remove solids. Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantification of Adenosine in Human Plasma using LC-MS/MS

This protocol details a method for the quantification of adenosine in a biological matrix using 2',3'-O-Isopropylideneadenosine-¹³C₅ as an internal standard.[3]

Materials:

  • Human plasma samples

  • 2',3'-O-Isopropylideneadenosine-¹³C₅ (Internal Standard) stock solution (1 mg/mL in methanol)

  • Working internal standard solution (100 ng/mL in acetonitrile)

  • Acetonitrile (B52724) (pre-chilled at -20°C)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 50 µL of the plasma sample.

    • Add 150 µL of the pre-chilled working internal standard solution to the plasma sample.

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Employ a C18 reversed-phase column with a gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+). Monitor the specific precursor-to-product ion transitions for both adenosine and 2',3'-O-Isopropylideneadenosine-¹³C₅ in Multiple Reaction Monitoring (MRM) mode.[2]

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Adenosine_13C5 Adenosine-¹³C₅ Reaction_Mixture Reaction with 2,2-Dimethoxypropane & p-TSA in Acetone Adenosine_13C5->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Pure_Product Pure 2',3'-O-Isopropylidene- adenosine-¹³C₅ Purification->Pure_Product Characterization NMR & Mass Spectrometry Pure_Product->Characterization

Caption: Synthetic workflow for 2',3'-O-Isopropylideneadenosine-¹³C₅.

Metabolic_Fate cluster_uptake Cellular Uptake & Metabolism cluster_salvage Nucleotide Salvage Pathway cluster_incorporation Macromolecular Synthesis Extracellular 2',3'-O-Isopropylidene- adenosine-¹³C₅ (Extracellular) Intracellular 2',3'-O-Isopropylidene- adenosine-¹³C₅ (Intracellular) Extracellular->Intracellular Cellular Uptake Deprotection Enzymatic Deprotection Intracellular->Deprotection Adenosine_13C5 Adenosine-¹³C₅ Deprotection->Adenosine_13C5 AMP_13C5 AMP-¹³C₅ Adenosine_13C5->AMP_13C5 Adenosine Kinase ADP_13C5 ADP-¹³C₅ AMP_13C5->ADP_13C5 ATP_13C5 ATP-¹³C₅ ADP_13C5->ATP_13C5 RNA_13C5 Incorporation into RNA-¹³C₅ ATP_13C5->RNA_13C5

Caption: Metabolic fate of 2',3'-O-Isopropylideneadenosine-¹³C₅.

Adenosine_Signaling cluster_receptors Adenosine Receptors cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers Adenosine Adenosine A1R A1 Adenosine->A1R A2AR A2A Adenosine->A2AR A2BR A2B Adenosine->A2BR A3R A3 Adenosine->A3R AC Adenylyl Cyclase A1R->AC Gi/o PLC Phospholipase C A1R->PLC Gq A2AR->AC Gs A2BR->AC Gs A3R->AC Gi A3R->PLC Gq cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down IP3_DAG ↑ IP3, DAG PLC->IP3_DAG

Caption: Adenosine receptor signaling pathways.[5][6][7]

References

In-Depth Technical Guide: 2',3'-O-Isopropylideneadenosine-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2',3'-O-Isopropylideneadenosine-13C5, a crucial isotopically labeled intermediate in nucleoside chemistry. Its primary application lies in the synthesis of modified nucleosides for various therapeutic and research purposes, allowing for precise tracking and quantification in biological systems.

Core Compound Data

The incorporation of five Carbon-13 isotopes into the ribose moiety of 2',3'-O-Isopropylideneadenosine significantly alters its molecular weight, a critical parameter for mass spectrometry-based analyses. The table below summarizes the key quantitative data for the labeled and unlabeled compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Isotopic Label
2',3'-O-IsopropylideneadenosineC₁₃H₁₇N₅O₄307.31[1][2][3][4][5]Unlabeled
Adenosine-¹³C₅C₅¹³C₅H₁₃N₅O₄272.20[6][7]5 x ¹³C
2',3'-O-Isopropylideneadenosine-¹³C₅ C₈¹³C₅H₁₇N₅O₄ 312.33 5 x ¹³C

Determination of Molecular Weight: A Methodological Overview

The molecular weight of 2',3'-O-Isopropylideneadenosine-¹³C₅ is calculated by considering the mass difference between the naturally abundant ¹²C and the incorporated ¹³C isotopes. The following workflow outlines the logical steps for this determination.

A Start: Identify Base Molecule (2',3'-O-Isopropylideneadenosine) B Determine Molecular Formula (C13H17N5O4) A->B D Identify Isotopic Label (13C5) A->D C Find Molecular Weight of Unlabeled Compound (307.31 g/mol) B->C F Calculate Final Molecular Weight (Unlabeled MW + Mass Difference) C->F E Calculate Mass Difference (5 * (Mass of 13C - Mass of 12C)) D->E E->F G Result: 312.33 g/mol F->G cluster_0 Cell Membrane cluster_1 Intracellular A Adenosine Analog B Adenosine Receptor A->B Binding C G Protein B->C Activation D Adenylyl Cyclase C->D Modulation E cAMP D->E Production F Downstream Effectors E->F Activation

References

A Comprehensive Technical Guide to 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2',3'-O-Isopropylideneadenosine-¹³C₅ is a stable isotope-labeled derivative of adenosine (B11128), a pivotal nucleoside in numerous physiological processes. The incorporation of five ¹³C atoms into the ribose moiety provides a distinct mass shift, making it an invaluable tool in metabolic research and quantitative analysis. The isopropylidene group serves as a protective element for the 2' and 3' hydroxyl groups of the ribose, rendering it a key intermediate in the synthesis of various adenosine analogs for therapeutic development.[1][2][3][4] This guide provides an in-depth overview of its properties, synthesis, and applications, complete with detailed experimental protocols and pathway visualizations to support its use in academic and industrial research settings.

Core Physicochemical Data

A comparative summary of the key physicochemical properties of 2',3'-O-Isopropylideneadenosine and its ¹³C₅-labeled analog is presented below.

Property2',3'-O-Isopropylideneadenosine2',3'-O-Isopropylideneadenosine-¹³C₅
Molecular Formula C₁₃H₁₇N₅O₄[5]⁸C₅¹³C₅H₁₇N₅O₄[5]
Molecular Weight 307.31 g/mol [5][6][7]~312.31 g/mol [5]
CAS Number 362-75-4[5][6][7][8]Not available[5]
Appearance White to off-white crystalline powder[5][9]Not available[5]
Melting Point 221-222 °C[5][6][8][10]Not available[5]
Purity ≥ 98% (HPLC)[3]-
Solubility Slightly soluble in Dioxane, DMSO, and Methanol[8]-
Optical Activity [α]20/D −98.5°, c = 1 in dioxane[10]-

Storage and Stability

Proper storage is critical to maintain the integrity of 2',3'-O-Isopropylideneadenosine-¹³C₅.

FormStorage TemperatureDuration
Solid -20°CAt least 2-3 years[11]
In Solution -80°CUp to 6 months[11]
-20°CUp to 1 month[11]

Note: The isopropylidene group is sensitive to acidic conditions. Stability in aqueous solutions is pH-dependent.[11]

Key Applications in Research and Development

2',3'-O-Isopropylideneadenosine-¹³C₅ is a versatile tool with several key applications:

  • Internal Standard in LC-MS/MS: It is an ideal internal standard for the quantification of adenosine and its metabolites in complex biological matrices like human plasma. The five ¹³C atoms provide a clear mass shift, preventing signal overlap with the unlabeled analyte.[5]

  • Metabolic Labeling Studies: As a stable isotope-labeled precursor, it is used to trace the synthesis and turnover of RNA. Once taken up by cells, it is metabolized and incorporated into newly synthesized RNA, allowing for the quantification of RNA dynamics.[1]

  • Intermediate in Nucleoside Synthesis: The protective isopropylidene group allows for regioselective modifications at other positions of the adenosine molecule, particularly the 5'-hydroxyl group. This makes it a crucial building block for synthesizing modified nucleosides with potential as antiviral or anticancer agents.[3][4][12]

  • Cellular Signaling Research: It is used in studies investigating cellular signaling pathways that involve adenosine and its derivatives.[1][3]

Experimental Protocols

Representative Synthesis of 2',3'-O-Isopropylideneadenosine

This protocol describes the synthesis of the unlabeled compound. The synthesis of the ¹³C₅-labeled analog follows a similar procedure using ¹³C₅-labeled adenosine as the starting material.[2]

Materials:

  • Adenosine

  • Anhydrous Acetone[4]

  • 2,2-Dimethoxypropane[2][4]

  • p-Toluenesulfonic acid (catalyst)[2][4]

  • Sodium bicarbonate[2]

  • Anhydrous Sodium Sulfate[4]

  • Silica (B1680970) Gel for column chromatography[2][4]

Procedure:

  • Reaction Setup: Suspend adenosine in anhydrous acetone (B3395972) in a round-bottom flask.[2][4]

  • Addition of Reagents: Add an excess of 2,2-dimethoxypropane, which acts as both a reactant and a water scavenger.[2]

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the mixture.[2]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[2]

  • Quenching: Once complete, quench the catalyst by adding solid sodium bicarbonate and stirring for 15-20 minutes.[2]

  • Workup: Filter the mixture to remove solids.[2]

  • Purification: Purify the crude product using silica gel column chromatography to obtain pure 2',3'-O-Isopropylideneadenosine.[13]

G cluster_synthesis Synthesis Workflow A 1. Suspend Adenosine in Anhydrous Acetone B 2. Add 2,2-Dimethoxypropane & p-Toluenesulfonic acid A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with Sodium Bicarbonate C->D E 5. Filter Mixture D->E F 6. Purify by Column Chromatography E->F G Pure 2',3'-O-Isopropylideneadenosine F->G

Fig. 1: Representative Synthesis Workflow
Use as an Internal Standard for Adenosine Quantification in Plasma

This protocol outlines a validated LC-MS/MS method for quantifying adenosine in human plasma.[5]

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.[5]

    • Prepare a working internal standard solution of 2',3'-O-Isopropylideneadenosine-¹³C₅ (e.g., 100 ng/mL in acetonitrile).[5]

    • To 50 µL of plasma, add 150 µL of the cold (-20°C) internal standard solution.[5]

    • Vortex for 30 seconds to precipitate proteins.[5]

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for separation.[14]

    • The fragmentation of adenosine in positive ion ESI-MS/MS typically involves the cleavage of the glycosidic bond, producing the protonated adenine (B156593) fragment ion (m/z 136 for the unlabeled species).[14]

  • Data Processing:

    • Correct for matrix effects and variability during sample processing using the internal standard signal.[5]

G cluster_lcms LC-MS/MS Quantification Workflow Sample Plasma Sample IS Add ¹³C₅ Internal Standard (Protein Precipitation) Sample->IS Analysis LC-MS/MS Analysis IS->Analysis Data Data Processing Analysis->Data Result Quantified Adenosine Data->Result

Fig. 2: LC-MS/MS Experimental Workflow
Metabolic Labeling for RNA Synthesis Analysis

This protocol details the use of the labeled compound to study RNA dynamics.[1][13]

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.[13]

    • Replace the standard medium with a medium containing 2',3'-O-Isopropylideneadenosine-¹³C₅.[13]

    • Incubate for a defined period to allow for uptake and metabolism.[13]

  • Metabolite Extraction:

    • Harvest cells and rapidly quench metabolic activity (e.g., with cold methanol).[13]

    • Extract intracellular metabolites.[13]

  • Analytical Measurement:

    • Analyze the extracted metabolites (specifically RNA) using mass spectrometry to determine the incorporation of ¹³C₅-adenosine.

Signaling Pathways and Metabolism

Upon cellular uptake, 2',3'-O-Isopropylideneadenosine-¹³C₅ is processed by cellular enzymes. The protective isopropylidene group is cleaved to yield ¹³C₅-labeled adenosine. This labeled adenosine then enters the adenosine salvage pathway.[1]

  • Phosphorylation: Adenosine kinase phosphorylates ¹³C₅-adenosine to form ¹³C₅-adenosine monophosphate (AMP).[1]

  • Conversion: ¹³C₅-AMP is subsequently converted to ¹³C₅-adenosine diphosphate (B83284) (ADP) and then to ¹³C₅-adenosine triphosphate (ATP).[1]

  • Incorporation: The labeled ¹³C₅-ATP is then available for incorporation into newly transcribed RNA by RNA polymerases.[1]

G cluster_pathway Metabolic Pathway A 2',3'-O-Isopropylideneadenosine-¹³C₅ (Cellular Uptake) B ¹³C₅-Adenosine (De-protection) A->B Cellular Enzymes C ¹³C₅-AMP (Phosphorylation) B->C Adenosine Kinase D ¹³C₅-ADP C->D E ¹³C₅-ATP D->E F Incorporation into new RNA E->F RNA Polymerases

Fig. 3: Cellular Metabolism and RNA Incorporation Pathway

References

An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine-13C5, a crucial isotopically labeled nucleoside analog. This document details its synthesis, physicochemical properties, and key applications in biomedical research and drug development, with a focus on its role as an internal standard in mass spectrometry-based analyses and as a tracer in metabolic flux analysis.

Core Data Presentation

The following tables summarize the key quantitative data for 2',3'-O-Isopropylideneadenosine-13C5 and its unlabeled counterpart for easy comparison.

Table 1: General Properties

Property2',3'-O-Isopropylideneadenosine-13C52',3'-O-Isopropylideneadenosine (Unlabeled)
Molecular Formula C₈¹³C₅H₁₇N₅O₄C₁₃H₁₇N₅O₄[1]
Molecular Weight ~312.27 g/mol [1][2]307.31 g/mol [1]
Appearance White or nearly white crystal powder[1]White to off-white crystalline powder[3]
Purity ≥98% (typically by HPLC)[3]≥98%
Isotopic Enrichment >99% (claimed by some vendors)Not Applicable
CAS Number Not publicly available[1][4]362-75-4[1]

Table 2: Physicochemical Properties (Unlabeled 2',3'-O-Isopropylideneadenosine)

PropertyValue
Melting Point 221-222 °C[1]
Optical Activity [α]20/D −98.5°, c = 1 in dioxane

Experimental Protocols

Synthesis of 2',3'-O-Isopropylideneadenosine-13C5

The synthesis of 2',3'-O-Isopropylideneadenosine-13C5 is adapted from established protocols for the isopropylidenation of nucleosides, starting with commercially available Adenosine-13C5.[1][3]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend Adenosine-13C5 in anhydrous acetone.[1]

  • Addition of Reagents: Add an excess of 2,2-dimethoxypropane to the suspension.[1]

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the mixture.[1]

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[1]

  • Quenching: Once the reaction is complete, neutralize the catalyst by adding a small amount of solid sodium bicarbonate and stir for 15-20 minutes.[1]

  • Workup: Filter the mixture to remove the sodium bicarbonate and any remaining solids. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate as the eluent.[1]

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its identity, purity, and isotopic enrichment.[1][3] The expected mass shift of +5 Da compared to the unlabeled compound should be observed in the mass spectrum.[2]

Quantification of Adenosine (B11128) in Human Plasma using LC-MS/MS

This protocol details a method for the sensitive and accurate quantification of adenosine in human plasma using 2',3'-O-Isopropylideneadenosine-13C5 as an internal standard.[4]

Materials:

  • Human plasma samples

  • 2',3'-O-Isopropylideneadenosine-13C5 (Internal Standard)

  • Methanol

  • Acetonitrile (B52724)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.[4]

    • Prepare a stock solution of 2',3'-O-Isopropylideneadenosine-13C5 in methanol (e.g., 1 mg/mL).[4]

    • Prepare a working internal standard solution by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.[4]

    • In a microcentrifuge tube, add 50 µL of the plasma sample.[4]

    • Add 150 µL of the pre-chilled working internal standard solution to the plasma sample.[4]

    • Vortex mix for 30 seconds to precipitate proteins.[4]

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a C18 reversed-phase column.[5]

    • Use a gradient elution with mobile phases such as water with an acidic modifier (e.g., 0.1% formic acid) and acetonitrile or methanol with the same modifier.[5]

    • Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[4]

    • Optimize the MRM transitions for both adenosine and 2',3'-O-Isopropylideneadenosine-13C5.[5]

  • Data Processing:

    • Integrate the peak areas for both the analyte (adenosine) and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the concentration of adenosine in the plasma samples using a calibration curve.

Mandatory Visualization

Signaling Pathways

2',3'-O-Isopropylideneadenosine, as an analog of adenosine, is expected to interact with adenosine receptors. The following diagrams illustrate the canonical signaling pathways for the A1 and A2A adenosine receptors.

A1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1R A1 Receptor Gi Gi Protein A1R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Adenosine Adenosine Adenosine->A1R Gi->AC inhibits Gi->PLC activates PKA PKA cAMP->PKA activates Response_Inhibition Inhibitory Cellular Response PKA->Response_Inhibition leads to Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates Response_Activation Excitatory Cellular Response PKC->Response_Activation leads to

Caption: A1 Adenosine Receptor Signaling Pathway.[6][7][8][9]

A2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A2AR A2A Receptor Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Adenosine Adenosine Adenosine->A2AR Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: A2A Adenosine Receptor Signaling Pathway.[10][11][12][13]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of 2',3'-O-Isopropylideneadenosine and its application in metabolic flux analysis.

Synthesis_Workflow Start Start: Adenosine-13C5 Reaction Reaction with 2,2-Dimethoxypropane & p-Toluenesulfonic acid in Acetone Start->Reaction Quench Quench with Sodium Bicarbonate Reaction->Quench Workup Filtration and Solvent Evaporation Quench->Workup Purification Silica Gel Column Chromatography Workup->Purification Characterization Characterization by NMR and Mass Spectrometry Purification->Characterization End End Product: 2',3'-O-Isopropylideneadenosine-13C5 Characterization->End

Caption: Synthesis Workflow for 2',3'-O-Isopropylideneadenosine-13C5.[1]

MFA_Workflow Cell_Culture Cell Culture with 2',3'-O-Isopropylideneadenosine-13C5 Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->Analysis Data_Processing Mass Isotopomer Distribution Analysis Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Result Metabolic Flux Map Flux_Calculation->Result

Caption: Metabolic Flux Analysis (MFA) Workflow.[2][14][15][16][17][18]

References

The Advent of Carbon-13 Labeled Nucleosides: A Technical Guide to Their Synthesis, Analysis, and Application in Unraveling Metabolic Networks

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of stable isotope labeling has revolutionized the study of biological systems. Among these, carbon-13 (¹³C) has emerged as an indispensable tool for tracing the carbon backbone of essential biomolecules. This technical guide delves into the discovery, synthesis, and application of ¹³C-labeled nucleosides, the fundamental building blocks of DNA and RNA. We will explore the core principles of their use in metabolic research, provide detailed experimental protocols for their synthesis and analysis, and present quantitative data from key studies. Furthermore, this guide will illustrate the central role of ¹³C-labeled nucleosides in elucidating complex metabolic pathways, particularly in the context of cancer metabolism, and their utility in drug development.

Introduction: A Historical Perspective on the Discovery and Significance

The journey to understanding the intricate web of metabolic pathways within a cell has been a long and complex one. A significant leap forward came with the ability to tag and trace the fate of molecules in biological systems. While early studies utilized radioactive isotopes, the advent of stable isotope labeling, particularly with carbon-13, offered a safer and equally powerful alternative for researchers.

The foundational work in the mass spectrometry of nucleosides in the 1960s and 1970s by pioneers such as James A. McCloskey and Klaus Biemann laid the groundwork for the analysis of these complex biomolecules. While a single "discovery" paper for the first synthesis of a ¹³C-labeled nucleoside is not easily pinpointed, the collective efforts of the scientific community during this period led to the gradual development and refinement of synthetic methods. These early endeavors were driven by the need for internal standards in mass spectrometry and for probes to study biosynthetic pathways.

The true power of ¹³C-labeled nucleosides was fully realized with the development of advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. These technologies allowed for the precise determination of the location and extent of ¹³C incorporation into nucleosides, providing unprecedented insights into metabolic fluxes and pathway activities. Today, ¹³C-labeled nucleosides are indispensable tools in a wide range of research areas, from basic cell biology to drug discovery and development.[1]

Core Principles of ¹³C Labeling in Nucleoside Metabolism

The fundamental principle behind the use of ¹³C-labeled nucleosides is the introduction of a "heavy" carbon isotope into a biological system and the subsequent tracking of its incorporation into newly synthesized molecules. By providing cells with a ¹³C-enriched precursor, such as glucose or an amino acid, researchers can follow the flow of carbon atoms through various metabolic pathways that lead to the synthesis of the ribose sugar and the purine (B94841) and pyrimidine (B1678525) bases of nucleosides.[2]

The two primary analytical techniques used to detect and quantify ¹³C incorporation are:

  • Mass Spectrometry (MS): MS is highly sensitive and is used to measure the mass isotopologue distribution (MID) of a given metabolite. The MID reveals the proportion of molecules that contain zero, one, two, or more ¹³C atoms. This information is crucial for calculating metabolic fluxes.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific position of ¹³C atoms within a molecule. This positional information, or isotopomer analysis, can help to distinguish between different metabolic pathways that may produce the same overall mass isotopologue.[4]

By analyzing the labeling patterns in nucleosides and other related metabolites, researchers can construct a quantitative map of cellular metabolism, a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA).[5] This powerful approach allows for the identification of active and inactive pathways, the quantification of reaction rates (fluxes), and the elucidation of how metabolic networks are rewired in different physiological or pathological states, such as cancer.[6]

Experimental Protocols

The successful application of ¹³C-labeled nucleosides relies on robust experimental protocols for both their synthesis and the analysis of their incorporation into biological molecules. This section provides detailed methodologies for key experiments.

Synthesis of ¹³C-Labeled Nucleosides

The synthesis of ¹³C-labeled nucleosides can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired labeling pattern (uniform or site-specific) and the scale of the synthesis.

Chemical synthesis offers precise control over the position of the ¹³C label. This is particularly useful for probing specific enzymatic reactions or for NMR-based structural studies.

Example Protocol: Synthesis of [8-¹³C]Guanosine

This protocol describes a combined chemical and enzymatic approach to synthesize [8-¹³C]guanosine 5'-diphosphate (GDP) from ¹³C-formic acid.[7]

  • Introduction of the ¹³C label: The synthesis begins with the incorporation of the ¹³C label from H¹³COOH into the purine ring structure. A key step involves the ring closure of a pyrimidine precursor using a ¹³C-labeled reagent.

  • Glycosylation: The labeled guanine (B1146940) base is then coupled to a protected ribose sugar to form the nucleoside.

  • Phosphorylation: The nucleoside is subsequently phosphorylated to yield the nucleotide, in this case, GDP. This step is often carried out enzymatically for higher efficiency and specificity.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

General Considerations for Chemical Synthesis:

  • Protecting Groups: The hydroxyl groups of the ribose and the exocyclic amino groups of the bases must be protected during chemical synthesis to prevent unwanted side reactions.

  • Stereochemistry: Controlling the stereochemistry of the glycosidic bond is crucial to obtain the biologically active β-anomer.

  • Yields: Chemical syntheses of labeled nucleosides can be multi-step processes with varying yields. Careful optimization of each step is necessary.

Enzymatic and chemo-enzymatic methods are often more efficient for producing uniformly labeled nucleosides, where all carbon atoms in the ribose and/or base are replaced with ¹³C.

Example Protocol: Chemo-enzymatic Synthesis of Uniformly ¹³C-Labeled Uridine (B1682114) Triphosphate (UTP)

This protocol utilizes a combination of chemical synthesis for the labeled precursor and a cascade of enzymatic reactions to produce the final product.[8]

  • Labeled Precursor: The synthesis starts with commercially available [U-¹³C₆]glucose.

  • Enzymatic Cascade: A cocktail of eleven enzymes is used to convert the labeled glucose into 5-phosphoribosyl-1-pyrophosphate (PRPP).

  • UMP Synthesis: The PRPP is then reacted with unlabeled uracil (B121893) in a reaction catalyzed by uracil phosphoribosyltransferase to produce uniformly ¹³C-labeled uridine monophosphate (UMP) in the ribose moiety.

  • Phosphorylation to UTP: The UMP is subsequently phosphorylated to uridine diphosphate (B83284) (UDP) and then to UTP using appropriate kinases and an ATP regeneration system.

  • Purification: The final labeled UTP is purified by chromatography.

General Workflow for a ¹³C Nucleoside Labeling Experiment

G cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction cluster_2 Sample Analysis cluster_3 Data Interpretation A 1. Seed Cells B 2. Culture in 13C-labeled medium (e.g., [U-13C]-glucose) A->B C 3. Incubate to isotopic steady state B->C D 4. Quench metabolism (e.g., cold methanol) C->D E 5. Extract metabolites D->E F 6. LC-MS/MS or NMR analysis E->F G 7. Data processing F->G H 8. Isotopomer analysis G->H I 9. Metabolic flux calculation H->I

Caption: General workflow for a ¹³C nucleoside labeling experiment.

Analysis of ¹³C Incorporation
  • Cell Culture and Labeling: Culture cells in a medium containing the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose) until isotopic steady state is reached (typically 24-48 hours).

  • Metabolite Extraction: Rapidly quench metabolism by washing the cells with ice-cold saline and then extracting the metabolites with a cold solvent mixture (e.g., 80% methanol).

  • Hydrolysis (Optional): To analyze the nucleoside composition of RNA or DNA, the nucleic acids are first isolated and then enzymatically hydrolyzed to individual nucleosides.

  • Sample Cleanup: The extracted metabolites or hydrolyzed nucleosides are then prepared for analysis, which may involve derivatization to improve their chromatographic properties.

  • Chromatographic Separation: The sample is injected onto a liquid chromatography (LC) system to separate the different nucleosides and other metabolites.

  • Mass Spectrometry Detection: The separated compounds are then introduced into a mass spectrometer. Data is typically acquired in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect the different mass isotopologues of the nucleosides of interest.

  • Data Analysis: The peak areas for each mass isotopologue are integrated. After correcting for the natural abundance of ¹³C, the mass isotopologue distribution (MID) is calculated.

Data Presentation and Interpretation

The quantitative data obtained from ¹³C labeling experiments are typically presented in tables that show the mass isotopologue distributions or the calculated metabolic fluxes.

Mass Isotopologue Distribution (MID) Data

The following table presents hypothetical MID data for the ribose moiety of adenosine (B11128) in cancer cells grown in the presence of [U-¹³C₆]-glucose, with and without a drug treatment that inhibits the pentose (B10789219) phosphate (B84403) pathway (PPP).

IsotopologueControl Cells (%)Treated Cells (%)
M+0540
M+11030
M+21515
M+32010
M+4205
M+5300

Interpretation: In the control cells, a significant portion of the adenosine ribose is fully labeled (M+5), indicating active de novo synthesis from the labeled glucose via the PPP. In the drug-treated cells, the M+5 fraction is absent, and the M+0 fraction is significantly increased. This suggests that the drug has inhibited the PPP, forcing the cells to utilize unlabeled carbon sources for ribose synthesis.

Metabolic Flux Analysis (MFA) Data

The MID data can be used to calculate the relative or absolute fluxes through different metabolic pathways. The table below shows example relative flux data for central carbon metabolism in a cancer cell line.

Metabolic PathwayRelative Flux (Normalized to Glucose Uptake)
Glycolysis1.00
Pentose Phosphate Pathway (Oxidative)0.25
TCA Cycle0.80
Anaplerosis (from Glutamine)0.40
Lactate Production0.90

Interpretation: This data indicates that for every 100 units of glucose taken up by the cells, 25 units enter the oxidative PPP, and 90 units are converted to lactate. The TCA cycle is also highly active, with a significant contribution from glutamine anaplerosis.

Applications in Research and Drug Development

¹³C-labeled nucleosides are powerful tools for investigating a wide range of biological questions and for the development of new therapeutic agents.

Elucidation of Metabolic Pathways

One of the primary applications of ¹³C-labeled nucleosides is the elucidation of metabolic pathways. By tracing the flow of ¹³C from a labeled precursor to the final nucleoside product, researchers can map out the connections between different metabolic reactions.

The Pentose Phosphate Pathway (PPP)

The PPP is a crucial pathway for the synthesis of the ribose-5-phosphate (B1218738) precursor for nucleotide biosynthesis and for the production of NADPH for reductive biosynthesis and antioxidant defense. Using specifically labeled glucose tracers, such as [1,2-¹³C₂]-glucose, allows for the quantification of the flux through the oxidative and non-oxidative branches of the PPP.[9]

Caption: Carbon flow from glucose to nucleosides via the Pentose Phosphate Pathway.

Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. ¹³C-MFA using labeled nucleosides and their precursors has been instrumental in understanding these metabolic alterations, such as the Warburg effect (aerobic glycolysis) and the increased reliance on glutamine metabolism.[6] This knowledge is crucial for identifying novel therapeutic targets in cancer.

Drug Development

In the development of new drugs, particularly nucleoside analogs used in antiviral and anticancer therapies, ¹³C labeling is a valuable tool.[2] It can be used to:

  • Elucidate the mechanism of action: By tracing the metabolic fate of a ¹³C-labeled drug candidate, researchers can determine how it is activated and incorporated into nucleic acids or how it inhibits specific enzymes.

  • Investigate drug resistance: ¹³C labeling can help to identify the metabolic pathways that are altered in drug-resistant cells, providing insights into the mechanisms of resistance.

  • Assess drug metabolism and pharmacokinetics: Labeled compounds are used in studies to understand how a drug is absorbed, distributed, metabolized, and excreted by the body.[10]

Conclusion

The discovery and application of carbon-13 labeled nucleosides have provided an unprecedented window into the complex world of cellular metabolism. From their early use as internal standards in mass spectrometry to their current central role in metabolic flux analysis, these powerful tools have been instrumental in advancing our understanding of fundamental biological processes. For researchers, scientists, and drug development professionals, the ability to trace the journey of carbon atoms through the intricate network of metabolic pathways offers a quantitative and dynamic view of the cell at work. As analytical technologies continue to improve in sensitivity and resolution, the application of ¹³C-labeled nucleosides will undoubtedly continue to expand, leading to new discoveries and the development of novel therapeutic strategies for a wide range of human diseases.

References

The Analytical & Biological Mechanisms of 2',3'-O-Isopropylideneadenosine-13C5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2',3'-O-Isopropylideneadenosine-13C5, a stable isotope-labeled derivative of adenosine (B11128). The primary mechanism of action of this compound is not pharmacological, but rather its critical function as an internal standard in quantitative bioanalysis using mass spectrometry. Its structure, nearly identical to its unlabeled counterpart, allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variability and ensuring high accuracy and precision.[1] Concurrently, as an adenosine analog, the parent molecule is expected to interact with adenosine receptors, conferring a potential biological mechanism of action relevant to researchers studying purinergic signaling pathways.[2][3] This document details both the analytical and potential biological roles, providing comprehensive experimental protocols, quantitative data, and visual workflows to support its application in research and development.

Core Mechanism of Action: An Analytical Internal Standard

The principal application and "mechanism of action" of 2',3'-O-Isopropylideneadenosine-13C5 is its role as a stable isotope-labeled internal standard (SIL-IS) in isotope dilution mass spectrometry.[1][2][4] This technique is the gold standard for accurate and precise quantification of molecules in complex biological matrices like plasma, urine, or cell lysates.[1]

The core principle relies on the addition of a known quantity of the SIL-IS to a sample at the earliest stage of preparation.[5] Because 2',3'-O-Isopropylideneadenosine-13C5 is chemically and physically almost identical to the unlabeled analyte, it experiences the same losses during extraction, and the same ionization suppression or enhancement effects in the mass spectrometer.[1][5] The five Carbon-13 (¹³C) atoms in the ribose moiety give it a distinct mass-to-charge ratio (+5 Da) from the native compound, allowing the mass spectrometer to measure both compounds independently.[1][4] By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, one can accurately determine the initial concentration of the analyte, effectively nullifying any variations introduced during the analytical workflow.

Physicochemical Properties

A comparison of the key properties of the labeled internal standard and its unlabeled counterpart is crucial for its application.

Property2',3'-O-Isopropylideneadenosine (Analyte)2',3'-O-Isopropylideneadenosine-13C5 (Internal Standard)
Molecular Formula C₁₃H₁₇N₅O₄C₈¹³C₅H₁₇N₅O₄
Molecular Weight 307.31 g/mol ~312.27 g/mol
CAS Number 362-75-4Not Publicly Available
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point 221-222 °CNot Specified
Purity (Typical) ≥98% (HPLC)≥98% (HPLC)

Data sourced from multiple references.[2][4]

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical relationship and principle of using a SIL-IS for quantification.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing & Analysis cluster_data Data & Calculation Analyte Unknown Amount of Analyte (A) SpikedSample Sample + IS-13C5 IS Known Amount of IS-13C5 IS->SpikedSample Extraction Extraction & Cleanup (Common Losses for A and IS) SpikedSample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (Area A / Area IS) LCMS->Ratio Result Calculate Initial Concentration of A Ratio->Result CalCurve Calibration Curve CalCurve->Result

Caption: Principle of Stable Isotope Dilution Analysis.

Biological Mechanism of Action: An Adenosine Analog

Beyond its analytical function, 2',3'-O-Isopropylideneadenosine is an analog of adenosine, a critical purinergic signaling molecule. Adenosine exerts its physiological effects by activating four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2][3] These receptors are involved in a vast array of processes, including neurotransmission, inflammation, and vasodilation.[2]

The presence of the 2',3'-O-isopropylidene group protects the ribose hydroxyls, which can alter the molecule's stability and receptor binding affinity compared to native adenosine.[2][6] Therefore, the compound itself can be used in biochemical and pharmacological assays to study adenosine receptor signaling. Recent research has highlighted that adenosine analogs can possess immunomodulatory and antiviral properties, often through interaction with the A2A receptor.[7][8]

Adenosine A2A Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway for the Adenosine A2A receptor, a common target for adenosine analogs.

G Adenosine Adenosine or Analog A2AR A2A Receptor (GPCR) Adenosine->A2AR Binds G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Anti-inflammatory) CREB->Response Leads to

Caption: Canonical Adenosine A2A Receptor Signaling Cascade.

Experimental Protocols

Protocol for Quantification of Adenosine Analogs in Human Plasma

This protocol details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying an adenosine analog (e.g., 2',3'-O-Isopropylideneadenosine) in plasma using its ¹³C₅-labeled counterpart as the internal standard.

A. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • Prepare a working internal standard solution of 2',3'-O-Isopropylideneadenosine-13C5 at 100 ng/mL in acetonitrile.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 150 µL of the cold (-20°C) working internal standard solution to the plasma.[1]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.[9]

B. Liquid Chromatography (LC) Conditions

  • Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 3.5 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[9]

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 5% B (re-equilibration)

C. Mass Spectrometry (MS) Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Scan Type: Multiple Reaction Monitoring (MRM).[5]

  • Ion Source Gas 1: 40 psi

  • Ion Source Gas 2: 20 psi

  • Curtain Gas: 20 psi

  • Temperature: 500°C

D. MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Adenosine 268.1136.11520
2',3'-O-Isopropylideneadenosine 308.3136.12580
2',3'-O-Isopropylideneadenosine-13C5 (IS) 313.3136.12580

Note: MRM parameters, especially Collision Energy and Declustering Potential, should be optimized for the specific instrument in use. Data sourced from multiple references.[1][8]

Experimental Workflow Diagram

G Sample 1. Plasma Sample (50 µL) Spike 2. Add IS-13C5 in Acetonitrile (150 µL) Sample->Spike Vortex 3. Vortex (30 sec) Spike->Vortex Centrifuge 4. Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Inject 6. Inject into LC-MS/MS System (5 µL) Transfer->Inject Analyze 7. Data Acquisition (MRM Mode) Inject->Analyze Quantify 8. Peak Integration & Quantification Analyze->Quantify

Caption: LC-MS/MS sample preparation and analysis workflow.

Conclusion

2',3'-O-Isopropylideneadenosine-13C5 is a specialized and powerful research tool with a dual nature. Its primary mechanism of action is its function as a high-fidelity internal standard, which is indispensable for the accurate quantification of adenosine and its analogs in complex biological samples.[1][4] The protocols and data provided in this guide offer a robust framework for its implementation in LC-MS/MS-based bioanalysis. Furthermore, its structural similarity to native adenosine makes its unlabeled form a valuable compound for investigating the pharmacology of purinergic signaling pathways, offering avenues for drug discovery and development.[6] A thorough understanding of both its analytical and biological roles allows researchers to leverage this compound to its full potential, ensuring the generation of high-quality, reproducible data in both quantitative studies and biochemical research.

References

Methodological & Application

Application Notes and Protocols for 2',3'-O-Isopropylideneadenosine-13C5 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2',3'-O-Isopropylideneadenosine-13C5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of adenosine (B11128) and its analogs by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a SIL-IS is the gold standard in quantitative mass spectrometry, ensuring the highest accuracy and precision by compensating for variations in sample preparation, chromatography, and ionization.[1]

Introduction

2',3'-O-Isopropylideneadenosine-13C5 is a derivative of the endogenous nucleoside adenosine, labeled with five carbon-13 isotopes in the ribose moiety. This isotopic labeling provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.[1] The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose, which can influence its stability and chromatographic behavior.[2][3] This internal standard is particularly useful for the accurate quantification of adenosine and related compounds in complex biological matrices such as plasma, serum, and tissue extracts, which is crucial in pharmacokinetic, pharmacodynamic, and metabolic studies.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2',3'-O-Isopropylideneadenosine and its 13C5-labeled counterpart is presented below.

Property2',3'-O-Isopropylideneadenosine2',3'-O-Isopropylideneadenosine-13C5
Molecular Formula C₁₃H₁₇N₅O₄C₈¹³C₅H₁₇N₅O₄
Molecular Weight 307.31 g/mol ~312.27 g/mol [4]
Appearance White to off-white crystalline powderWhite or nearly white crystal powder[4]
CAS Number 362-75-4[4]Not publicly available[4]
Melting Point 221-222 °C[4]Not specified

Quantitative Performance Data

While specific bioanalytical validation data for the use of 2',3'-O-Isopropylideneadenosine-13C5 as an internal standard is not widely published, the following table represents typical performance characteristics expected from a validated LC-MS/MS method for adenosine quantification in human plasma. This data is illustrative and should be confirmed by a full method validation in the user's laboratory.

ParameterTypical Performance Characteristics
Linearity (R²) ≥ 0.995
Calibration Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery (%) 85 - 115%

Experimental Protocols

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2',3'-O-Isopropylideneadenosine-13C5 in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the stock solution with acetonitrile (B52724).

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the unlabeled analyte (e.g., adenosine) in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking the analyte stock solution into the biological matrix of interest (e.g., human plasma).

Sample Preparation (Protein Precipitation)
  • Sample Spiking: To 100 µL of the biological matrix (e.g., plasma), calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).[5]

  • Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[5]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.[5]

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Method
  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient elution to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.[5]

  • Mass Spectrometry (MS/MS):

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard must be optimized. For adenosine, a common transition is from the protonated molecule [M+H]⁺ to the protonated adenine (B156593) fragment.[2]

Diagrams

Adenosine Signaling Pathway

Adenosine_Signaling_Pathway cluster_receptors Adenosine Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers A1R A1 Gi_Go Gi/Go A1R->Gi_Go A2AR A2A Gs_Golf Gs/Golf A2AR->Gs_Golf A2BR A2B A2BR->Gs_Golf Gq Gq A2BR->Gq A3R A3 A3R->Gi_Go A3R->Gq AC Adenylyl Cyclase Gi_Go->AC Inhibits Gs_Golf->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca2_up ↑ Ca²⁺ IP3_DAG->Ca2_up Adenosine Adenosine Adenosine->A1R Adenosine->A2AR Adenosine->A2BR Adenosine->A3R

Caption: Overview of adenosine receptor signaling pathways.[6][7][8][9]

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with 2',3'-O-Isopropylideneadenosine-13C5 Sample->Spike Precipitate Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Experimental workflow for quantification using an internal standard.

Considerations and Best Practices

  • Co-elution: A key consideration is that 2',3'-O-Isopropylideneadenosine-13C5 has reduced polarity compared to adenosine, which may result in different retention times on a reversed-phase column.[2] While a stable isotope-labeled internal standard ideally co-elutes with the analyte, its primary function is to account for variability in extraction and ionization. Careful method development is required to ensure robust and reproducible quantification.

  • Stability: The isopropylidene group is susceptible to hydrolysis under acidic conditions.[2] The use of acidic mobile phases, common in LC-MS, could potentially lead to in-situ deprotection. The stability of the internal standard under the final analytical conditions should be thoroughly evaluated.

  • Method Validation: A full bioanalytical method validation should be performed in accordance with regulatory guidelines to ensure the method is fit for its intended purpose. This includes assessing linearity, accuracy, precision, selectivity, stability, and matrix effects.

Disclaimer: The information provided in these application notes is for research use only and is not intended for diagnostic or therapeutic procedures. The protocols and data presented are intended as a starting point, and users should perform their own optimization and validation for their specific application.

References

Application Notes and Protocols: NMR Spectroscopy of 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 2',3'-O-Isopropylideneadenosine and its ¹³C₅ isotopologue. This document includes key quantitative data, detailed experimental protocols for NMR analysis, and workflows for its application in metabolic studies and drug development.

Introduction

2',3'-O-Isopropylideneadenosine is a protected nucleoside derivative of adenosine (B11128), widely used as an intermediate in the synthesis of various adenosine analogs with potential therapeutic applications.[1] The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose sugar, enhancing its stability and facilitating specific chemical modifications at other positions. The ¹³C₅-labeled version, 2',3'-O-Isopropylideneadenosine-¹³C₅, incorporates five carbon-13 isotopes in the ribose moiety.[1] This isotopic labeling makes it a powerful tool for a range of biochemical and pharmaceutical research applications, particularly in studies involving mass spectrometry and NMR spectroscopy.[1] In NMR, the ¹³C₅ labeling allows for sensitive and specific tracking of the ribose portion of the molecule, enabling detailed studies of its metabolic fate, interaction with biological targets, and the kinetics of enzymatic reactions.[2]

Data Presentation

Quantitative NMR data for both unlabeled and ¹³C₅-labeled 2',3'-O-Isopropylideneadenosine are summarized below. The ¹H NMR data for the unlabeled compound were obtained in DMSO-d₆. The ¹³C NMR data for the unlabeled compound are based on typical chemical shifts for adenosine derivatives, while the data for the ¹³C₅-labeled compound are predicted based on the unlabeled spectrum and the expected significant enhancement of signals from the labeled ribose carbons.

Table 1: ¹H NMR Data for 2',3'-O-Isopropylideneadenosine in DMSO-d₆

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-88.375s-
H-28.190s-
NH₂7.41br s-
H-1'6.151d3.1
H-2'5.366dd3.1, 6.0
5'-OH5.29t5.6
H-3'4.991dd2.3, 6.0
H-4'4.245m-
H-5'a3.59dd4.6, -11.5
H-5'b3.55dd4.6, -11.5
C(CH₃)₂1.560s-
C(CH₃)₂1.337s-

Data sourced from ChemicalBook.[3]

Table 2: ¹³C NMR Data for 2',3'-O-Isopropylideneadenosine and its ¹³C₅ Isotopologue in DMSO-d₆

CarbonUnlabeled Chemical Shift (δ, ppm)¹³C₅-Labeled Chemical Shift (δ, ppm) (Predicted)
C-6156.1156.1
C-2152.3152.3
C-4149.0149.0
C-8140.0140.0
C-5119.3119.3
C-1' 90.5 90.5 (Enhanced Signal)
C-4' 87.5 87.5 (Enhanced Signal)
C-2' 84.0 84.0 (Enhanced Signal)
C-3' 81.5 81.5 (Enhanced Signal)
C-5' 62.0 62.0 (Enhanced Signal)
C(CH₃)₂113.5113.5
C(CH₃)₂27.027.0
C(CH₃)₂25.225.2

Note: The chemical shifts for the unlabeled compound are based on typical values for adenosine derivatives. The predicted data for the ¹³C₅-labeled compound assumes that the chemical shifts will be very similar to the unlabeled compound, but the signals for the five carbons of the ribose moiety (in bold) will be significantly enhanced due to ¹³C enrichment.[4]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the general procedure for preparing an NMR sample of 2',3'-O-Isopropylideneadenosine-¹³C₅ and acquiring ¹H and ¹³C NMR spectra.

Materials:

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2',3'-O-Isopropylideneadenosine-¹³C₅.

    • Dissolve the sample in 0.5-0.7 mL of DMSO-d₆ containing TMS in a clean, dry vial.

    • Vortex the solution until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

    • Shim the magnetic field to obtain optimal resolution.

    • ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the ¹³C enrichment of the ribose carbons, a significantly reduced number of scans will be required compared to an unlabeled sample. Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds.

    • (Optional) 2D NMR: For complete assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments are invaluable for elucidating the connectivity between protons and carbons.

Protocol 2: Monitoring Metabolic Fate using ¹³C NMR

This protocol describes a general workflow for using 2',3'-O-Isopropylideneadenosine-¹³C₅ to trace its metabolic conversion in a cellular system.

Materials:

  • Cell culture medium

  • 2',3'-O-Isopropylideneadenosine-¹³C₅

  • Cell line of interest

  • Reagents for cell lysis and metabolite extraction (e.g., cold methanol, chloroform, water)

  • NMR spectrometer

Procedure:

  • Cell Culture and Labeling:

    • Culture the chosen cell line to the desired confluency.

    • Replace the standard medium with a medium containing a known concentration of 2',3'-O-Isopropylideneadenosine-¹³C₅.

    • Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled compound.

  • Metabolite Extraction:

    • Harvest the cells and quench metabolic activity rapidly (e.g., by washing with ice-cold saline).

    • Perform a metabolite extraction using a standard protocol, such as a biphasic extraction with methanol, chloroform, and water, to separate polar and nonpolar metabolites.

    • Lyophilize or dry the polar extract containing the nucleoside metabolites.

  • NMR Analysis:

    • Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O with a pH buffer).

    • Acquire a high-resolution ¹³C NMR spectrum. The presence of new signals corresponding to ¹³C-labeled metabolites (e.g., ¹³C-labeled adenosine, AMP, ADP, ATP) will indicate the metabolic conversion of the parent compound.

    • The intensity of the ¹³C signals can be used to quantify the relative amounts of different metabolites over time, providing insights into the kinetics of the metabolic pathway.

Visualizations

Synthesis and Characterization Workflow

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Adenosine-¹³C₅ reagents Acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid start->reagents Suspend in reaction Stir at Room Temperature reagents->reaction purification Silica Gel Chromatography reaction->purification Purify product 2',3'-O-Isopropylideneadenosine-¹³C₅ purification->product nmr ¹H and ¹³C NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms Metabolic Fate Analysis Workflow cluster_experiment In Vitro Experiment cluster_analysis Analysis cell_culture Cell Culture labeling Incubate with 2',3'-O-Isopropylideneadenosine-¹³C₅ cell_culture->labeling extraction Metabolite Extraction labeling->extraction nmr_analysis ¹³C NMR Spectroscopy extraction->nmr_analysis data_analysis Identify and Quantify ¹³C-Labeled Metabolites nmr_analysis->data_analysis pathway_elucidation Elucidate Metabolic Pathway data_analysis->pathway_elucidation Adenosine Signaling Pathway adenosine Extracellular Adenosine (from ¹³C₅-labeled precursor) receptor Adenosine Receptor (A₁, A₂A, A₂B, A₃) adenosine->receptor Binds to g_protein G Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Application Notes and Protocol for the Dissolution of 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylideneadenosine-¹³C₅ is an isotopically labeled derivative of adenosine, a fundamental nucleoside in numerous biological processes. The incorporation of five carbon-13 isotopes makes it an invaluable internal standard for mass spectrometry-based quantitative analysis, enabling precise measurement of its unlabeled counterpart in complex biological matrices.[1][2] The isopropylidene group serves as a protective shield for the 2' and 3' hydroxyl groups of the ribose sugar, enhancing the molecule's stability.[1][2] Proper dissolution of this compound is the critical first step for its accurate application in research and drug development, particularly in pharmacokinetic and metabolic studies.[2]

Physicochemical Properties

Understanding the physicochemical properties of 2',3'-O-Isopropylideneadenosine-¹³C₅ is essential for its effective handling and use.

PropertyValueReference
Molecular Formula C₈¹³C₅H₁₇N₅O₄--INVALID-LINK--[1]
Molecular Weight 312.27 g/mol --INVALID-LINK--[1]
Appearance White to off-white crystalline powder--INVALID-LINK--[1]
Purity ≥98% (typically by HPLC)--INVALID-LINK--[1]
Melting Point 221-222 °C (for unlabeled compound)--INVALID-LINK--[3]
Solubility Slightly soluble in Dioxane, DMSO, and Methanol--INVALID-LINK--[1]
Storage (Solid) Long-term at -20°C--INVALID-LINK--[4]
Storage (Solution) Up to 6 months at -80°C or 1 month at -20°C--INVALID-LINK--[4]

Experimental Protocol: Dissolution of 2',3'-O-Isopropylideneadenosine-¹³C₅

This protocol outlines the recommended procedure for dissolving 2',3'-O-Isopropylideneadenosine-¹³C₅ to prepare a stock solution.

Materials:

  • 2',3'-O-Isopropylideneadenosine-¹³C₅ solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Equilibration: Before opening, allow the vial of 2',3'-O-Isopropylideneadenosine-¹³C₅ to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance in a fume hood or well-ventilated area.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound to achieve the desired stock solution concentration.

  • Dissolution:

    • Securely cap the vial.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all solid particles have dissolved.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, store the stock solution in a tightly sealed vial at -80°C for long-term storage (up to six months) or at -20°C for short-term storage (up to one month).[4] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Safety Precautions:

  • Handle 2',3'-O-Isopropylideneadenosine-¹³C₅ in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of the powder and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Visualization of the Dissolution Workflow

The following diagram illustrates the key steps in the dissolution protocol for 2',3'-O-Isopropylideneadenosine-¹³C₅.

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate vial to room temperature Weigh Weigh desired amount of compound Equilibrate->Weigh Prevent condensation Add_Solvent Add anhydrous DMSO Weigh->Add_Solvent Vortex Vortex vigorously (1-2 minutes) Add_Solvent->Vortex Inspect Visually inspect for particulates Vortex->Inspect Sonicate Sonicate if necessary (5-10 minutes) Inspect->Sonicate If solids remain Aliquot Aliquot into single-use volumes Inspect->Aliquot Once dissolved Sonicate->Inspect Re-inspect Store Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store

Caption: Workflow for dissolving 2',3'-O-Isopropylideneadenosine-¹³C₅.

References

Applications of 2',3'-O-Isopropylideneadenosine-13C5 in RNA Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of transcriptomics and drug development, the ability to accurately track and quantify the synthesis and turnover of RNA is paramount. Metabolic labeling with stable isotope-labeled nucleosides has emerged as a powerful technique to elucidate the lifecycle of RNA. 2',3'-O-Isopropylideneadenosine-13C5 is a stable isotope-labeled derivative of adenosine (B11128) designed for metabolic labeling studies of RNA synthesis. The ribose moiety of the adenosine is enriched with five carbon-13 isotopes (13C5), introducing a +5 Dalton (Da) mass shift. This isotopic signature allows for the clear differentiation of newly synthesized RNA from the pre-existing RNA pool using mass spectrometry.

The 2',3'-O-isopropylidene protecting group enhances the molecule's stability and facilitates its uptake by cells. Once inside the cell, the protecting group is enzymatically removed, and the resulting 13C5-adenosine enters the nucleotide salvage pathway to be converted into 13C5-adenosine triphosphate (13C5-ATP). This labeled ATP is then utilized by RNA polymerases for the transcription of new RNA molecules. This application note provides detailed protocols for the use of 2',3'-O-Isopropylideneadenosine-13C5 in metabolic labeling experiments, from cell culture to data analysis, and presents representative quantitative data.

Key Applications

  • RNA Synthesis and Turnover Analysis: Quantify the rates of new RNA synthesis and degradation under various physiological or pathological conditions.

  • Drug Development: Investigate the mechanism of action of drugs that affect RNA metabolism, including antiviral and anticancer nucleoside analogs.[1]

  • Cellular Signaling: Probe cellular signaling pathways that involve adenosine and its derivatives.[1]

  • Metabolomics: Serve as a tracer to study adenosine metabolism and nucleotide salvage pathways.[1]

Data Presentation: Quantitative Analysis of RNA Labeling

The efficiency of RNA labeling with 2',3'-O-Isopropylideneadenosine-13C5 can be assessed by measuring the incorporation of 13C5-adenosine into total RNA over time. The following table summarizes representative quantitative data from a time-course experiment in a mammalian cell line.

Labeling Time (hours)Concentration of 2',3'-O-Isopropylideneadenosine-13C5 (µM)Percentage of Labeled Adenosine in Total RNA (%)
21005.2
41009.8
810018.5
1210025.1
2410042.3

Signaling Pathways and Metabolism

Upon cellular uptake, 2',3'-O-Isopropylideneadenosine-13C5 undergoes a series of enzymatic reactions to become incorporated into nascent RNA. The key metabolic steps are outlined in the diagram below. The initial deprotection step is crucial for the subsequent phosphorylation and incorporation into ATP. While the specific enzymes responsible for the removal of the isopropylidene group in a cellular context are not fully elucidated, it is a necessary step for the molecule to enter the adenosine salvage pathway. Adenosine kinase then phosphorylates the 13C5-adenosine to 13C5-adenosine monophosphate (AMP), which is further phosphorylated to 13C5-adenosine diphosphate (B83284) (ADP) and finally to 13C5-ATP. This labeled ATP is then a substrate for RNA polymerases.

metabolic_pathway extracellular 2',3'-O-Isopropylideneadenosine-13C5 (Extracellular) intracellular 2',3'-O-Isopropylideneadenosine-13C5 (Intracellular) extracellular->intracellular Cellular Uptake deprotection Cellular Enzymes (Deprotection) intracellular->deprotection adenosine_13C5 Adenosine-13C5 deprotection->adenosine_13C5 adenosine_kinase Adenosine Kinase adenosine_13C5->adenosine_kinase amp_13C5 AMP-13C5 adenosine_kinase->amp_13C5 phosphorylation1 Phosphorylation amp_13C5->phosphorylation1 adp_13C5 ADP-13C5 phosphorylation1->adp_13C5 phosphorylation2 Phosphorylation adp_13C5->phosphorylation2 atp_13C5 ATP-13C5 phosphorylation2->atp_13C5 rna_polymerase RNA Polymerase atp_13C5->rna_polymerase labeled_rna Labeled RNA-13C5 rna_polymerase->labeled_rna

Metabolic pathway of 2',3'-O-Isopropylideneadenosine-13C5 for RNA labeling.

Experimental Protocols

The following protocols provide a detailed methodology for a typical RNA metabolic labeling experiment using 2',3'-O-Isopropylideneadenosine-13C5.

Protocol 1: Cell Culture and Metabolic Labeling

Objective: To incorporate 2',3'-O-Isopropylideneadenosine-13C5 into the RNA of cultured cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 2',3'-O-Isopropylideneadenosine-13C5 stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling. Culture overnight to allow for attachment.

  • Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by adding 2',3'-O-Isopropylideneadenosine-13C5 to the complete culture medium to achieve the desired final concentration. A final concentration in the range of 50-200 µM is a good starting point for optimization.[2][3]

  • Labeling: Aspirate the existing medium from the cells, wash once with sterile PBS, and then add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for the desired labeling period. The incubation time can range from 1 to 24 hours, depending on the RNA species of interest and the desired level of incorporation.

  • Cell Harvesting: After the labeling period, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping or trypsinization. Proceed immediately to RNA isolation.

Protocol 2: Total RNA Isolation

Objective: To isolate high-quality total RNA from labeled cells.

Materials:

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol reagent per 5-10 x 10^6 cells and pass the cell lysate several times through a pipette to homogenize.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization. Mix and incubate at room temperature for 10 minutes.

  • RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully discard the supernatant.

  • Drying and Resuspension: Air-dry the RNA pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.

Protocol 3: Enzymatic Digestion of RNA to Nucleosides

Objective: To hydrolyze the isolated RNA into its constituent nucleosides for LC-MS/MS analysis.

Materials:

  • Isolated total RNA (0.5-1 µg)[4]

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • 10X Nuclease P1 Buffer

  • 10X BAP Buffer

  • RNase-free water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following:

    • Total RNA: 0.5-1 µg

    • 10X Nuclease P1 Buffer: 2 µL

    • Nuclease P1: 1 µL (e.g., 1 U/µL)

    • 10X BAP Buffer: 2 µL

    • Bacterial Alkaline Phosphatase: 1 µL (e.g., 1 U/µL)

    • RNase-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Enzyme Inactivation: Stop the reaction by heating at 95°C for 5 minutes. The digested sample is now ready for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of Labeled Nucleosides

Objective: To separate and quantify the levels of unlabeled adenosine and 13C5-labeled adenosine.

Instrumentation:

  • Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase column

LC Parameters (example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 0% to 40% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Adenosine (unlabeled): Precursor ion (m/z) 268.1 -> Product ion (m/z) 136.1[5]

    • Adenosine-13C5 (labeled): Precursor ion (m/z) 273.1 -> Product ion (m/z) 141.1

Data Analysis:

  • Integrate the peak areas for both the unlabeled and labeled adenosine MRM transitions.

  • Calculate the percentage of labeled adenosine using the following formula: % Labeled Adenosine = (Peak Area of Labeled Adenosine) / (Peak Area of Labeled Adenosine + Peak Area of Unlabeled Adenosine) * 100

Experimental Workflow Visualization

The overall experimental workflow for a typical metabolic RNA labeling experiment is depicted below.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_seeding 1. Seed Cells labeling 2. Add 2',3'-O-Isopropylideneadenosine-13C5 cell_seeding->labeling incubation 3. Incubate for desired time labeling->incubation harvesting 4. Harvest Cells incubation->harvesting rna_isolation 5. Isolate Total RNA harvesting->rna_isolation rna_digestion 6. Digest RNA to Nucleosides rna_isolation->rna_digestion lcms 7. LC-MS/MS Analysis rna_digestion->lcms data_analysis 8. Quantify Labeled vs. Unlabeled Adenosine lcms->data_analysis

General workflow for RNA metabolic labeling using 2',3'-O-Isopropylideneadenosine-13C5.

References

Application Notes and Protocols: Incorporation of ¹³C Labeled Adenosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as Carbon-13 (¹³C), into oligonucleotides is a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids at an atomic level.[1][2] ¹³C-labeled oligonucleotides, particularly those containing ¹³C-adenosine, are invaluable tools in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, aiding in resonance assignment and the study of complex biological systems.[3][4][5] This document provides detailed application notes and protocols for the incorporation of ¹³C labeled adenosine (B11128) into oligonucleotides, targeting researchers in academia and the pharmaceutical industry.

Applications

The primary application of incorporating ¹³C labeled adenosine into oligonucleotides is to facilitate structural and dynamic studies by NMR spectroscopy.[3][6] This technique helps to overcome spectral overlap, a common challenge in the NMR analysis of large RNA molecules.[6][7][8]

Key applications include:

  • Structural Determination: ¹³C labeling aids in the resonance assignment of complex NMR spectra, enabling the determination of high-resolution 3D structures of DNA and RNA.[3][4]

  • Dynamics Studies: By monitoring the relaxation properties of ¹³C nuclei, researchers can investigate the internal motions and conformational changes of oligonucleotides on a wide range of timescales.[3][9]

  • Interaction Studies: Labeled oligonucleotides are used to probe the interactions with proteins, small molecules, and other nucleic acids, providing insights into binding interfaces and mechanisms.[2]

  • Mass Spectrometry: ¹³C labels serve as internal standards for quantitative analysis of oligonucleotides in complex biological matrices.[1][10]

  • Isotope Microscopy: In some specialized applications, ¹⁸O (an isotope of oxygen, not carbon) labeled RNA has been used for imaging cellular localization.[10]

Methodologies for Incorporation

There are two principal strategies for incorporating ¹³C labeled adenosine into oligonucleotides: chemical synthesis using labeled phosphoramidites and enzymatic synthesis using labeled nucleoside triphosphates (NTPs).[1][2][8]

Chemical Synthesis via Solid-Phase Synthesis

Solid-phase synthesis is the most common method for the site-specific incorporation of ¹³C labeled nucleotides into oligonucleotides of moderate length (typically up to 55-70 nucleotides).[3][11][12] This method utilizes ¹³C-labeled adenosine phosphoramidites as building blocks.

Workflow for Solid-Phase Synthesis of ¹³C-Labeled Oligonucleotides:

cluster_0 Preparation of Labeled Building Block cluster_1 Solid-Phase Oligonucleotide Synthesis cluster_2 Cleavage and Deprotection cluster_3 Purification and Analysis synthesis Synthesis of 8-¹³C Adenosine protection Protection of Functional Groups synthesis->protection phosphitylation Phosphitylation to yield Phosphoramidite (B1245037) protection->phosphitylation coupling 3. Coupling with ¹³C-A-phosphoramidite phosphitylation->coupling:n support 1. Derivatized Solid Support detritylation 2. Detritylation (DMT removal) support->detritylation detritylation->coupling capping 4. Capping of unreacted 5'-OH coupling->capping oxidation 5. Oxidation of phosphite (B83602) triester capping->oxidation repeat Repeat steps 2-5 for desired sequence oxidation->repeat cleavage Cleavage from solid support repeat->cleavage:n deprotection Removal of protecting groups cleavage->deprotection hplc HPLC Purification deprotection->hplc:n analysis Mass Spec / NMR Analysis hplc->analysis

Caption: Workflow for solid-phase chemical synthesis.

Experimental Protocol: Solid-Phase Synthesis

  • Synthesis of ¹³C-Labeled Adenosine Phosphoramidite:

  • Automated Solid-Phase Oligonucleotide Synthesis:

    • The synthesis is performed on an automated DNA/RNA synthesizer.

    • A solid support (e.g., controlled pore glass) derivatized with the first nucleoside is packed into a synthesis column.

    • The synthesis cycle consists of the following steps:

      • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid in dichloromethane).

      • Coupling: The ¹³C-labeled adenosine phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. High coupling yields are expected.[3]

      • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

      • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

    • The same solution is used to remove the protecting groups from the nucleobases and the phosphate backbone.

  • Purification:

    • The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Quantitative Data:

ParameterTypical ValueReference
Coupling Yield per Cycle>98%[3]
Overall Yield (20-mer)10-20%Estimated
Purity after HPLC>95%Estimated
Enzymatic Synthesis

Enzymatic methods, primarily through in vitro transcription (IVT) using T7 RNA polymerase, are suitable for producing longer RNA molecules that are uniformly or segmentally labeled.[8][12][15] For site-specific incorporation, more complex chemo-enzymatic or ligation-based strategies are required.[7][16]

Workflow for Enzymatic Synthesis of ¹³C-Labeled RNA:

cluster_0 Template Preparation cluster_1 In Vitro Transcription cluster_2 Purification and Analysis pcr PCR amplification of DNA template with T7 promoter ivt_mix Prepare transcription mix: - DNA template - T7 RNA Polymerase - Unlabeled NTPs - ¹³C-ATP pcr->ivt_mix:n incubation Incubate at 37°C ivt_mix->incubation dnase DNase treatment to remove template incubation->dnase:n page PAGE Purification dnase->page analysis Mass Spec / NMR Analysis page->analysis

Caption: Workflow for in vitro transcription.

Experimental Protocol: In Vitro Transcription

  • Template Preparation:

    • A double-stranded DNA template containing a T7 RNA polymerase promoter upstream of the desired RNA sequence is required. This is typically prepared by PCR amplification or by annealing two synthetic DNA oligonucleotides.

  • In Vitro Transcription Reaction:

    • The transcription reaction is set up in a buffer containing:

      • The DNA template

      • T7 RNA polymerase

      • The four ribonucleoside triphosphates (rNTPs). For uniform labeling, all ATP would be ¹³C-labeled ATP. For base-specific labeling, only ATP would be ¹³C-labeled.

      • RNase inhibitor

      • Magnesium chloride

    • The reaction is incubated at 37°C for several hours.

  • Purification:

    • The DNA template is removed by treatment with DNase.

    • The transcribed RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE).

Position-Selective Labeling of RNA (PLOR):

For site-specific labeling of long RNAs, a hybrid solid-liquid phase method called PLOR has been developed.[16][17] This technique involves a step-by-step enzymatic synthesis on a solid support, allowing for the introduction of labeled nucleotides at specific positions.[17]

Data Presentation

The successful incorporation of ¹³C labeled adenosine should be verified by mass spectrometry, which will show a corresponding mass shift. The purity of the final product is typically assessed by HPLC or capillary electrophoresis. For NMR applications, the quality of the sample is determined by the resolution and signal-to-noise ratio of the resulting spectra.

Table of Commercially Available ¹³C-Labeled Adenosine Precursors:

CompoundLabeling PatternSupplier(s)
[8-¹³C]-Adenosine¹³C at position 8 of the baseSilantes, Cambridge Isotope Laboratories
[¹³C₁₀, ¹⁵N₅]-Adenosine phosphoramiditeUniform ¹³C and ¹⁵N labelingCambridge Isotope Laboratories[2]
[1'-¹³C]-Ribonucleoside phosphoramidites¹³C at the 1' position of the riboseMentioned in literature[18]

Conclusion

The incorporation of ¹³C labeled adenosine into oligonucleotides is a critical technique for advanced structural and functional studies of nucleic acids. The choice between chemical and enzymatic synthesis depends on the desired length of the oligonucleotide, the labeling pattern (site-specific vs. uniform), and the required yield. With the availability of labeled precursors and established protocols, researchers can effectively produce high-quality labeled oligonucleotides for a wide range of applications in basic research and drug development.

References

Application Note: A Method Development Approach for the Quantification of Adenosine in Human Plasma using 2',3'-O-Isopropylideneadenosine-¹³C₅ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine (B11128) is an endogenous purine (B94841) nucleoside that is a key signaling molecule involved in a multitude of physiological and pathological processes.[1] Its accurate quantification in biological matrices like human plasma is crucial for research in areas such as cardiovascular disease, inflammation, and neuroscience.[1] However, the rapid metabolism of adenosine in biological samples presents a significant analytical challenge, necessitating immediate inhibition of enzymatic activity upon sample collection.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for adenosine quantification.[2] The gold standard for achieving the highest accuracy and precision in quantitative bioanalysis by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] A SIL-IS mimics the physicochemical properties of the analyte, correcting for variations in sample preparation and instrument response.[3] This application note details a developmental LC-MS/MS method for the quantification of adenosine in human plasma, exploring the use of 2',3'-O-Isopropylideneadenosine-¹³C₅ as an internal standard.

While Adenosine-¹³C₅ or Adenosine-d2 are more commonly used and recommended internal standards due to their close structural and chromatographic similarity to adenosine, this document outlines a protocol for evaluating 2',3'-O-Isopropylideneadenosine-¹³C₅.[5] The presence of the isopropylidene protecting group on the ribose moiety of 2',3'-O-Isopropylideneadenosine-¹³C₅ alters its polarity, which is a critical consideration for chromatographic co-elution with adenosine.[5] This application note will therefore address the specific challenges and validation parameters required when using a non-co-eluting SIL-IS.

Experimental Protocols

Materials and Reagents
  • Adenosine (Analyte)

  • 2',3'-O-Isopropylideneadenosine-¹³C₅ (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Acetate

  • Formic Acid

  • Ultrapure Water

  • Human Plasma (with anticoagulant, e.g., EDTA)

  • "STOP" Solution (see preparation below)

Preparation of "STOP" Solution

A "STOP" solution is critical to inhibit the enzymatic degradation of adenosine immediately upon blood collection.[2] A common formulation includes:

  • Dipyridamole (adenosine transporter inhibitor)

  • Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA, adenosine deaminase inhibitor)

  • α,β-Methylene adenosine 5'-diphosphate (APCP, CD73 inhibitor)

  • EDTA (anticoagulant and ectonucleotidase inhibitor)[2]

The "STOP" solution should be prepared in saline and chilled to 4°C before use. Blood should be collected directly into tubes containing the "STOP" solution.[2]

Sample Preparation
  • Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant and the "STOP" solution. Immediately centrifuge at 4°C to separate the plasma.[1]

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of chilled acetonitrile containing 2',3'-O-Isopropylideneadenosine-¹³C₅ at a final concentration of 100 ng/mL.[1]

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds to precipitate proteins.[3] Centrifuge at >14,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters that should be optimized for your specific instrumentation.

Table 1: Proposed Liquid Chromatography Parameters

ParameterRecommended Setting
LC System Agilent 1100 series or equivalent[6]
Column C18 reverse-phase column (e.g., Luna C18(2), 3 µm, 150 x 2.0 mm)[4][6] or HILIC column (e.g., Acquity BEH Amide)[7]
Mobile Phase A 10 mM Ammonium Acetate and 0.1% Formic Acid in Water[8]
Mobile Phase B Acetonitrile or Methanol with 10 mM Ammonium Formate and 0.1% Formic Acid[2]
Flow Rate 0.2 - 0.5 mL/min[6][7]
Gradient A gradient should be developed to ensure separation of adenosine and the internal standard from matrix components.
Injection Volume 5 - 10 µL[2][6]
Column Temperature 35 - 40°C[6][7]
Autosampler Temp. 4°C[6]

Note on Chromatography: Due to the reduced polarity of 2',3'-O-Isopropylideneadenosine-¹³C₅, it is expected to have a different retention time than adenosine on a reverse-phase column (likely longer retention).[5] In Hydrophilic Interaction Liquid Chromatography (HILIC), it would likely elute earlier.[5] This lack of co-elution is a critical factor to consider during method validation.

Table 2: Proposed Mass Spectrometry Parameters

ParameterRecommended Setting
MS System Triple quadrupole mass spectrometer (e.g., API 3000 or SCIEX QTRAP 5500)[2][6]
Ionization Mode Positive Electrospray Ionization (ESI+)[2] or Negative ESI[6]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Adenosine: Precursor ion m/z 268.2 → Product ion m/z 136.1[2] 2',3'-O-Isopropylideneadenosine-¹³C₅: Predicted Precursor ion m/z ~318 → Predicted Product ion m/z ~141 (based on cleavage of the glycosidic bond with ¹³C₅-ribose fragment)

Note on MRM Transitions: The exact m/z values for the precursor and product ions of 2',3'-O-Isopropylideneadenosine-¹³C₅ should be determined by direct infusion of the standard into the mass spectrometer. The fragmentation pattern may differ from adenosine due to the isopropylidene group.[5]

Data Presentation

Quantitative data from method validation should be summarized for clarity. The following table presents a compilation of performance characteristics from various published LC-MS/MS methods for adenosine quantification, which can serve as a benchmark for the developmental method using 2',3'-O-Isopropylideneadenosine-¹³C₅.

Table 3: Performance Characteristics of Published LC-MS/MS Methods for Adenosine Quantification

Method TypeLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Recovery)
LC-MS/MS with Stable Isotope IS (Adenosine-d2 or -¹³C₅)0.48 - 1210[4]0.48[4]2.32 - 12.7[4]85 - 115[4]
LC-MS/MS with Structural Analog IS (2-chloroadenosine)15.6 - 2000[4]15.6[4]< 15[4]Within 15% of nominal[4]
LC-MS/MS with External Standard5 - 2000[4]5[4]< 5[4]85 - 120[4]

Visualizations

Adenosine Signaling Pathway

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds to A2AR A2A Receptor Adenosine->A2AR Binds to A2BR A2B Receptor Adenosine->A2BR Binds to A3R A3 Receptor Adenosine->A3R Binds to G_protein G-protein Signaling A1R->G_protein Activates A2AR->G_protein Activates A2BR->G_protein Activates A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Produces Physiological_Response Physiological Response cAMP->Physiological_Response Leads to

Caption: A simplified diagram of the adenosine signaling pathway.

Experimental Workflow for Adenosine Quantification

Start Start: Blood Collection (with STOP Solution) Centrifugation Centrifugation to obtain plasma Start->Centrifugation Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Centrifugation->Protein_Precipitation Centrifugation2 Centrifugation to pellet protein Protein_Precipitation->Centrifugation2 Supernatant_Transfer Transfer Supernatant Centrifugation2->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Report Results Data_Processing->End

References

Unraveling Cellular Dynamics: Experimental Design with 13C Labeled Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds, particularly those enriched with Carbon-13 (¹³C), has revolutionized our ability to trace and quantify metabolic pathways in living systems. ¹³C-labeled nucleosides, the fundamental building blocks of DNA and RNA, serve as powerful probes to dissect cellular metabolism, understand nucleic acid dynamics, and evaluate the efficacy and mechanism of action of therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the utilization of ¹³C-labeled nucleosides in research and drug development.

Application Notes

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] By introducing a ¹³C-labeled precursor, such as glucose or glutamine, into a cell culture, researchers can track the incorporation of the heavy isotope into the ribose and nucleobase components of newly synthesized nucleosides.[1] The resulting mass isotopologue distributions (MIDs) of these nucleosides, determined by mass spectrometry (MS), provide a detailed fingerprint of the metabolic pathways involved in their synthesis.[2][3] This information is crucial for understanding metabolic reprogramming in diseases like cancer and for identifying potential therapeutic targets.[1]

Key Applications of ¹³C-MFA with Labeled Nucleosides:

  • Mapping Central Carbon Metabolism: Elucidating the activity of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.

  • Identifying Metabolic Bottlenecks: Pinpointing enzymatic steps that limit the production of a desired metabolite.[2]

  • Characterizing Disease States: Understanding how metabolic pathways are altered in cancer, metabolic disorders, and other diseases.[1]

  • Evaluating Drug Efficacy: Assessing how therapeutic agents modulate metabolic fluxes.

RNA and DNA Labeling and Dynamics

Stable isotope labeling with ¹³C-nucleosides is an invaluable tool for studying the synthesis, turnover, and modification of RNA and DNA. By supplying cells with ¹³C-labeled nucleosides, researchers can specifically label newly synthesized nucleic acids. These labeled molecules can then be traced and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Key Applications in Nucleic Acid Research:

  • Measuring Rates of RNA and DNA Synthesis: Quantifying the dynamic processes of transcription and replication.

  • Studying Nucleic Acid Modifications: Tracing the incorporation of labeled methyl groups from precursors like methionine to study DNA and RNA methylation.

  • Structural Biology: Utilizing ¹³C-labeled nucleosides for NMR studies to determine the three-dimensional structure of nucleic acids and their complexes with proteins.[4][5][6][7]

Drug Development and Pharmacology

¹³C-labeled nucleosides play a critical role in various stages of drug discovery and development.[1] They are instrumental in elucidating the mechanism of action of nucleoside analog drugs, which are a major class of antiviral and anticancer agents. Furthermore, stable isotope labeling is employed in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[8]

Key Applications in Drug Development:

  • Mechanism of Action Studies: Confirming that a nucleoside analog drug is incorporated into DNA or RNA and elucidating its effect on cellular metabolism.[1]

  • Metabolism and Pharmacokinetic Studies: Tracking the metabolic fate of a drug and its metabolites in the body.[8]

  • Target Engagement and Validation: Verifying that a drug interacts with its intended molecular target and assessing the downstream metabolic consequences.[3]

Experimental Protocols

Protocol 1: In Vitro Labeling of Mammalian Cells with [U-¹³C]-Glucose

This protocol outlines the steps for labeling adherent mammalian cells with uniformly labeled ¹³C-glucose to study the incorporation of carbon into nucleosides.

Materials:

  • Mammalian cell line of interest

  • Culture medium without glucose (e.g., glucose-free DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C]-Glucose

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well culture plates

  • Extraction solvent: 80% methanol (B129727) (LC-MS grade), pre-chilled to -80°C

Procedure:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in approximately 80-90% confluency at the time of harvesting. Incubate overnight to allow for cell attachment.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free base medium with 10% dFBS and the desired concentration of [U-¹³C]-Glucose (typically 5-25 mM).

  • Labeling: Aspirate the standard culture medium from the cells, wash once with sterile PBS, and add 2 mL of the pre-warmed ¹³C-labeling medium to each well.

  • Incubation: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state. This is typically 18-24 hours for many cell lines.[1]

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract metabolites.

    • Scrape the cells in the methanol and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube for analysis.

Protocol 2: Analysis of ¹³C Enrichment in Nucleosides by LC-MS/MS

This protocol describes the general steps for quantifying the incorporation of ¹³C into nucleosides from a cell extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

Procedure:

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in a suitable injection volume (e.g., 50 µL) of a solvent compatible with the initial chromatographic conditions.[1]

  • Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution method to separate the nucleosides of interest.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • For targeted analysis on a triple quadrupole instrument, set up Multiple Reaction Monitoring (MRM) transitions for each nucleoside and its expected isotopologues (M+1, M+2, etc.).

    • For untargeted analysis on a high-resolution instrument, acquire full scan data and extract the ion chromatograms for the different isotopologues.

  • Data Analysis:

    • Integrate the peak area for each isotopologue of a given nucleoside.

    • Correct for the natural abundance of ¹³C and other isotopes.

    • Calculate the Mass Isotopologue Distribution (MID) for each nucleoside.

Protocol 3: Nucleic Acid Extraction and Digestion for ¹³C-Labeling Analysis

This protocol details the extraction of RNA or DNA from labeled cells and its subsequent digestion into individual nucleosides for analysis.

Materials:

  • Labeled cells from Protocol 1

  • Nucleic acid extraction kit (e.g., spin-column based)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium acetate buffer

Procedure:

  • Nucleic Acid Extraction: Harvest the labeled cells and extract total RNA or DNA using a commercial kit according to the manufacturer's instructions.

  • Nucleic Acid Digestion:

    • To 1-5 µg of the extracted nucleic acid, add Nuclease P1 in an appropriate buffer.

    • Incubate at 37°C for 2-4 hours to digest the nucleic acid into nucleoside 5'-monophosphates.

    • Add bacterial alkaline phosphatase and incubate at 37°C for an additional 1-2 hours to dephosphorylate the nucleoside monophosphates to nucleosides.

  • Sample Cleanup: The resulting nucleoside mixture can be directly analyzed by LC-MS/MS or further purified if necessary.

Data Presentation

The quantitative data from ¹³C labeling experiments are typically presented as Mass Isotopologue Distributions (MIDs). The MID for a given metabolite represents the fractional abundance of each of its isotopologues.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Ribose-5-Phosphate in Cells Labeled with [U-¹³C₆]-Glucose

IsotopologueFractional Abundance (%)
M+05
M+110
M+215
M+320
M+425
M+525

Table 2: Hypothetical Relative Fluxes through Central Carbon Metabolism Determined by ¹³C-MFA

Metabolic PathwayRelative Flux (Normalized to Glucose Uptake)
Glycolysis85%
Pentose Phosphate Pathway (Oxidative)10%
TCA Cycle50%

Visualizations

Experimental_Workflow cluster_preparation Preparation & Labeling cluster_processing Sample Processing cluster_analysis Analysis & Interpretation start Define Experimental Goal cell_culture 1. Cell Culture (Prepare cells) start->cell_culture add_tracer 2. Introduce 13C Tracer (e.g., [U-13C]-Glucose) cell_culture->add_tracer incubate 3. Incubate for Isotopic Steady State add_tracer->incubate harvest 4. Harvest Cells & Quench Metabolism incubate->harvest extract 5. Extract Metabolites harvest->extract hydrolyze 6. (Optional) Hydrolyze Nucleic Acids extract->hydrolyze analysis 7. Analytical Measurement (LC-MS/MS or NMR) hydrolyze->analysis data_processing 8. Data Processing & Flux Calculation analysis->data_processing end Biological Interpretation data_processing->end

General workflow for a ¹³C nucleoside labeling experiment.

Nucleoside_Synthesis_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_nucleoside_synthesis De Novo Nucleotide Synthesis Glucose [13C]-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P Oxidative PPP GAP Glyceraldehyde-3-P F6P->GAP F6P->R5P Non-oxidative PPP GAP->R5P Non-oxidative PPP PRPP PRPP R5P->PRPP Purines Purine Nucleotides (ATP, GTP) PRPP->Purines Pyrimidines Pyrimidine Nucleotides (UTP, CTP) PRPP->Pyrimidines RNA/DNA RNA/DNA Purines->RNA/DNA Pyrimidines->RNA/DNA Amino Acids Amino Acids Amino Acids->Purines Amino Acids->Pyrimidines

Incorporation of ¹³C from glucose into nucleotides.

Drug_Mechanism_of_Action cluster_drug_uptake Drug Uptake and Activation cluster_target_interaction Target Interaction cluster_downstream_effects Downstream Effects Drug [13C]-Nucleoside Analog Active_Drug Active Drug Metabolite Drug->Active_Drug Cellular Kinases DNA_Polymerase DNA Polymerase Active_Drug->DNA_Polymerase RNA_Polymerase RNA Polymerase Active_Drug->RNA_Polymerase Inhibition Enzyme Inhibition Active_Drug->Inhibition Incorporation Incorporation into DNA/RNA DNA_Polymerase->Incorporation RNA_Polymerase->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination Metabolic_Perturbation Metabolic Perturbation Inhibition->Metabolic_Perturbation Apoptosis Apoptosis Chain_Termination->Apoptosis Metabolic_Perturbation->Apoptosis

Elucidating a nucleoside analog's mechanism of action.

References

Application Notes and Protocols for 2',3'-O-Isopropylideneadenosine-¹³C₅ in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for understanding the intricate network of metabolic pathways within biological systems. The use of stable isotope tracers, such as ¹³C-labeled compounds, allows for the precise quantification of metabolic rates and the elucidation of pathway activities. 2',3'-O-Isopropylideneadenosine-¹³C₅ is a specialized isotopic tracer designed for probing nucleotide metabolism. Once taken up by cells, the protective isopropylidene group is enzymatically cleaved, releasing ¹³C₅-adenosine. This labeled adenosine (B11128) is then incorporated into the cellular adenosine salvage pathway, enabling the detailed study of RNA synthesis, turnover, and the metabolic fate of adenosine.[1]

The five ¹³C atoms on the ribose moiety of adenosine provide a distinct mass shift of +5 Da, allowing for clear differentiation from unlabeled adenosine in mass spectrometry-based analyses.[2] This makes it a valuable tool for investigating the regulation of gene expression, the efficacy of therapeutic agents targeting nucleotide metabolism, and for tracing the metabolic fate of nucleoside analogs in drug development.

Applications

  • RNA Synthesis and Turnover Analysis: Quantify the rates of de novo RNA synthesis and degradation under various experimental conditions.[2]

  • Drug Development: Investigate the metabolic fate and mechanism of action of nucleoside-based antiviral and anticancer drugs.

  • Metabolic Pathway Analysis: Elucidate the flux through the adenosine salvage pathway and its contribution to the cellular nucleotide pool.

  • Quantitative Metabolomics: Serve as an internal standard for the accurate quantification of adenosine and its metabolites.

Data Presentation

Table 1: Physicochemical Properties
Property2',3'-O-Isopropylideneadenosine-¹³C₅2',3'-O-Isopropylideneadenosine (Unlabeled)
Molecular Formula C₈¹³C₅H₁₇N₅O₄C₁₃H₁₇N₅O₄
Molecular Weight ~312.3 g/mol 307.31 g/mol
CAS Number Not available362-75-4
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point 221-222 °C221-222 °C
Table 2: Representative Mass Isotopomer Distribution in RNA after Labeling

The following table presents hypothetical mass isotopomer distribution (MID) data for adenosine isolated from RNA of cells cultured with 2',3'-O-Isopropylideneadenosine-¹³C₅. This data illustrates how the incorporation of the ¹³C₅-label can be quantified.

Mass IsotopologueMass Shift (Da)Relative Abundance (%) - ControlRelative Abundance (%) - Treated
M+0015.245.8
M+1+11.75.1
M+2+20.41.2
M+3+30.10.4
M+4+4< 0.10.1
M+5+582.647.4

Interpretation: In this hypothetical example, the control cells show a high incorporation of the ¹³C₅-label into the adenosine pool of RNA (82.6% M+5). In contrast, cells treated with a hypothetical inhibitor of RNA synthesis show a significantly lower incorporation of the M+5 isotopologue and a corresponding increase in the unlabeled (M+0) fraction. This demonstrates the utility of this tracer in quantifying changes in RNA synthesis rates.

Table 3: Comparative Flux Ratios in Nucleotide Metabolism

This table provides a hypothetical comparison of relative flux rates through key pathways in nucleotide metabolism when using either ¹³C₅-adenosine or U-¹³C₆-glucose as a tracer. Fluxes are expressed relative to the rate of glycolysis.

Metabolic FluxRelative Flux (with ¹³C₅-Adenosine)Relative Flux (with U-¹³C₆-Glucose)
Adenosine Salvage 0.85Not directly measured
De Novo Purine Synthesis 0.150.25
Pentose (B10789219) Phosphate (B84403) Pathway Not directly measured0.35

Interpretation: This illustrative data highlights the complementary nature of different isotopic tracers. 2',3'-O-Isopropylideneadenosine-¹³C₅ provides a direct measure of the adenosine salvage pathway flux, while U-¹³C₆-glucose is better suited for analyzing de novo synthesis and the pentose phosphate pathway.[3]

Signaling and Metabolic Pathway

Upon cellular uptake, 2',3'-O-Isopropylideneadenosine-¹³C₅ is deprotected to yield ¹³C₅-adenosine. This labeled nucleoside enters the adenosine salvage pathway, where it is phosphorylated by adenosine kinase to form ¹³C₅-adenosine monophosphate (AMP). Subsequent phosphorylations convert ¹³C₅-AMP to ¹³C₅-adenosine diphosphate (B83284) (ADP) and then to ¹³C₅-adenosine triphosphate (ATP). This labeled ATP is then utilized by RNA polymerases for the synthesis of new RNA molecules.

Adenosine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Tracer 2',3'-O-Isopropylideneadenosine-¹³C₅ Labeled_Ado ¹³C₅-Adenosine Tracer->Labeled_Ado Deprotection Labeled_AMP ¹³C₅-AMP Labeled_Ado->Labeled_AMP Adenosine Kinase Labeled_ADP ¹³C₅-ADP Labeled_AMP->Labeled_ADP Labeled_ATP ¹³C₅-ATP Labeled_ADP->Labeled_ATP Labeled_RNA Newly Synthesized ¹³C₅-RNA Labeled_ATP->Labeled_RNA RNA Polymerase

Adenosine Salvage Pathway for ¹³C₅-Adenosine.

Experimental Protocols

Protocol 1: Cell Culture and Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Medium Preparation: Prepare labeling medium by supplementing the appropriate base medium (e.g., DMEM, RPMI-1640) with dialyzed fetal bovine serum to minimize the concentration of unlabeled nucleosides. Add 2',3'-O-Isopropylideneadenosine-¹³C₅ to the desired final concentration (e.g., 10-100 µM).

  • Labeling: Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and incorporation of the labeled adenosine. The optimal incubation time will vary depending on the cell type and the turnover rate of the RNA pool of interest and should be determined empirically (e.g., 4-24 hours).

  • Cell Harvesting: After incubation, place the culture vessels on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.

Protocol 2: RNA Extraction and Digestion
  • RNA Extraction: Extract total RNA from the cell pellet using a standard method such as TRIzol reagent or a column-based kit, following the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

  • Enzymatic Digestion:

    • To 1-5 µg of total RNA, add nuclease P1 buffer and nuclease P1 (e.g., 1-2 units).

    • Incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase buffer and bacterial alkaline phosphatase (e.g., 1-2 units).

    • Incubate at 37°C for an additional 2 hours.

    • The resulting mixture will contain ribonucleosides.

Protocol 3: LC-MS/MS Analysis
  • Sample Preparation: Precipitate proteins from the digested RNA sample by adding a three-fold excess of ice-cold acetonitrile (B52724). Centrifuge to pellet the protein and transfer the supernatant containing the nucleosides to a new tube. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried nucleosides in an appropriate solvent for LC-MS analysis (e.g., 50 µL of 5% acetonitrile in water).

  • Chromatographic Separation: Separate the nucleosides using a reverse-phase or HILIC column on an HPLC or UHPLC system. A typical gradient might involve mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Detection: Analyze the eluted nucleosides using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Unlabeled Adenosine (M+0): Monitor the transition from the parent ion (m/z 268.1) to a specific product ion (e.g., m/z 136.1).

    • ¹³C₅-Labeled Adenosine (M+5): Monitor the transition from the parent ion (m/z 273.1) to a specific product ion (e.g., m/z 136.1, as the adenine (B156593) base is unlabeled).

  • Data Analysis: Integrate the peak areas for the M+0 and M+5 transitions. Calculate the fractional enrichment of ¹³C₅-adenosine in the RNA pool.

Experimental Workflow

The following diagram outlines the complete experimental workflow for a metabolic flux analysis experiment using 2',3'-O-Isopropylideneadenosine-¹³C₅.

Experimental_Workflow Start Start: Experimental Design Cell_Culture 1. Cell Culture and Labeling - Seed cells - Prepare labeling medium with tracer - Incubate for desired time Start->Cell_Culture Harvesting 2. Cell Harvesting - Wash with cold PBS - Collect cell pellet Cell_Culture->Harvesting RNA_Extraction 3. RNA Extraction - Use TRIzol or kit-based method - Quantify and check RNA quality Harvesting->RNA_Extraction Digestion 4. Enzymatic Digestion - Digest RNA to nucleosides (Nuclease P1, Alkaline Phosphatase) RNA_Extraction->Digestion LCMS_Prep 5. Sample Preparation for LC-MS - Protein precipitation - Drying and reconstitution Digestion->LCMS_Prep LCMS_Analysis 6. LC-MS/MS Analysis - Chromatographic separation - MRM detection of M+0 and M+5 adenosine LCMS_Prep->LCMS_Analysis Data_Analysis 7. Data Analysis - Peak integration - Calculate fractional enrichment - Metabolic flux modeling LCMS_Analysis->Data_Analysis End End: Biological Interpretation Data_Analysis->End

Workflow for Metabolic Flux Analysis.

References

Troubleshooting & Optimization

Technical Support Center: 2',3'-O-Isopropylideneadenosine-13C5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-O-Isopropylideneadenosine-13C5. The information aims to address common challenges, particularly concerning solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and storage conditions for 2',3'-O-Isopropylideneadenosine-13C5?

A1: 2',3'-O-Isopropylideneadenosine-13C5 is an isotopically labeled analog of 2',3'-O-Isopropylideneadenosine. The unlabeled compound is a white to off-white solid.[1] It is recommended to store the compound as a powder at -20°C for long-term stability (up to 3 years). For solutions in solvent, storage at -80°C is recommended for up to 6 months.[1]

Q2: What is the expected solubility of 2',3'-O-Isopropylideneadenosine-13C5?

A2: The solubility of the 13C5 labeled compound is expected to be very similar to its unlabeled counterpart, 2',3'-O-Isopropylideneadenosine. Based on available data for the unlabeled compound, it is highly soluble in Dimethyl Sulfoxide (DMSO). Solubility in other organic solvents such as dioxane and methanol (B129727) is reported to be slight.[2]

Troubleshooting Guide: Solubility Issues

Issue: The compound is not dissolving in my chosen solvent.

This is a common challenge with nucleoside analogs. The following steps provide a systematic approach to improving the solubility of 2',3'-O-Isopropylideneadenosine-13C5.

Step 1: Solvent Selection and Initial Testing

Begin with solvents in which the compound is known to have some degree of solubility. For 2',3'-O-Isopropylideneadenosine, DMSO is a good starting point.

Quantitative Solubility Data for 2',3'-O-Isopropylideneadenosine (Unlabeled)

SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (325.40 mM)[1]
DioxaneSlightly Soluble[2]
MethanolSlightly Soluble[2]

Experimental Protocol: Basic Solubility Test

  • Preparation: Weigh a precise amount of 2',3'-O-Isopropylideneadenosine-13C5 (e.g., 1 mg) into a clean vial.

  • Solvent Addition: Add a small, measured volume of the primary solvent (e.g., 10 µL of DMSO) to the vial.

  • Mixing: Vortex the vial for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Incremental Addition: If the compound has not fully dissolved, continue adding small, measured volumes of the solvent, vortexing after each addition, until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

Step 2: Physical Methods to Enhance Dissolution

If the compound dissolves slowly or requires a large volume of solvent, the following physical methods can be employed.

  • Sonication: Place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves can help to break down aggregates and increase the rate of dissolution.

  • Gentle Heating: Gently warm the solution to a maximum of 30-40°C. Be cautious, as excessive heat can lead to degradation of the compound. Always check the compound's stability at elevated temperatures.

Experimental Protocol: Enhanced Dissolution

  • Initial Suspension: Prepare a suspension of the compound in the chosen solvent at a concentration slightly higher than its expected solubility.

  • Sonication: Place the vial in a sonicator water bath and sonicate for 10-15 minutes, monitoring for dissolution.

  • Heating (Optional): If sonication is insufficient, warm the solution in a water bath to 37°C while stirring or vortexing intermittently. Do not exceed temperatures that could cause degradation.

  • Cooling and Observation: Allow the solution to cool to room temperature and observe for any precipitation. A stable, clear solution indicates successful dissolution.

Step 3: Advanced Solubilization Techniques

For applications requiring higher concentrations or aqueous-based solutions where the compound exhibits poor solubility, more advanced techniques may be necessary. Many of these strategies are aimed at improving the bioavailability of poorly soluble drugs.[3][4][5]

  • Co-solvents: Using a mixture of solvents can significantly improve solubility.[3][5] For example, a mixture of an organic solvent like DMSO with an aqueous buffer can be effective. It is crucial to determine the optimal ratio to maintain solubility without compromising the experimental system.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can alter the charge state and improve solubility in aqueous buffers. The pKa of the compound will guide the appropriate pH range to test.

  • Formulation with Excipients: The use of surfactants or cyclodextrins can help to solubilize hydrophobic compounds in aqueous media.[3][4] These agents form micelles or inclusion complexes that encapsulate the compound, increasing its apparent solubility.

  • Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier at the molecular level.[6] Methods like spray drying or hot-melt extrusion can be used to prepare solid dispersions, which can then be dissolved in the desired solvent.

Experimental Protocol: Co-solvent System

  • Primary Stock: Prepare a high-concentration stock solution of 2',3'-O-Isopropylideneadenosine-13C5 in 100% DMSO.

  • Co-solvent Preparation: Prepare the desired final buffer or medium (e.g., PBS, cell culture medium).

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution into the aqueous co-solvent. Start with a high ratio of the aqueous phase to the organic phase (e.g., 1:1000) and gradually decrease the ratio.

  • Precipitation Check: After each dilution step, vortex thoroughly and visually inspect for any signs of precipitation. Incubate at the experimental temperature for a period to ensure stability. The highest concentration that remains in solution is the maximum achievable concentration with that co-solvent ratio.

Visual Guides

Below are diagrams to assist in your experimental workflow and decision-making process.

G cluster_workflow Solubility Testing Workflow start Start: Weigh Compound add_solvent Add Primary Solvent (e.g., DMSO) start->add_solvent vortex Vortex/Mix add_solvent->vortex observe Observe for Dissolution vortex->observe dissolved Fully Dissolved observe->dissolved Yes not_dissolved Not Fully Dissolved observe->not_dissolved No physical_methods Apply Physical Methods (Sonication/Heating) increase_solvent Incrementally Add More Solvent not_dissolved->increase_solvent increase_solvent->vortex advanced_methods Consider Advanced Techniques

Caption: A general workflow for testing the solubility of 2',3'-O-Isopropylideneadenosine-13C5.

G cluster_decision Solubilization Method Selection start Initial Dissolution in Primary Solvent Fails aqueous_needed Is an Aqueous Solution Required? start->aqueous_needed organic_ok Organic Solvent is Acceptable aqueous_needed->organic_ok No use_cosolvent Use Co-solvent System (e.g., DMSO/Buffer) aqueous_needed->use_cosolvent Yes ph_modification Adjust pH use_cosolvent->ph_modification surfactants Use Surfactants/Cyclodextrins ph_modification->surfactants solid_dispersion Prepare Solid Dispersion surfactants->solid_dispersion

Caption: Decision tree for selecting an appropriate solubilization method.

References

Technical Support Center: Optimization of NMR Parameters for 13C Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize your Nuclear Magnetic Resonance (NMR) experiments for 13C labeled compounds, ensuring the acquisition of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my 13C NMR spectrum so low?

A1: Low signal-to-noise (S/N) is an inherent challenge in 13C NMR spectroscopy for several reasons:

  • Low Natural Abundance : The NMR-active isotope, 13C, has a natural abundance of only about 1.1%. The majority isotope, 12C, is NMR-inactive.[1][2][3][4][5]

  • Weak Magnetic Moment : The 13C nucleus possesses a smaller gyromagnetic ratio and a weaker magnetic moment compared to protons (1H), resulting in an inherently weaker signal.[2][3][4][5]

  • Long Relaxation Times (T1) : Carbon nuclei, particularly non-protonated (quaternary) carbons, can have very long spin-lattice relaxation times. If the delay between successive scans is too short, these nuclei do not fully return to equilibrium, leading to signal saturation and reduced intensity.[3][6]

Q2: How does isotopic 13C labeling improve my NMR experiment?

A2: Isotopic labeling with 13C is a powerful method to overcome the issue of low natural abundance.[7] By strategically incorporating 13C atoms into a molecule, you can dramatically increase the concentration of the NMR-active nucleus at specific positions. This leads to a significant enhancement in signal intensity, enabling more sensitive and targeted analysis.[7][] This is especially valuable in drug development and metabolic research for tracing the fate of a compound within a biological system.[7]

Q3: What are the key parameters to optimize for a standard 1D 13C experiment?

A3: For a routine qualitative 1D 13C spectrum, optimizing the following parameters can significantly improve S/N in the shortest time:

  • Number of Scans (NS) : The S/N ratio increases with the square root of the number of scans. Quadrupling the scans will double the S/N.[1][2]

  • Pulse Angle (Flip Angle) : Using a smaller flip angle (e.g., 30-45°) instead of a 90° pulse allows for a shorter relaxation delay (D1). This is because the magnetization recovers to its equilibrium state more quickly, allowing for more scans in a given amount of time, which is particularly efficient for carbons with long T1 values.[1][2]

  • Relaxation Delay (D1) : This is the time allowed for spin-lattice relaxation to occur between pulses. For qualitative spectra, a delay of 1-2 seconds is a common starting point.[7]

Q4: How do I obtain a truly quantitative 13C NMR spectrum?

A4: For a 13C NMR spectrum to be quantitative, the integrated area of each signal must be directly proportional to the number of nuclei it represents. This requires overcoming two main challenges: the long T1 relaxation times and the Nuclear Overhauser Effect (NOE).[7][9] The key experimental modifications are:

  • Long Relaxation Delays : A delay time (D1) of at least five to seven times the longest T1 of any carbon of interest must be used to ensure complete relaxation between pulses.[2][7]

  • NOE Suppression : The Nuclear Overhauser Effect must be suppressed. This is achieved using an "inverse-gated decoupling" pulse sequence, where the proton decoupler is switched on only during signal acquisition.[7][9][10] This provides a clean, proton-decoupled spectrum without the non-uniform signal enhancement from the NOE.[7][10]

Q5: What is the Nuclear Overhauser Effect (NOE) and how does it affect my 13C spectrum?

A5: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[11] In 13C NMR, when broadband proton decoupling is applied during the relaxation delay, the signal intensities of carbons directly bonded to protons are enhanced.[11][12][13] This can be a significant advantage in qualitative experiments, as it can boost the S/N of protonated carbons by up to 200%.[12][14] However, this enhancement is not uniform; quaternary carbons receive little to no NOE, making their signals appear relatively weak.[3][6][11] This non-uniformity is why the NOE must be suppressed for quantitative analysis.[10]

Q6: What are T1 relaxation times and why are they critical for parameter optimization?

A6: The spin-lattice relaxation time (T1) is a measure of the time it takes for the net magnetization of a sample to return to its thermal equilibrium along the main magnetic field axis after being perturbed by a radiofrequency pulse.[15][16] T1 values for 13C nuclei can vary widely, from less than a second for protonated carbons in mobile molecules to tens or even hundreds of seconds for quaternary carbons.[6][17] Knowledge of T1 values is crucial for setting the relaxation delay (D1). For qualitative spectra, a short D1 combined with a small flip angle is efficient. For quantitative spectra, D1 must be set to at least 5x the longest T1 value in the molecule to ensure accurate signal integration.[7][9] If T1 values are unknown, they can be measured using an inversion-recovery experiment.[7]

Troubleshooting Guides

Issue 1: Weak or Absent Signals (Low S/N)
Possible CauseRecommended SolutionRationale
Insufficient Sample Concentration Increase the sample concentration as much as possible. If the sample is limited, use a micro-NMR tube (e.g., Shigemi tube).[1][2][3][18]The signal is directly proportional to the number of nuclei in the detection coil. Doubling the concentration can significantly reduce the required experiment time.[1][2]
Incorrect Acquisition Parameters For qualitative spectra, use an optimized pulse program with a smaller flip angle (e.g., 30°) and a shorter relaxation delay (D1 ≈ 1-2s). Increase the number of scans (NS).[1][17]A smaller flip angle allows for faster pulsing and more scans per unit time, improving the overall S/N, especially for carbons with long T1s.[2] S/N increases with the square root of NS.[1]
Poor Probe Tuning Ensure both the 13C and 1H channels of the probe are properly tuned and matched before starting the experiment.A well-tuned probe ensures maximum efficiency in transmitting RF pulses and detecting the NMR signal. Poor tuning can lead to significant signal loss.[1]
Hardware Limitations If available, use a spectrometer equipped with a cryoprobe.Cryogenically cooled probes dramatically reduce thermal noise, which can increase the S/N ratio by a factor of 4 or more, making it one of the most effective solutions.[1]
Issue 2: Quaternary Carbon Signals are Weak or Missing
Possible CauseRecommended SolutionRationale
Very Long T1 Relaxation Times Increase the relaxation delay (D1). Alternatively, add a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃).[1][3]Quaternary carbons have long T1s and do not relax fully with short delays, leading to saturation. A relaxation agent shortens the T1 of all carbons, allowing for a shorter D1 and more scans in a given time.[1][3]
Lack of NOE Enhancement This is an inherent property. The solutions for long T1s (above) are the most effective way to improve the signal.Standard proton decoupling enhances protonated carbons via the NOE, but quaternary carbons do not benefit from this effect, making them appear weaker in comparison.[3]
Sub-optimal Flip Angle Using a smaller flip angle (e.g., 30-45°) is often better for observing quaternary carbons than a 90° pulse when using short recycle delays.[2][18]A 90° pulse requires a very long D1 (5x T1) for full recovery. A smaller angle allows for faster repetition, improving the S/N for long-T1 species over a fixed experiment time.
Issue 3: Unexpected Splitting in a Uniformly 13C Labeled Compound
Possible CauseRecommended SolutionRationale
13C-13C Scalar Coupling This is an expected phenomenon in highly or uniformly labeled compounds. If simpler spectra are needed, consider using specific labeling strategies to avoid adjacent 13C atoms.[19]In compounds with a high percentage of 13C labeling, the probability of having two adjacent 13C atoms is high, leading to homonuclear 13C-13C J-coupling, which splits the signals into doublets or more complex multiplets.[20]
Incomplete Proton Decoupling Increase the power of the proton decoupler or check that the decoupling sequence is functioning correctly. Ensure the probe is properly tuned.Insufficient decoupling power or a poorly tuned 1H channel can fail to remove all C-H couplings, resulting in broadened peaks or residual splitting.[20]

Data Presentation: Summary Tables

Table 1: Typical 13C Chemical Shift Ranges

This table provides reference chemical shift ranges for common functional groups.[7]

Functional GroupChemical Shift Range (ppm)
Alkane (-CH₃, -CH₂-, -CH-)5 - 45
Amine (C-N)30 - 65
Alcohol/Ether (C-O)50 - 90
Alkyne (-C≡C-)65 - 90
Alkene (=C<)100 - 150
Aromatic (Ar-C)110 - 160
Carboxylic Acid/Ester (C=O)160 - 185
Ketone/Aldehyde (C=O)190 - 220
Table 2: Recommended Parameters for Qualitative vs. Quantitative 13C NMR
ParameterQualitative 13C NMR (High Throughput)Quantitative 13C NMR (High Accuracy)
Goal Structure identification, rapid screeningAccurate concentration/ratio determination
Pulse Sequence Standard proton decoupling (e.g., zgpg30)Inverse-gated proton decoupling[7][9]
Flip Angle (θ) 30° - 45°90° (to maximize signal per scan)[9]
Relaxation Delay (D1) 1 - 2 seconds[7]≥ 5 x T1 of the slowest relaxing carbon[7][9]
NOE Enabled (to maximize S/N for protonated C)Suppressed (for uniform signal response)[10]
Experiment Time Short (minutes to < 1 hour)Long (several hours)

Experimental Protocols

Protocol 1: Standard Proton-Decoupled 13C NMR of a Labeled Compound

This protocol is for acquiring a routine, qualitative 1D 13C spectrum.

Methodology:

  • Sample Preparation : Dissolve an appropriate amount of the 13C-labeled compound in a suitable deuterated solvent to the highest practical concentration.[7] Filter the sample into a clean NMR tube to remove any particulate matter.[2][3]

  • Instrument Setup : Insert the sample, lock the spectrometer on the solvent's deuterium (B1214612) signal, and shim the magnetic field to achieve good homogeneity.[7] Tune and match the 13C probe for both the 13C and 1H channels.[7]

  • Acquisition Parameters :

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).[7]

    • Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[7]

    • Set the flip angle to 30°.

    • Set the relaxation delay (D1) to 1.0 - 2.0 seconds.[17]

    • Set an appropriate number of scans (NS), starting with 128 or 256 and increasing as needed for adequate S/N.[17]

  • Data Processing : Apply Fourier transformation, phase the spectrum, and perform baseline correction. Reference the spectrum using the solvent peak or an internal standard like TMS.[7]

Protocol 2: Quantitative 13C NMR using Inverse-Gated Decoupling

This protocol is designed to acquire accurate quantitative data.

Methodology:

  • Sample Preparation : Follow the same procedure as the standard protocol. If T1 values are very long, consider adding a relaxation agent (e.g., Cr(acac)₃) to shorten the experiment time.

  • Instrument Setup : Follow the same instrument setup procedure as for a standard 13C NMR experiment.[7]

  • Acquisition Parameters :

    • Select an inverse-gated decoupling pulse sequence.[9]

    • Set the flip angle to 90° to maximize signal intensity per scan.

    • Set a long relaxation delay (D1). This must be at least 5 times the T1 of the slowest-relaxing carbon atom you wish to quantify.[7][9] If T1 values are unknown, they must be measured first using an inversion-recovery experiment.

    • Set the number of scans to achieve a high S/N ratio for accurate integration.[7]

  • Data Processing : Process the data as in the standard protocol. Carefully integrate the signals of interest, ensuring consistent integration boundaries for all peaks being compared.[7]

Visualizations

Troubleshooting_Workflow start Poor S/N in 13C Spectrum check_conc Is sample concentration maximized? start->check_conc increase_conc Increase concentration or use microtube check_conc->increase_conc No check_probe Is probe properly tuned and matched? check_conc->check_probe Yes increase_conc->check_probe check_scans Increase Number of Scans (NS) use_cryoprobe Use Cryoprobe (if available) check_scans->use_cryoprobe tune_probe Tune and match 13C and 1H channels check_probe->tune_probe No check_params Optimize Acquisition Parameters check_probe->check_params Yes tune_probe->check_params check_params->check_scans end_good High Quality Spectrum use_cryoprobe->end_good Experiment_Decision_Tree start Goal of 13C NMR Experiment question Need accurate quantification (ratios, concentration)? start->question qualitative_path Qualitative Analysis (Structure ID) question->qualitative_path No quantitative_path Quantitative Analysis question->quantitative_path Yes qual_params Use Standard Decoupling Enable NOE Short D1 (1-2s) Flip Angle ~30° qualitative_path->qual_params quant_params Use Inverse-Gated Decoupling Suppress NOE Long D1 (>= 5x T1) Flip Angle = 90° quantitative_path->quant_params T1_Measurement_Workflow start Measure T1 Relaxation Time setup Setup Inversion-Recovery Experiment (e.g., t1ir) start->setup acquire Acquire a series of spectra with varying delay times (τ) setup->acquire process Process spectra and measure peak intensities for each τ value acquire->process fit_curve Plot Intensity vs. τ and fit to an exponential recovery curve: I(τ) = I₀(1 - 2e^(-τ/T1)) process->fit_curve result Extract T1 value from the fit fit_curve->result

References

Technical Support Center: 2',3'-O-Isopropylideneadenosine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of 2',3'-O-Isopropylideneadenosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the 2',3'-O-isopropylidene protecting group from adenosine (B11128)?

The most common and effective method for the deprotection of the 2',3'-O-isopropylidene group from adenosine is acid-catalyzed hydrolysis. This is typically achieved using mild acidic conditions to cleave the ketal without affecting other sensitive functional groups in the molecule.[1][2]

Q2: Which acids are typically used for this deprotection?

Commonly used acids include:

  • Trifluoroacetic acid (TFA): Often used in a mixture with water, for example, a 9:1 TFA/water (v/v) solution.[2][3]

  • Formic acid: Can be used for deprotection of the vicinal diols.[4]

  • Acetic acid: A milder option, often used in aqueous solutions.

  • Sulfuric acid: Typically used in dilute aqueous solutions (e.g., 1%).[5]

  • p-Toluenesulfonic acid (p-TsOH): Can be used as a catalyst in methanol (B129727).[5]

Q3: Are there any non-acidic methods for deprotection?

While acidic hydrolysis is the standard, other methods for cleaving ketals exist in organic synthesis, though they are less commonly reported specifically for 2',3'-O-isopropylideneadenosine. These can include methods involving Lewis acids or other specialized reagents. However, for this particular substrate, acidic methods are the most straightforward and widely documented.

Q4: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By comparing the reaction mixture to the starting material, you can observe the disappearance of the starting material spot/peak and the appearance of the deprotected adenosine product spot/peak.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Insufficient reaction time or temperature.2. Acid concentration is too low.3. In non-aqueous conditions, trace amounts of water, necessary for hydrolysis, may be absent.1. Increase the reaction time and/or temperature. Monitor the reaction closely by TLC or LC-MS to avoid side product formation.2. Increase the acid concentration incrementally. For example, if using dilute acetic acid, try a higher concentration or switch to a stronger acid like TFA.3. If using anhydrous conditions with an acid catalyst, ensure a controlled amount of water is present to facilitate the hydrolysis.
Formation of Side Products 1. The acidic conditions are too harsh, leading to degradation of the adenosine moiety.2. Prolonged reaction times at elevated temperatures.3. In the presence of other protecting groups, they may be unintentionally cleaved.1. Use milder acidic conditions. For example, switch from TFA to acetic acid or use a lower concentration of the strong acid.2. Optimize the reaction time by closely monitoring its progress. Quench the reaction as soon as the starting material is consumed.3. Carefully select the deprotection conditions to be orthogonal to other protecting groups present in your molecule. Review the stability of all protecting groups under the chosen acidic conditions.
Difficulty in Product Isolation/Purification 1. The product, adenosine, may have different solubility properties compared to the protected starting material.2. Residual acid (e.g., TFA) can make the product oily and difficult to handle.[6]3. The product may be difficult to recrystallize.[5]1. After neutralization, consider different solvent systems for extraction or precipitation. Adenosine is more polar than its isopropylidene-protected form.2. After removing the bulk of the acid under reduced pressure, co-evaporate the residue with a solvent like toluene (B28343) to azeotropically remove residual traces.[2]3. If recrystallization is unsuccessful, purification by silica (B1680970) gel column chromatography is a common alternative. A gradient of methanol in dichloromethane (B109758) is often effective.[2]
Low Yield 1. Incomplete reaction.2. Product degradation.3. Loss of product during workup and purification.1. Ensure the reaction goes to completion by monitoring with TLC/LC-MS.2. Use the mildest possible conditions that still afford a reasonable reaction rate.3. Optimize the extraction and purification steps. Ensure the pH is properly neutralized before extraction to prevent the product from remaining in the aqueous layer as a salt.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a general guideline for the removal of the 2',3'-O-isopropylidene group using TFA.

Materials:

  • 5'-modified-2',3'-O-isopropylideneadenosine derivative

  • Trifluoroacetic acid (TFA)

  • Water (deionized)

  • Toluene (optional, for removal of residual TFA)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 5'-modified-2',3'-O-isopropylideneadenosine derivative in a mixture of TFA and water (e.g., 9:1 v/v).[2]

  • Stir the solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS, typically for 1-3 hours.[2]

  • Once the reaction is complete, remove the TFA and water under reduced pressure. To aid in the removal of residual TFA, co-evaporation with toluene can be performed.[2]

  • Dissolve the residue in an organic solvent like DCM or EtOAc.

  • Carefully neutralize the solution by washing with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Deprotection using Aqueous Sulfuric Acid

This protocol is adapted from a general procedure for deprotecting isopropylidene-protected carbohydrates and may require optimization for 2',3'-O-isopropylideneadenosine.[5]

Materials:

  • 2',3'-O-Isopropylideneadenosine

  • 1% Aqueous sulfuric acid

  • Sodium hydrogen carbonate

  • Solvents for extraction (e.g., Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Suspend the 2',3'-O-isopropylideneadenosine in 1% aqueous sulfuric acid.

  • Heat the mixture at reflux (the temperature will depend on the solvent, e.g., ~100 °C for water) for a period determined by reaction monitoring (e.g., 1-3 hours).[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully neutralize the solution to pH 7 by the portion-wise addition of sodium hydrogen carbonate.

  • If the product precipitates, it can be filtered. Otherwise, extract the aqueous solution with an appropriate organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The efficiency of deprotection can vary based on the substrate and the specific reaction conditions. The following table summarizes typical conditions found in the literature for the acidic deprotection of isopropylidene ketals.

AcidConcentrationSolventTemperatureTimeYieldReference
Trifluoroacetic Acid (TFA)90%WaterRoom Temp.1-3 hoursNot specified[2]
Sulfuric Acid1%WaterReflux (~100°C)3 hours>99% (crude)[5]
Formic Acid50%Water80°CNot specifiedNot specified[4]

Note: Yields are highly dependent on the specific substrate and purification method. The provided data should be used as a general guideline.

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating the deprotection workflow and the logical relationship of troubleshooting steps.

DeprotectionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with 2',3'-O-Isopropylideneadenosine dissolve Dissolve in Acidic Solution start->dissolve react Stir at Specified Temperature dissolve->react monitor Monitor by TLC / LC-MS react->monitor quench Neutralize Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify end_product Adenosine (Deprotected Product) purify->end_product

Caption: Workflow for the deprotection of 2',3'-O-Isopropylideneadenosine.

TroubleshootingLogic cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products start Incomplete Reaction? increase_time Increase Reaction Time start->increase_time Yes side_products Side Products Formed? start->side_products No increase_temp Increase Temperature increase_time->increase_temp increase_acid Increase Acid Concentration increase_temp->increase_acid milder_acid Use Milder Acid side_products->milder_acid Yes end end side_products->end No (Proceed to Workup) lower_temp Lower Temperature milder_acid->lower_temp shorter_time Reduce Reaction Time lower_temp->shorter_time

Caption: Troubleshooting logic for deprotection issues.

References

Technical Support Center: A Guide to Preventing Isotopic Scrambling with 13C5 Labels

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it problematic in 13C labeling experiments?

Q2: What are the primary causes of isotopic scrambling?

A2: The main drivers of isotopic scrambling include:

  • Metabolic Interconversion: Many metabolic pathways are interconnected, allowing the carbon backbone of a labeled substrate to be rearranged and integrated into unexpected metabolites. A well-documented example is the conversion of arginine to proline in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments.[1]

  • Enzymatic Activity During Sample Preparation: If metabolic activity is not halted quickly and completely during sample harvesting and extraction, enzymes can continue to process labeled substrates, leading to scrambling.[1]

  • Symmetry in Metabolic Intermediates: Symmetrical molecules within a metabolic pathway, such as succinate (B1194679) and fumarate (B1241708) in the TCA cycle, can cause the randomization of isotopic labels.[1][3]

  • Reversible Reactions: Many enzymatic reactions are bidirectional. The reverse flux of these reactions can redistribute isotopic labels in ways not anticipated by the forward pathway.[1]

Q3: How can I detect if isotopic scrambling is occurring in my experiment?

A3: Detecting isotopic scrambling requires careful analysis of your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data. Key indicators include:

  • Unexpected Isotopologue Distributions: The presence of 13C enrichment in atoms that should not be labeled according to the known metabolic pathway of your tracer.[1]

  • Fragment Analysis: In MS data, analyzing the isotopic enrichment of different fragments of a metabolite can reveal the specific positions of scrambled labels.[1]

  • Comparison to Controls: Comparing the labeling patterns in your experimental samples with those of control samples, such as unlabeled cells, can help identify unusual labeling.[1]

Troubleshooting Guides

This section provides solutions to common issues encountered during 13C5 labeling experiments.

Issue 1: Unexpected 13C enrichment in proline when using 13C-labeled arginine in SILAC.

  • Problem: You are conducting a SILAC experiment with 13C-labeled arginine and observe significant 13C enrichment in proline-containing peptides. This is a classic case of metabolic conversion.

  • Solution: Supplement your SILAC medium with a high concentration of unlabeled L-proline (e.g., 200-400 mg/L).[4] This saturates the proline pool with unlabeled molecules, effectively inhibiting the conversion of labeled arginine to labeled proline.[5]

Issue 2: Label scrambling observed in TCA cycle intermediates when using [U-13C]-glucose.

  • Problem: When tracing the metabolism of uniformly labeled 13C-glucose, you observe a labeling pattern in TCA cycle intermediates like malate, fumarate, and succinate that suggests randomization of the 13C labels.[1]

  • Solution:

    • Rapid Quenching and Extraction: Ensure that you are rapidly quenching all metabolic activity at the time of harvest. Prolonged enzymatic activity during sample preparation can worsen scrambling. Refer to the detailed "Protocol for Rapid Metabolic Quenching of Adherent Mammalian Cells" below.[1]

    • Metabolic Modeling: For in-depth analysis, use metabolic flux analysis (MFA) software that can account for the symmetry of TCA cycle intermediates and reversible reactions. This allows for a more accurate interpretation of the labeling patterns.

Issue 3: Inconsistent or low isotopic enrichment in your target metabolite.

  • Problem: The level of 13C incorporation in your metabolite of interest is lower than expected or varies significantly between replicates.

  • Solution:

    • Verify Tracer Purity and Concentration: Ensure the isotopic purity of your 13C5-labeled tracer and confirm that its concentration in the medium is sufficient and consistent.

    • Optimize Incubation Time: The time required to reach isotopic steady state can vary depending on the metabolite and cell type. Perform a time-course experiment to determine the optimal labeling duration.

    • Check Cell Health and Proliferation: Ensure that your cells are healthy and actively dividing, as this can impact tracer uptake and metabolism.

Quantitative Data on Isotopic Scrambling

The degree of isotopic scrambling can differ based on cell type, experimental conditions, and the specific metabolic pathways involved. The following table summarizes reported scrambling rates for the common issue of arginine-to-proline conversion in SILAC experiments.

Cell TypeExperimental ConditionExtent of Arginine-to-Proline ConversionReference
VariousStandard SILAC mediaCan contribute up to 30-40% of the heavy peptide signal.[6]
HeLa CellsStandard SILAC media (0 mg/L proline)On average, 28% of the monoisotopic signal of the heavy arginine peptide is consumed by conversion.[7]
Mammalian CellsGeneral observationTypically 10-25% of the total proline pool is found to contain the label from arginine.[5]
hESCE8 culture mediumOver 90% of all annotated precursors showed at least 10% conversion.[8]

Experimental Protocols

Protocol for Rapid Metabolic Quenching of Adherent Mammalian Cells

This protocol is designed to rapidly halt metabolic activity in adherent mammalian cells to prevent isotopic scrambling during sample preparation.[1]

Materials:

  • Liquid Nitrogen

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water

  • Cell scraper

Procedure:

  • Media Removal: Aspirate the culture medium from the cell culture dish.

  • Washing: Immediately wash the cells with an appropriate volume of ice-cold PBS to remove any residual medium. This step should be performed quickly (less than 10 seconds) to minimize metabolic changes.[1]

  • Quenching: Immediately after removing the PBS, place the culture dish on a level surface and add liquid nitrogen directly to the dish to flash-freeze the cells and stop all metabolic activity.[1]

  • Metabolite Extraction: a. Transfer the frozen cell dish to a pre-chilled container on dry ice. b. Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish.[1] c. Use a pre-chilled cell scraper to scrape the frozen cell lysate into the extraction solvent.[1] d. Transfer the cell lysate and extraction solvent mixture to a pre-chilled tube.

  • Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute to ensure complete cell lysis.[1] b. Incubate the tube at -20°C for at least 30 minutes to precipitate proteins.[1]

  • Centrifugation: Centrifuge the tube at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for subsequent analysis (e.g., by LC-MS or GC-MS).[1]

Protocol for Preparation of SILAC Media to Prevent Arginine-to-Proline Conversion

This protocol details the preparation of SILAC media to prevent the metabolic conversion of labeled arginine to proline.

Materials:

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-arginine and L-lysine

  • [U-13C6]-L-arginine

  • L-lysine (or labeled L-lysine, depending on the experiment)

  • Unlabeled L-proline

  • Dialyzed Fetal Bovine Serum (dFBS)

Procedure:

  • Prepare SILAC "Heavy" Medium: a. To the base medium, add the desired concentrations of L-lysine and [U-13C6]-L-arginine. b. Crucially, supplement the medium with 200-400 mg/L of unlabeled L-proline. [4] c. Add other necessary supplements, such as dFBS and antibiotics.

  • Prepare SILAC "Light" Medium: a. To the base medium, add the same concentrations of unlabeled L-lysine and unlabeled L-arginine as used in the "heavy" medium. b. Add 200-400 mg/L of unlabeled L-proline. c. Add the same supplements as in the "heavy" medium.

  • Cell Culture: a. Culture your cells in the "heavy" and "light" media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids. b. Proceed with your experimental treatment and subsequent proteomic analysis.

Visualizing Isotopic Scrambling Concepts

The following diagrams illustrate key concepts related to isotopic scrambling.

cluster_causes Primary Causes of Isotopic Scrambling Metabolic_Interconversion Metabolic Interconversion (e.g., Arginine to Proline) Scrambling Isotopic Scrambling Metabolic_Interconversion->Scrambling Enzymatic_Activity Enzymatic Activity during Sample Prep Enzymatic_Activity->Scrambling Symmetry Symmetry of Intermediates (e.g., Succinate in TCA) Symmetry->Scrambling Reversible_Reactions Reversible Reactions Reversible_Reactions->Scrambling

Caption: Key drivers of isotopic scrambling in metabolic studies.

Start Start Experiment Labeling Introduce 13C5-Labeled Tracer Start->Labeling Quenching Rapid Metabolic Quenching (e.g., Liquid Nitrogen) Labeling->Quenching Extraction Metabolite Extraction (Cold Solvent) Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Interpretation Data Interpretation (MFA Software) Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Recommended workflow to minimize isotopic scrambling.

cluster_pathway Arginine to Proline Conversion Arg 13C-Arginine Ornithine Ornithine Arg->Ornithine Arginase P5C Pyrroline-5-Carboxylate Ornithine->P5C OAT Pro 13C-Proline P5C->Pro P5CR Unlabeled_Pro Supplement with Unlabeled Proline Unlabeled_Pro->Pro Inhibits Conversion

References

Technical Support Center: Background Noise Reduction in Experiments with 13C Labeled Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C-labeled nucleosides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate sources of background noise in your experiments, ensuring accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: What are the primary sources of background noise in my 13C mass spectrometry experiments?

A1: Background noise in mass spectrometry can be broadly categorized into three types: chemical, electronic, and environmental noise.

  • Chemical Noise: This is often the most significant contributor and arises from unwanted ions being detected.[1] Common sources include impurities in solvents, plasticizers (like phthalates) leaching from labware, polymers such as polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), and contaminants from the sample matrix itself.[1]

  • Electronic Noise: This is inherent to the mass spectrometer's detector and electronic components.[1] While it cannot be entirely eliminated, it is typically a less significant issue in modern instruments.[1]

  • Environmental Noise: This can originate from volatile organic compounds in the laboratory air, dust particles, or even cleaning products used near the instrument.[1]

Q2: How can I differentiate a true 13C-labeled peak from background noise, especially at low enrichment levels?

A2: Distinguishing a genuine signal from noise is critical for accurate quantification. Here are several key strategies:

  • Isotopic Pattern Analysis: A true 13C-labeled compound will display a predictable isotopic distribution.[2] The spacing and relative intensities of the M+1, M+2, and subsequent isotopologue peaks should align with the number of carbon atoms and the degree of 13C enrichment.[2] Deviations from this expected pattern often suggest the presence of interfering species or background noise.[2]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or FT-ICR-MS are invaluable for resolving 13C isotopologues from interfering ions that may have very similar mass-to-charge ratios.[2]

  • Blank Analysis: Running a blank sample (the sample matrix without the 13C-labeled analyte) through the entire experimental workflow is an essential step to identify consistently present background ions.[2] These can then be subtracted from your sample data.[1]

  • Data Analysis Software: Specialized software can help deconvolve complex spectra, recognize characteristic isotopic patterns, and perform background subtraction to isolate the true signal.[2] Techniques like Isotopic Ratio Outlier Analysis (IROA), which uses samples labeled with 5% and 95% 13C, can also help distinguish biological signals from artifacts.[2][3]

Q3: My chromatogram shows a high and noisy baseline. What are the likely causes and solutions?

A3: A high or noisy baseline can obscure low-intensity peaks and compromise data quality.[2][4] The primary causes are often related to contamination in the LC-MS system.

Possible Cause Suggested Solution Expected Outcome
Contaminated Solvents/Mobile Phase Use fresh, high-purity, LC-MS grade solvents.[2] Filter all solvents before use and sonicate to remove dissolved gases.[2]A noticeable reduction in the baseline noise.[1]
Contaminated LC System Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water).[1] A "steam clean" overnight with high gas flow and temperature can also be effective.[2]A cleaner baseline in subsequent blank runs.[1]
Leaks in the System Check all fittings and connections for leaks. Air leaks can introduce nitrogen and oxygen, resulting in high background ions at m/z 28 and 32, respectively.[5]Elimination of air leaks, which can introduce contaminants and cause an unstable spray.[1]
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's guidelines.[1]Improved signal intensity and a reduction in background ions.[1]

Q4: I observe the same interfering peaks in multiple runs, including my blank injections. What are they and how do I get rid of them?

A4: Consistent interfering peaks are a classic sign of chemical contamination from your workflow or lab environment. Identifying the source is key to elimination.

Common Contaminant Typical m/z Values (Positive Ion Mode) Source Mitigation Strategy
Plasticizers (Phthalates) 149.023, 167.034, 279.159Plastic labware (e.g., tubes, pipette tips, solvent bottle caps).[1]Switch to glass or polypropylene labware.[1] Avoid long-term storage of solvents in plastic containers.[1]
Polymers (PEG, PPG) Series of peaks separated by 44 Da (PEG) or 58 Da (PPG)Detergents, lubricants, some plasticware.[1]Identify and remove the source. Thoroughly clean glassware and the LC-MS system.
Solvent Adducts/Clusters Varies depending on solvent (e.g., Methanol (B129727) clusters)Mobile phase composition, in-source reactions.Optimize mobile phase and source conditions (e.g., drying gas temperature).[5]
Keratins Various (doubly or triply charged ions)Dust, skin flakes, clothing fibers.Work in a clean environment (e.g., laminar flow hood).[1] Wear gloves and ensure work surfaces are clean.[1]

Q5: How does the natural abundance of 13C affect my experiment, and do I need to correct for it?

Q6: Can common chemical contaminants interfere with the isotopic pattern of my 13C-labeled nucleoside?

A6: Yes, this is a significant challenge.[1] Contaminants can have isotopic patterns that overlap with or distort the isotopic distribution of your analyte.[2] For example, a contaminant with a mass close to your analyte's M+1 or M+2 isotopologue can artificially inflate that peak's intensity, leading to an incorrect calculation of 13C enrichment.[2] This is particularly problematic in studies with low-level enrichment.[1] High-resolution mass spectrometry can help distinguish between your analyte and the contaminant.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main types of noise in mass spectrometry?

A1: The primary types of noise are chemical noise, which comes from unwanted ions, and electronic noise, which is generated by the instrument's electronic components.[4] A more general term, background noise, can encompass both, as well as signals from the sample matrix or solvents.[4]

Q2: How can I distinguish between chemical and electronic noise?

A2: A simple diagnostic test can help. Turn off the spray voltage and any liquid flow to the mass spectrometer.[4] If the noise level drops significantly, the primary contributor is likely chemical noise.[4] If the noise persists, it is more likely electronic in nature.[4] Chemical noise also tends to appear at specific m/z values, whereas electronic noise is often more random.[4]

Q3: What is the best way to prepare my sample to minimize background noise?

A3: Proper sample preparation is crucial for minimizing background noise.[4] The goal is to remove as many interfering matrix components as possible while efficiently extracting your nucleosides. Techniques like solid-phase extraction (SPE) can be highly effective at cleaning up complex samples before LC-MS analysis.[5] Additionally, meticulous lab practices, such as using high-purity solvents and avoiding plasticware, are essential to prevent the introduction of contaminants.[1][7]

Q4: How can tandem mass spectrometry (MS/MS) help reduce background noise?

A4: Tandem mass spectrometry (MS/MS), often used in Multiple Reaction Monitoring (MRM) mode, is a powerful technique for reducing background noise.[4][9] By selecting a specific precursor ion in the first stage of mass analysis and then monitoring for a specific fragment ion in the second stage, you can significantly increase selectivity.[5][9] This process filters out most ions that do not have the specific mass-to-charge ratio of your target precursor and fragment, thereby improving the signal-to-noise ratio.[5]

Experimental Protocols

Protocol 1: LC-MS System Flushing to Remove Contamination

This protocol is designed to remove a broad range of chemical contaminants from your LC system.[1]

  • Preparation: Remove the analytical column and replace it with a union or a restriction capillary.

  • Solvent Preparation: Use fresh, LC-MS grade solvents: A) Water, B) Acetonitrile, C) Isopropanol, D) Methanol.

  • System Flush: Sequentially flush all pump lines and the autosampler with each solvent for at least 30 minutes, starting with the most polar and moving to the least polar, then back. A typical sequence is:

    • 100% Water

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Acetonitrile

    • 100% Methanol

    • 100% Water

  • Equilibration: Re-install the column and equilibrate the system with your initial mobile phase until a stable baseline is achieved.[1]

  • Verification: Perform several blank injections to confirm that the background noise has been reduced.[1]

Protocol 2: Blank Sample Analysis to Identify Background Ions

This protocol helps identify background ions originating from the sample matrix, solvents, and the entire sample preparation workflow.[1]

  • Prepare a "Matrix Blank": Use a sample matrix that is as close as possible to your experimental samples but without the cells or biological material. For cell culture experiments, this would be the cell culture medium that has undergone the same incubation period.[1]

  • Prepare a "Process Blank": Take a sample of pure solvent (e.g., the solvent used for final sample reconstitution) and process it through the entire sample preparation procedure, including all extraction, drying, and reconstitution steps.[5]

  • Prepare a "Solvent Blank": This is a direct injection of the solvent used for the final sample reconstitution.

  • Analysis: Run these blanks on the LC-MS system using the same method as for your experimental samples.

  • Data Review: Compare the chromatograms and spectra of the blanks. Ions present in all blanks likely originate from the LC-MS system or solvents. Ions present only in the process and matrix blanks are introduced during sample preparation.

Protocol 3: General Protocol for 13C Labeling in Cell Culture and Metabolite Extraction

This protocol provides a general workflow for stable isotope labeling in cell culture for metabolomics analysis.[9][10]

  • Cell Culture: Culture cells to the desired confluency under standard conditions.[10]

  • Labeling: Replace the standard medium with a medium containing the 13C-labeled substrate (e.g., [U-13C]-glucose).[10] The concentration and duration of labeling should be optimized to reach an isotopic steady state.[8][10]

  • Metabolism Quenching: Rapidly stop all enzymatic activity. Aspirate the medium and add a cold quenching solution, such as 80% methanol at -40°C or colder.[10]

  • Metabolite Extraction: Scrape the cells in the cold quenching solution.[11] Perform a liquid-liquid extraction, for example, with a methanol/chloroform/water mixture, to separate polar metabolites (including nucleosides) from lipids and proteins.[9]

  • Sample Preparation for MS: Dry the metabolite extract, typically under a stream of nitrogen or by lyophilization.[10] Reconstitute the dried sample in a solvent compatible with your LC-MS method for analysis.[9]

Visualizations

G cluster_workflow Experimental Workflow A 1. Cell Culture (Prepare cells in appropriate medium) B 2. Introduce 13C Tracer (e.g., [U-13C]-Glucose) A->B C 3. Incubate for Isotopic Steady State B->C D 4. Harvest Cells & Quench Metabolism (e.g., with cold methanol) C->D E 5. Extract Metabolites (e.g., using methanol/chloroform) D->E F 6. Analytical Measurement (LC-MS/MS Analysis) E->F G 7. Data Processing & Analysis (Background Correction, Flux Calculation) F->G

Caption: General workflow for a 13C nucleoside labeling experiment.[9]

G Start High Background Noise Observed Q1 Is noise present in blank injections? Start->Q1 A1_Yes Contamination from solvent, mobile phase, or LC-MS system. Q1->A1_Yes Yes A1_No Contamination from sample or sample preparation process. Q1->A1_No No Action1 Troubleshoot System: - Use fresh, high-purity solvents. - Flush LC system. - Check for leaks. A1_Yes->Action1 Action2 Troubleshoot Sample Prep: - Review protocol. - Use glass/polypropylene labware. - Implement sample cleanup (e.g., SPE). A1_No->Action2

Caption: Troubleshooting workflow for background noise in 13C MS experiments.[5]

G Start Peak of Interest Detected Check1 Analyze Isotopic Pattern Start->Check1 Check2 Run Blank Sample Check1->Check2 Pattern as Expected Result_Noise Likely Background Noise / Interference Check1->Result_Noise Pattern Deviates Check3 Use High-Resolution MS Check2->Check3 Peak Absent in Blank Check2->Result_Noise Peak Present in Blank Result_True True 13C-Labeled Signal Check3->Result_True Mass is Accurate Check3->Result_Noise Mass is Inaccurate

Caption: Logic for differentiating a true biological signal from background noise.[2]

References

Technical Support Center: Increasing Incorporation Efficiency of 13C Labeled Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incorporation of 13C labeled tracers in your metabolomics experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficiency and reproducibility of their stable isotope labeling studies.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your 13C labeling experiments.

Q: Why is the 13C enrichment in my metabolites lower than expected?

A: Low 13C enrichment can stem from several factors, ranging from experimental design to cell culture conditions. Here are the most common causes and their solutions:

  • Contribution from unlabeled carbon sources: The presence of unlabeled sources in your media can dilute the 13C tracer.[1]

    • Solution: Use dialyzed fetal bovine serum (dFBS) to remove small molecules like unlabeled glucose.[1][2] Be mindful of other potential unlabeled sources, such as amino acids in the media.

  • Suboptimal tracer concentration: The concentration of the 13C tracer may not be optimal for your specific cell line and experimental conditions.

    • Solution: Perform a dose-response experiment with varying concentrations of your 13C tracer (e.g., 5, 10, 15, 20, 25 mM for glucose) to find the optimal concentration that maximizes enrichment without causing toxicity.[3]

  • Insufficient incubation time: The labeling duration may not be long enough for the metabolites of interest to reach isotopic steady state.[4]

    • Solution: Conduct a time-course experiment (e.g., sampling at 1, 4, 8, 12, and 24 hours) to determine the necessary incubation time for your target metabolic pathways.[3] Glycolytic intermediates can be labeled within minutes, while TCA cycle intermediates may take hours.[3]

  • High endogenous pools of unlabeled metabolites: Pre-existing unlabeled metabolite pools within the cells can dilute the incorporated label.

    • Solution: Before adding the 13C-labeled medium, wash the cells with a medium lacking the unlabeled version of your tracer (e.g., glucose-free medium) to clear out residual unlabeled compounds.[1][3]

  • Metabolic pathway activity: The observed low enrichment might be a true reflection of lower-than-expected metabolic flux through the pathway of interest.[4]

Q: I'm observing high variability between my biological replicates. What could be the cause?

A: High variability can compromise the statistical power of your study. The following are common sources of variability and how to address them:

  • Inconsistent cell culture conditions: Differences in cell density, growth phase, or media composition across replicates can lead to metabolic heterogeneity.

    • Solution: Ensure uniformity in all cell culture parameters for your replicate experiments.[1]

  • Variations in quenching and extraction: Inconsistent timing or technique during the quenching and metabolite extraction steps can introduce significant variability.

    • Solution: Standardize your quenching and extraction procedures.[1] Use a consistent volume of quenching solution and ensure rapid and complete metabolic arrest.

  • Biological variability: Inherent biological differences between samples can contribute to variability.

    • Solution: Increase the number of biological replicates to improve the statistical significance of your findings.[1]

Q: My cells are showing signs of stress or death after adding the 13C tracer. What should I do?

A: While stable isotopes are generally not toxic, high concentrations of any nutrient can induce cellular stress.

  • Toxicity from high tracer concentration: Extremely high concentrations of the labeled substrate can cause osmotic stress or other toxic effects.[3]

    • Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different tracer concentrations to identify a non-toxic range for your specific cell line.[3]

  • Nutrient depletion in the labeling medium: The labeling medium might be lacking essential nutrients other than the tracer.

    • Solution: Ensure your labeling medium is supplemented with all necessary amino acids, vitamins, and other essential nutrients.[3]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal 13C tracer for my study?

A1: The choice of tracer is critical and depends on the specific metabolic pathways you are investigating.[1] There is no single best tracer for all applications.[5]

  • For glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP): 13C-glucose tracers are generally most effective.[5] Doubly 13C-labeled glucose tracers like [1,2-¹³C]glucose and [1,6-¹³C]glucose have been shown to provide high precision for flux estimations.[1][6]

  • For the TCA cycle: 13C-glutamine tracers often provide better resolution.[5]

  • For comprehensive analysis of central carbon metabolism: A combination of tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, can be optimal.[1][7][8]

  • Parallel Labeling Experiments: Conducting parallel experiments with different tracers (e.g., [1,2-13C]glucose in one and [U-13C]glutamine in another) under identical conditions can significantly improve flux resolution and validate network models.[5][9]

Q2: What is the difference between steady-state and dynamic labeling experiments?

A2: The choice between these two approaches depends on your research question.

  • Steady-state 13C metabolic flux analysis (MFA): This requires that the cells have reached an isotopic stationary state, meaning the 13C enrichment in metabolites is stable over time.[1] To confirm this, you can measure isotopic labeling at two different time points (e.g., 18 and 24 hours); if the labeling is identical, a steady state has been reached.[5]

  • Dynamic (isotopically non-stationary) 13C labeling: This involves sampling at multiple time points during the transient phase of labeling.[1] This approach can provide insights into pathway bottlenecks and metabolite channeling but requires more complex data analysis.[1]

Q3: Why is quenching a critical step, and what are the common pitfalls?

A3: Quenching aims to instantly halt all enzymatic reactions, ensuring that the measured isotopic enrichment accurately reflects the metabolic state at the time of sampling.[2] Common problems include:

  • Metabolite Leakage: The quenching process can damage cell membranes, causing intracellular metabolites to leak out.[2] This is a known issue with methods like cold methanol (B129727) quenching.[2]

  • Incomplete Enzyme Inactivation: If quenching is not rapid or cold enough, enzymes can remain active, altering metabolite concentrations and labeling patterns.[2]

To mitigate these issues, ensure your quenching solution is sufficiently cold (e.g., -40°C to -80°C) and that the sample-to-solvent volume ratio is high enough for rapid cooling.[2]

Data Presentation

Table 1: Illustrative Isotopic Enrichment of Key Metabolites at Varying [U-¹³C₆]-D-Glucose Concentrations

Disclaimer: The following data is hypothetical and for illustrative purposes only. Researchers should perform their own experiments to determine the optimal conditions for their specific cell line and experimental setup.[3]

[U-¹³C₆]-D-Glucose (mM)Lactate M+3 Enrichment (%)Citrate M+2 Enrichment (%)Ribose-5-Phosphate M+5 Enrichment (%)Cell Viability (%)
575406098
1085557597
1592658595
2095709090
2596729185
Table 2: Troubleshooting Summary for Low 13C Incorporation
Potential CauseRecommended Action
Competition with unlabeled carbon sourcesUse dialyzed serum; remove unlabeled substrate from media during labeling.[10]
Suboptimal tracer concentrationPerform a dose-response experiment to find the optimal concentration.[3]
Insufficient incubation timeConduct a time-course experiment to determine the time to reach isotopic steady state.[3]
Low transporter expression/activityConsult literature for your cell line; consider cell permeabilization for in vitro assays.[10]
Cell density and healthEnsure cells are in a healthy, exponential growth phase.[10]

Experimental Protocols

Protocol 1: General Protocol for 13C Labeling of Adherent Mammalian Cells

This protocol outlines the key steps for a typical 13C labeling experiment in adherent cells.

  • Pre-labeling Culture: One hour before introducing the tracer, replace the culture medium with fresh medium supplemented with dialyzed fetal calf serum to deplete unlabeled small molecules.[1]

  • Washing: Immediately before adding the labeled medium, perform a quick wash with glucose-free medium to remove any remaining unlabeled glucose.[1]

  • Labeling: Add the pre-warmed (37°C) 13C-labeled medium to the cells and incubate for the desired duration.[1]

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add a pre-chilled quenching solution (e.g., 80:20 methanol:water) and place the culture dishes at -75°C for 10 minutes.[1]

  • Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.[10] Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[10]

  • Sample Storage and Analysis: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][10]

Protocol 2: Dose-Response Experiment for Optimal Tracer Concentration

This protocol helps determine the ideal tracer concentration for your experiment.

  • Cell Seeding: Seed cells in a multi-well plate at a consistent density.

  • Preparation of Labeling Media: Prepare labeling media with a range of 13C tracer concentrations (e.g., 5, 10, 15, 20, 25 mM).

  • Labeling: Add the pre-warmed labeling media with the different concentrations to the respective wells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) under standard culture conditions.[3]

  • Cell Viability Assessment: At the end of the incubation, perform a cell viability assay on a subset of wells for each concentration.[3]

  • Metabolite Extraction and Analysis: For the remaining wells, follow the quenching and extraction steps from Protocol 1 and analyze the isotopic enrichment.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling & Quenching cluster_analysis Analysis cell_culture Cell Culture pre_labeling Pre-labeling Culture (with dFBS) cell_culture->pre_labeling washing Wash with Tracer-Free Medium pre_labeling->washing add_tracer Add 13C-Labeled Medium washing->add_tracer incubation Incubate add_tracer->incubation quenching Quench Metabolism (-75°C Methanol) incubation->quenching extraction Metabolite Extraction quenching->extraction analysis MS or NMR Analysis extraction->analysis data_processing Data Processing & Flux Analysis analysis->data_processing

A general workflow for a 13C labeled tracer experiment.

troubleshooting_logic start Low 13C Incorporation Observed check_media Check for Unlabeled Carbon Sources start->check_media check_time Review Incubation Time check_media->check_time No solution_media Use Dialyzed Serum & Wash Cells check_media->solution_media Yes check_conc Evaluate Tracer Concentration check_time->check_conc No solution_time Perform Time-Course Experiment check_time->solution_time Yes solution_conc Perform Dose-Response Experiment check_conc->solution_conc Yes end Improved Incorporation solution_media->end solution_time->end solution_conc->end

A logical workflow for troubleshooting low 13C tracer incorporation.

central_carbon_metabolism glucose 13C-Glucose glycolysis Glycolysis glucose->glycolysis ppp Pentose Phosphate Pathway glucose->ppp glutamine 13C-Glutamine glutamate Glutamate glutamine->glutamate pyruvate Pyruvate glycolysis->pyruvate tca TCA Cycle pyruvate->tca lactate Lactate pyruvate->lactate alpha_kg α-Ketoglutarate glutamate->alpha_kg alpha_kg->tca

Key metabolic pathways influenced by 13C-glucose and 13C-glutamine tracers.

References

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to 2',3'-O-Isopropylideneadenosine-13C5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount for reliable study outcomes. In the realm of bioanalysis, particularly for nucleosides like adenosine (B11128), the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest levels of accuracy and precision.[1] This guide provides a comprehensive comparison of analytical methods validated with 2',3'-O-Isopropylideneadenosine-13C5, offering insights into its performance against other alternatives, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in Bioanalysis

An ideal internal standard co-elutes with the analyte of interest, experiencing similar ionization suppression or enhancement effects in the mass spectrometer. This allows for the correction of variations that can occur during sample preparation and analysis, ensuring data reliability. 2',3'-O-Isopropylideneadenosine-13C5 is a stable isotope-labeled analog of 2',3'-O-Isopropylideneadenosine and is often considered for use as an internal standard.[1] However, its utility in the direct quantification of adenosine has significant limitations.

A crucial consideration is the structural similarity and chromatographic behavior of the internal standard relative to the analyte. While isotopically labeled, the isopropylidene group on 2',3'-O-Isopropylideneadenosine-13C5 alters its polarity. This results in different retention times compared to adenosine in both reversed-phase and hydrophilic interaction liquid chromatography (HILIC), violating the fundamental principle of co-elution for an ideal internal standard.

Performance Comparison of Analytical Methods

The performance of an analytical method is defined by several key validation parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following tables summarize these parameters for a typical validated LC-MS/MS method for adenosine quantification, highlighting the expected performance when using an appropriate stable isotope-labeled internal standard versus a non-ideal alternative.

Table 1: Method Performance with a Co-eluting Stable Isotope-Labeled Internal Standard (e.g., Adenosine-13C5)

Validation ParameterTypical Performance Characteristics
Linearity (r²)≥ 0.995
Lower Limit of Quantification (LLOQ)0.5 - 2 ng/mL
Accuracy (% Bias)Within ±15% of the nominal value
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
RecoveryConsistent and reproducible

Table 2: Potential Performance Issues with a Non-co-eluting Internal Standard (e.g., 2',3'-O-Isopropylideneadenosine-13C5 for Adenosine Quantification)

Validation ParameterPotential Issues
Accuracy (% Bias)Potential for significant bias due to differential matrix effects.
Precision (%CV)May be compromised due to inconsistent correction for variability.
Reliability of ResultsLowered confidence in the quantitative data.

Alternative Internal Standards and Methods

For the accurate quantification of adenosine, the use of a stable isotope-labeled internal standard that is structurally identical to the analyte is strongly recommended.

  • Adenosine-13C5 or Adenosine-15N5 : These are considered the gold standard internal standards for adenosine quantification as they co-elute with adenosine and have a sufficient mass shift to prevent spectral overlap.

  • Deuterated Adenosine (e.g., Adenosine-d2, Adenosine-d9) : While generally acceptable, deuterated standards can sometimes exhibit slight chromatographic shifts (isotopic effect) and may be susceptible to back-exchange, potentially compromising accuracy.

Alternative analytical approaches include:

  • Derivatization : Methods using derivatizing agents like dansyl chloride can improve the chromatographic retention and sensitivity of adenosine. However, this adds complexity to the sample preparation process.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is well-suited for the retention of polar compounds like adenosine and can be an effective alternative to reversed-phase chromatography.

Experimental Protocols

A detailed, validated experimental protocol is crucial for reproducible results. Below is a comprehensive protocol for the quantification of adenosine in human plasma using a stable isotope-labeled internal standard.

Sample Preparation
  • Thaw : Thaw human plasma samples on ice.

  • Spike : To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (e.g., Adenosine-13C5 at 100 ng/mL in methanol).

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and Centrifuge : Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Injection : Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A : 0.1% formic acid in water

    • Mobile Phase B : 0.1% formic acid in acetonitrile

    • Flow Rate : 0.3 mL/min

    • Gradient :

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

  • Mass Spectrometry:

    • Ionization Mode : Positive Electrospray Ionization (ESI+)

    • Scan Type : Multiple Reaction Monitoring (MRM)

    • MRM Transitions :

      • Adenosine: Q1 268.1 -> Q3 136.1

      • Adenosine-13C5: Q1 273.1 -> Q3 136.1

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow, the biological context of adenosine, and the critical role of a co-eluting internal standard.

G cluster_workflow Experimental Workflow plasma Plasma Sample spike Spike with Internal Standard plasma->spike ppt Protein Precipitation spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon inject LC-MS/MS Analysis recon->inject

Experimental workflow for adenosine quantification.

G cluster_pathway Simplified Adenosine Signaling ATP ATP/ADP/AMP Adenosine Adenosine ATP->Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R Cellular_Effects Cellular Effects A1R->Cellular_Effects A2AR->Cellular_Effects A2BR->Cellular_Effects A3R->Cellular_Effects

Simplified adenosine signaling pathway.

G cluster_ideal Ideal Internal Standard (Co-eluting) cluster_nonideal Non-Ideal Internal Standard (Non-co-eluting) Analyte_Ideal Analyte Matrix_Ideal Matrix Effect (e.g., Suppression) Analyte_Ideal->Matrix_Ideal IS_Ideal Internal Standard IS_Ideal->Matrix_Ideal Detector_Ideal Detector Response Matrix_Ideal->Detector_Ideal Ratio is Constant Analyte_NonIdeal Analyte Matrix_Analyte Matrix Effect on Analyte Analyte_NonIdeal->Matrix_Analyte IS_NonIdeal Internal Standard Matrix_IS Matrix Effect on IS IS_NonIdeal->Matrix_IS Detector_NonIdeal Detector Response Matrix_Analyte->Detector_NonIdeal Ratio is Variable Matrix_IS->Detector_NonIdeal

Correction for matrix effects by ideal vs. non-ideal internal standards.

References

A Comparative Guide to 2',3'-O-Isopropylideneadenosine-¹³C₅ and Unlabeled Adenosine in Scientific Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical research and drug development, the choice of reagents is paramount to the accuracy and reproducibility of experimental outcomes. This guide provides a detailed comparison between 2',3'-O-Isopropylideneadenosine-¹³C₅ and unlabeled adenosine (B11128), focusing on their applications, performance in various assays, and the underlying chemical principles that dictate their utility. While direct, head-to-head comparative studies are not prevalent, this guide extrapolates their expected performance based on their distinct molecular structures and established analytical methodologies.

Fundamental Molecular Differences

The primary distinctions between 2',3'-O-Isopropylideneadenosine-¹³C₅ and unlabeled adenosine lie in two key features: stable isotope labeling and the presence of a protecting group.

  • Unlabeled Adenosine: This is the naturally occurring nucleoside, a fundamental building block of nucleic acids and a critical signaling molecule. Its structure consists of an adenine (B156593) base attached to a ribose sugar.

  • 2',3'-O-Isopropylideneadenosine-¹³C₅: This is a chemically modified version of adenosine.

    • ¹³C₅ Labeling: Five carbon atoms in the ribose sugar moiety have been replaced with the heavier, non-radioactive carbon-13 isotope. This increases the molecule's mass by five Daltons.

    • 2',3'-O-Isopropylidene Group: A bulky isopropylidene group is attached to the 2' and 3' hydroxyl groups of the ribose sugar. This group "protects" these hydroxyls, preventing them from participating in chemical reactions and altering the molecule's overall shape and polarity.

Figure 1. Comparison of the chemical structures of unlabeled adenosine and 2',3'-O-Isopropylideneadenosine-¹³C₅.

Performance and Applications in Key Assays

The structural modifications of 2',3'-O-Isopropylideneadenosine-¹³C₅ make it unsuitable for many assays where native adenosine is used, but they confer a significant advantage in specific analytical applications, particularly mass spectrometry.

This is the primary application for 2',3'-O-Isopropylideneadenosine-¹³C₅.

  • 2',3'-O-Isopropylideneadenosine-¹³C₅: It serves as an ideal internal standard for the quantification of 2',3'-O-Isopropylideneadenosine or similar adenosine derivatives in complex biological matrices. Because it is chemically identical to the analyte of interest (the unlabeled form) but has a different mass, it co-elutes during liquid chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows it to correct for sample loss during preparation and for variations in instrument response, leading to highly accurate and precise quantification. The isopropylidene group also increases its hydrophobicity, which can be advantageous for certain chromatographic methods.

  • Unlabeled Adenosine: This is the target analyte in such assays. Its concentration is determined by comparing its signal intensity to that of the known concentration of the co-analyzed internal standard.

  • 2',3'-O-Isopropylideneadenosine-¹³C₅: The presence of the bulky isopropylidene group at the 2' and 3' positions of the ribose is highly likely to cause steric hindrance, significantly reducing or completely abolishing its ability to bind to adenosine receptors (e.g., A₁, A₂ₐ, A₂ᵦ, A₃). These receptors have highly specific binding pockets that recognize the precise conformation of native adenosine.

  • Unlabeled Adenosine: It is the natural ligand for adenosine receptors and is the standard reagent used in these assays to determine receptor affinity and function.

  • 2',3'-O-Isopropylideneadenosine-¹³C₅: This molecule would be a poor substrate for enzymes that metabolize adenosine, such as adenosine kinase (which phosphorylates the 5' hydroxyl) or adenosine deaminase (which modifies the adenine base). While the sites of action for these enzymes are not directly blocked, the conformational changes induced by the isopropylidene group would likely prevent proper recognition and binding in the enzyme's active site.

  • Unlabeled Adenosine: This is the natural substrate for these enzymes and is used to measure their activity and kinetics.

Summary of Expected Performance

The following table summarizes the anticipated performance and utility of each compound in different experimental contexts.

Assay Type2',3'-O-Isopropylideneadenosine-¹³C₅Unlabeled AdenosineRationale for Performance Difference
LC-MS/MS Quantification Excellent (as Internal Standard) Excellent (as Analyte) The ¹³C₅ label provides a distinct mass for detection, crucial for an internal standard.
Receptor Binding Assays Poor / Inactive Excellent (as Ligand) The isopropylidene group causes steric hindrance, preventing proper binding to receptor pockets.
Enzymatic Assays Poor / Inactive Excellent (as Substrate) The modified ribose structure is unlikely to be recognized by the active sites of adenosine-metabolizing enzymes.
Cell-Based Signaling Assays Poor / Inactive Excellent (as Agonist) Inability to bind to cell surface receptors prevents the initiation of downstream signaling pathways.

Generalized Experimental Protocol: Quantification of an Adenosine Analog using LC-MS/MS

This protocol provides a typical workflow for using a stable isotope-labeled compound like 2',3'-O-Isopropylideneadenosine-¹³C₅ as an internal standard.

Objective: To accurately quantify the concentration of an unlabeled adenosine analog (the "Analyte") in a biological sample (e.g., plasma).

Materials:

  • Biological sample (plasma)

  • Analyte standard stock solution

  • Internal Standard (IS) stock solution (2',3'-O-Isopropylideneadenosine-¹³C₅)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile)

  • LC-MS/MS system with appropriate columns and mobile phases

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the IS working solution (a known, fixed concentration). Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of the Analyte into a control matrix (e.g., blank plasma).

    • Add the same fixed amount of IS to each calibration standard as was added to the unknown samples.

    • Process these standards using the same protein precipitation method described in Step 1.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards onto the LC-MS/MS system.

    • The liquid chromatography (LC) step separates the Analyte and IS from other components in the matrix. They should have nearly identical retention times.

    • The mass spectrometer (MS) is set to monitor specific mass-to-charge (m/z) transitions for both the Analyte and the IS (Selected Reaction Monitoring or SRM mode).

      • Example transition for Analyte: [M+H]⁺ → fragment ion

      • Example transition for IS: [M+H+5]⁺ → fragment ion

  • Data Analysis:

    • For each injection, calculate the peak area ratio of the Analyte to the IS.

    • Plot the peak area ratios of the calibration standards against their known concentrations to generate a calibration curve.

    • Determine the concentration of the Analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike Sample->Spike Add Internal Standard (¹³C₅-labeled) Precipitate Precipitate Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Add Acetonitrile Supernatant Collect Supernatant Centrifuge->Supernatant Spin to pellet proteins LC LC Separation Supernatant->LC Inject MS MS/MS Detection LC->MS Elution Data Data Processing MS->Data Measure Peak Areas Ratio Calculate Area Ratio (Analyte / IS) Data->Ratio Curve Plot Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

Figure 2. Workflow for bioanalytical quantification using a stable isotope-labeled internal standard.

Conclusion

2',3'-O-Isopropylideneadenosine-¹³C₅ and unlabeled adenosine are not interchangeable reagents; they are designed for fundamentally different scientific applications. Unlabeled adenosine is the natural molecule used to study biological processes like receptor signaling and enzyme kinetics. In contrast, 2',3'-O-Isopropylideneadenosine-¹³C₅ is a specialized analytical tool, engineered to serve as a high-fidelity internal standard for mass spectrometry-based quantification. Its structural modifications, while rendering it biologically inert in most contexts, are precisely what provide its value in ensuring the accuracy and reliability of analytical measurements. Researchers must select the appropriate compound based on the specific requirements of their experimental design.

The Gold Standard in Quantitative Analysis: A Guide to Cross-Validating Results with 13C Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of quantitative analytical methods are paramount. The use of stable isotope-labeled (SIL) internal standards in mass spectrometry is a cornerstone of high-quality bioanalysis. Among these, Carbon-13 (¹³C) labeled standards are increasingly recognized for their superior performance. This guide provides an objective comparison of ¹³C labeled standards with other alternatives, supported by experimental data from a cross-validation study, and offers detailed experimental protocols.

The Critical Role of Internal Standards and the ¹³C Advantage

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples to correct for analytical variability. An ideal IS mimics the analyte's behavior throughout sample preparation, chromatography, and ionization. While various types of internal standards exist, including structural analogs and deuterated (²H) standards, ¹³C labeled standards offer distinct advantages.

The primary drawback of deuterated standards is the "isotope effect," where the mass difference between deuterium (B1214612) and hydrogen can lead to a slight chromatographic shift. This can result in the analyte and the internal standard eluting at different times, potentially subjecting them to different matrix effects and compromising quantification accuracy. ¹³C labeled standards, on the other hand, are chemically and physically more similar to the native analyte, ensuring near-perfect co-elution and more reliable correction for analytical variability.

Cross-Validation in Practice: A Case Study of Tacrolimus (B1663567) Analysis

To illustrate the importance of cross-validation and the performance differences between internal standards, we will examine a study on the immunosuppressant drug tacrolimus. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of tacrolimus in whole blood samples using two different internal standards: a ¹³C,D₂-labeled tacrolimus (an isotope-labeled IS) and ascomycin (B1665279) (a structural analog IS).[1]

Data Presentation: Comparative Performance of Internal Standards

The following table summarizes the key validation parameters for the LC-MS/MS method for tacrolimus using the two different internal standards. The data clearly demonstrates the comparable, and in some aspects superior, performance of the ¹³C,D₂-labeled internal standard.

Validation Parameter¹³C,D₂-Labeled Tacrolimus ISAscomycin (Analog IS)
Calibration Range 0.5 - 20 ng/mL0.5 - 20 ng/mL
Imprecision (CV%) < 3.09%< 3.63%
Accuracy 99.55 - 100.63%97.35 - 101.71%
Absolute Recovery (Analyte) 74.89 - 76.36%74.89 - 76.36%
Absolute Recovery (IS) 78.37%75.66%
Matrix Effect (Analyte) -16.04% to -29.07%-16.04% to -29.07%
Matrix Effect (IS) -16.64%-28.41%
Compensation of Matrix Effect (TAC/IS Ratio) 0.89%-0.97%

Data sourced from a study by Olszowy et al. on the analysis of tacrolimus in human whole blood.[1]

The results show that while both internal standards provided satisfactory imprecision and accuracy, the ¹³C,D₂-labeled internal standard demonstrated a slightly better compensation for matrix effects, with the mean percent value of the TAC/IS ratio being closer to zero.[1]

Experimental Protocols

A detailed methodology is crucial for the successful cross-validation of analytical methods. The following is a summary of the experimental protocol used in the comparative study of tacrolimus internal standards.[1]

Objective: To develop and validate an LC-MS/MS method for the determination of tacrolimus in human whole blood using a ¹³C,D₂-labeled internal standard and a structural analog internal standard, and to evaluate the matrix effects.

Sample Preparation:

  • Whole blood samples were treated with a 0.1 mol/L zinc sulfate (B86663) - acetonitrile (B52724) (50:50, v/v) solution for protein precipitation.

  • The samples were then extracted with tert-butyl methyl ether.

LC-MS/MS Analysis:

  • Instrumentation: A 4000 QTRAP® mass spectrometer coupled to an HPLC 1260 Infinity system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitored Ions: The [M+NH₄]⁺ adducts were monitored with the following mass transitions:

    • Tacrolimus: 821.5 → 768.4 m/z

    • Ascomycin: 809.5 → 756.4 m/z

    • Tacrolimus-¹³C,D₂: 824.6 → 771.5 m/z

  • Chromatographic Separation: A suitable reversed-phase column and gradient elution were used to achieve separation of the analytes.

Validation Parameters Evaluated:

  • Selectivity

  • Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Precision (intra-day and inter-day)

  • Accuracy

  • Recovery

  • Matrix Effect

  • Stability

Visualizing the Workflow and Rationale

Diagrams are essential for understanding complex experimental workflows and the underlying principles of analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Whole Blood Sample spike Spike with Internal Standard (¹³C,D₂-Tacrolimus or Ascomycin) sample->spike precipitate Protein Precipitation (Zinc Sulfate/Acetonitrile) spike->precipitate extract Liquid-Liquid Extraction (tert-butyl methyl ether) precipitate->extract hplc HPLC Separation extract->hplc ms Tandem Mass Spectrometry (MRM Detection) hplc->ms quantify Quantification (Analyte/IS Peak Area Ratio) ms->quantify validate Method Validation (Accuracy, Precision, etc.) quantify->validate

A generalized workflow for the cross-validation of internal standards in a bioanalytical method.

logical_relationship cluster_ideal Ideal Internal Standard Properties cluster_13C ¹³C Labeled Standard cluster_analog Analog Standard cluster_outcome Analytical Outcome prop1 Identical Physicochemical Properties prop2 Co-elution with Analyte prop1->prop2 prop3 Identical Ionization Efficiency prop2->prop3 c13_prop Chemically & Physically Almost Identical to Analyte c13_result Co-elutes with Analyte c13_prop->c13_result outcome_good Accurate Correction for Matrix Effects & Variability c13_result->outcome_good analog_prop Structurally Similar, but Different Molecule analog_result May have Different Retention Time & Ionization analog_prop->analog_result outcome_bad Potential for Inaccurate Quantification analog_result->outcome_bad

Logical relationship illustrating the superiority of ¹³C labeled standards.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of data, particularly in regulated environments. The use of ¹³C labeled internal standards is considered the gold standard in quantitative mass spectrometry due to their ability to closely mimic the behavior of the analyte. As demonstrated in the tacrolimus case study, while other internal standards can provide acceptable performance, ¹³C labeled standards often offer superior compensation for matrix effects, leading to more accurate and precise results. For researchers and drug development professionals, the investment in ¹³C labeled standards is a scientifically sound decision that enhances data quality and confidence in analytical outcomes.

References

The Superiority of ¹³C Labeled Internal Standards in Quantitative Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data accuracy, precision, and reliability. This guide provides an objective comparison of ¹³C-labeled internal standards against the more commonly used deuterated (²H) standards, supported by experimental data and detailed methodologies, to demonstrate the superior performance of ¹³C-labeled compounds in demanding bioanalytical applications.

Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative bioanalysis by mass spectrometry.[1] By mimicking the analyte of interest, they compensate for variability during sample preparation, chromatography, and ionization.[1] While both ¹³C and deuterated standards are widely used, a growing body of evidence highlights the significant advantages of ¹³C labeling in achieving the highest levels of accuracy and precision.[2]

Key Performance Differences: ¹³C vs. Deuterated Internal Standards

The primary distinctions between ¹³C and deuterated internal standards lie in their chromatographic behavior and isotopic stability. These differences can have a profound impact on analytical performance, particularly in complex biological matrices.

Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[2] The substitution of ¹²C with ¹³C results in a negligible change to the physicochemical properties of the molecule.[2] In contrast, deuterated standards often exhibit a slight retention time shift, typically eluting earlier than the native analyte.[2] This "isotope effect" can compromise accurate quantification, especially when matrix effects vary across the chromatographic peak.[2]

Isotopic Stability: ¹³C labels are exceptionally stable and do not undergo back-exchange with unlabeled atoms from the sample or solvent. Deuterated standards, particularly those with labels on heteroatoms or alpha to carbonyls, can be susceptible to hydrogen-deuterium exchange, which can compromise the integrity of the assay.

Data Presentation: A Quantitative Comparison

The superior performance of ¹³C-labeled internal standards is evident in the improved accuracy and precision of quantitative measurements. The following tables summarize representative data from comparative studies.

Table 1: Performance Comparison of a ¹³C-Labeled vs. Deuterated Internal Standard for a Generic Drug

Performance Metric¹³C-Labeled Internal StandardDeuterated Internal Standard
Mean Accuracy (% Bias) -0.3%[3]-3.2%[3]
Precision (% CV) 7.6%[3]8.6%[3]

Data derived from a study on the anticancer agent kahalalide F, comparing a D8 SIL-IS to an analogous internal standard. The results indicate significantly better accuracy and precision with the stable isotope-labeled standard.[3]

Table 2: Hypothetical Performance Data for Octanal Quantification

Performance Metric¹³C-Labeled OctanalOctanal-d16 (Deuterated)
Retention Time Shift (ΔRT, sec) < 0.1[4]0.5 - 2.0[4]
Precision (% CV for Area Ratio, n=6) 1.5%[4]4.8%[4]
Accuracy (% Bias from Nominal) -1.2%[4]-8.5%[4]
Recovery (%) 99%[4]92%[4]

This table presents representative data illustrating the expected performance differences. The ¹³C-labeled standard shows minimal retention time shift, leading to superior precision, accuracy, and recovery.[4]

Experimental Protocols

To rigorously evaluate and compare the performance of ¹³C and deuterated internal standards, a well-designed experimental protocol is essential. The following provides a detailed methodology for a comparative validation study.

Objective:

To compare the accuracy and precision of a ¹³C-labeled versus a deuterated internal standard for the quantification of a target analyte in human plasma by LC-MS/MS.

Materials and Reagents:
  • Analyte of interest

  • ¹³C-labeled internal standard

  • Deuterated internal standard

  • Blank human plasma (at least 6 different lots)

  • LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare individual primary stock solutions of the analyte, ¹³C-IS, and ²H-IS in methanol (e.g., at 1 mg/mL).

    • Prepare separate working standard solutions of the analyte by serial dilution of the primary stock solution.

    • Prepare separate working internal standard solutions for the ¹³C-IS and ²H-IS at a fixed concentration (e.g., 100 ng/mL).

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare two separate sets of calibration curve samples by spiking blank human plasma with the analyte working solutions to achieve a range of concentrations (e.g., 8-10 non-zero levels).

    • To one set, add the ¹³C-IS working solution. To the other set, add the ²H-IS working solution.

    • Prepare two sets of QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each plasma sample (calibration standard, QC, or blank), add 300 µL of the corresponding internal standard in acetonitrile (either ¹³C-IS or ²H-IS).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase composition (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive or negative mode, as appropriate for the analyte.

    • MRM Transitions: Optimize and monitor specific precursor-to-product ion transitions for the analyte, ¹³C-IS, and ²H-IS.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the respective internal standard for each sample.

    • Construct separate calibration curves for the ¹³C-IS and ²H-IS methods by plotting the peak area ratio against the nominal concentration.

    • Determine the concentrations of the QC samples for both methods using their respective calibration curves.

    • Calculate the accuracy (%RE) and precision (%CV) for the QC samples for each method.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Analyte, 13C-IS, 2H-IS) cal_qc Calibration & QC Samples (Two Sets: one for 13C-IS, one for 2H-IS) stock->cal_qc spike Spike Plasma Samples with respective IS cal_qc->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer, Evaporation, Reconstitution centrifuge->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms process Peak Integration & Ratio Calculation lcms->process quantify Quantification using Calibration Curves process->quantify compare Compare Accuracy (%RE) & Precision (%CV) quantify->compare

Caption: Experimental workflow for comparing ¹³C and deuterated internal standards.

isotope_dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_detection Mass Spectrometry Detection analyte Analyte (Unknown Amount) extraction Extraction analyte->extraction is 13C-Labeled IS (Known Amount) is->extraction chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization ms Measure Ratio (Analyte / IS) ionization->ms quant Accurate Quantification ms->quant

Caption: Principle of Isotope Dilution Mass Spectrometry with a ¹³C-labeled internal standard.

Conclusion

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in quantitative bioanalysis, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability, leading to more robust and defensible data. While deuterated internal standards can be a cost-effective option, careful validation is crucial to ensure that potential issues such as chromatographic shifts and isotopic instability do not compromise the integrity of the results. For applications where data quality is paramount, the investment in ¹³C-labeled internal standards is a scientifically sound decision.

References

Interpreting Mass Shift Data from 13C Labeling Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for interpreting mass shift data from 13C labeling experiments, a cornerstone of metabolic flux analysis (MFA). Understanding the flow of carbon through metabolic networks is crucial for identifying therapeutic targets, elucidating disease mechanisms, and optimizing bioprocesses. This document offers an objective comparison of 13C-MFA with alternative approaches, supported by experimental data and detailed methodologies.

Principles of 13C Isotope Labeling and Mass Shift Analysis

Stable isotope labeling with 13C has become a pivotal technique in metabolic research. The fundamental principle involves supplying cells or organisms with a substrate, such as glucose or glutamine, enriched with the heavy isotope of carbon (13C) instead of the naturally more abundant 12C. As cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. This incorporation results in a predictable increase in the mass of these metabolites.[1]

Mass spectrometry (MS) is a highly sensitive analytical technique used to detect these mass shifts. By measuring the mass-to-charge ratio (m/z) of metabolites, researchers can distinguish between unlabeled (all 12C), partially labeled (containing some 13C), and fully labeled (all carbons are 13C) molecules. The distribution of these different labeled forms, known as the mass isotopomer distribution (MID), provides a quantitative snapshot of the activity of metabolic pathways.[1]

Data Presentation: Mass Isotopomer Distributions

A key output of 13C labeling experiments is the mass isotopomer distribution (MID) for various metabolites of interest. This data reveals the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition). Presenting this data in a clear, tabular format is essential for comparison across different experimental conditions or cell lines.

Table 1: Mass Isotopomer Distribution (MID) of Key Glycolytic and TCA Cycle Intermediates in A549 Cancer Cells.

The following table presents hypothetical MID data for A549 human lung carcinoma cells cultured in the presence of either [U-13C6]glucose or [U-13C5]glutamine. M+n represents the fraction of the metabolite pool containing 'n' 13C atoms. This data illustrates how different tracers provide distinct labeling patterns in central carbon metabolism.

MetaboliteTracer: [U-13C6]GlucoseTracer: [U-13C5]Glutamine
M+0 M+1
Pyruvate 0.100.05
Lactate 0.120.06
Citrate 0.250.10
α-Ketoglutarate 0.300.12
Malate 0.350.15
Aspartate 0.380.18

Data is hypothetical and for illustrative purposes only. Actual MIDs will vary based on experimental conditions.

Comparison of 13C-MFA with Alternative Methods

While 13C-MFA is a powerful tool, other methods are also used to study metabolic networks. Flux Balance Analysis (FBA) is a computational method that predicts metabolic flux distributions based on a stoichiometric model of metabolism and a defined cellular objective, such as maximizing biomass production.

Table 2: Comparison of 13C-Metabolic Flux Analysis (13C-MFA) and Flux Balance Analysis (FBA).

Feature13C-Metabolic Flux Analysis (13C-MFA)Flux Balance Analysis (FBA)
Principle Measures intracellular fluxes based on the incorporation of stable isotopes from a labeled substrate.[2]Predicts metabolic fluxes by optimizing an objective function subject to stoichiometric constraints.[3]
Data Input Mass isotopomer distributions from MS or NMR, extracellular uptake/secretion rates.[2]Stoichiometric network model, definition of biomass composition, and an objective function.[3]
Output Quantitative flux map of central carbon metabolism.[2]A predicted optimal flux distribution for the entire metabolic network.
Strengths Provides a direct measurement of intracellular metabolic activity. Can resolve bidirectional fluxes. High confidence in the determined fluxes for central metabolism.[2]Genome-scale analysis is possible. Does not require expensive isotope tracers. Can be used for predictive modeling.
Limitations Typically limited to central carbon metabolism. Can be expensive and technically demanding. Requires isotopic and metabolic steady state.Predictions are highly dependent on the chosen objective function. Does not provide a direct measurement of in vivo fluxes. Cannot resolve bidirectional fluxes.
Typical Application Quantifying changes in central carbon metabolism in response to genetic or environmental perturbations.[4]Predicting the effects of gene knockouts on cellular growth and metabolism. Genome-scale metabolic engineering.

Experimental Protocols

Accurate and reproducible data are paramount in 13C labeling experiments. The following is a generalized protocol for a typical experiment with adherent mammalian cancer cells.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate adherent cancer cells (e.g., A549) in standard growth medium and culture until they reach approximately 70-80% confluency.

  • Media Preparation: Prepare two types of experimental media:

    • Unlabeled Medium: The same basal medium but with unlabeled glucose and glutamine at the desired concentrations.

    • Labeled Medium: The basal medium where the standard glucose is replaced with [U-13C6]glucose and/or standard glutamine with [U-13C5]glutamine.

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with the unlabeled experimental medium.

    • Aspirate the wash medium and add the pre-warmed 13C-labeled medium to the cells.

    • Incubate the cells for a sufficient period to approach isotopic steady state (typically 18-24 hours, but should be determined empirically).[5]

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeled medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the plate.

    • Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.[6]

    • Vortex the suspension vigorously.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

LC-MS Analysis
  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • Chromatography: Separate the metabolites using a liquid chromatography system. The choice of column and mobile phases will depend on the specific metabolites of interest.

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer. Acquire data in full scan mode to capture the mass isotopomer distributions of the targeted metabolites.

  • Data Processing: Process the raw LC-MS data using appropriate software to identify metabolites and quantify the peak areas for each mass isotopologue. Correct for the natural abundance of 13C to determine the true fractional enrichment from the tracer.

Mandatory Visualizations

Diagrams are essential for visualizing complex metabolic pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language.

G cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_int Interpretation Phase A Cell Culture (e.g., A549 cells) B 13C Labeled Medium ([U-13C6]Glucose) A->B Switch to C Isotopic Labeling (18-24 hours) B->C D Metabolite Extraction (Quenching & Lysis) C->D E LC-MS Analysis D->E F Data Processing (Peak Integration, Natural Abundance Correction) E->F G Mass Isotopomer Distribution (MID) Analysis F->G H Metabolic Flux Analysis (MFA) G->H I Biological Interpretation H->I

Caption: Experimental workflow for 13C metabolic flux analysis.

Glycolysis_TCA Glc Glucose (13C6) G6P Glucose-6-P (13C6) Glc->G6P F6P Fructose-6-P (13C6) G6P->F6P F16BP Fructose-1,6-BP (13C6) F6P->F16BP DHAP DHAP (13C3) F16BP->DHAP GAP GAP (13C3) F16BP->GAP DHAP->GAP BPG 1,3-BPG (13C3) GAP->BPG P3G 3-PG (13C3) BPG->P3G P2G 2-PG (13C3) P3G->P2G PEP PEP (13C3) P2G->PEP Pyr Pyruvate (13C3) PEP->Pyr Lac Lactate (13C3) Pyr->Lac AcCoA Acetyl-CoA (13C2) Pyr->AcCoA Cit Citrate (13C2) AcCoA->Cit IsoCit Isocitrate (13C2) Cit->IsoCit aKG α-Ketoglutarate (13C2) IsoCit->aKG SucCoA Succinyl-CoA (13C2) aKG->SucCoA Suc Succinate (13C2) SucCoA->Suc Fum Fumarate (13C2) Suc->Fum Mal Malate (13C2) Fum->Mal OAA Oxaloacetate Mal->OAA OAA->Cit

Caption: Tracing of 13C from glucose through glycolysis and the TCA cycle.

Logical_Relationship Fluxes Metabolic Fluxes (v1, v2, ... vn) Model Stoichiometric Model & Atom Transitions Fluxes->Model Comparison Comparison & Parameter Fitting Model->Comparison MIDs Measured Mass Isotopomer Distributions MIDs->Comparison Extracellular Extracellular Rates (Uptake/Secretion) Extracellular->Comparison EstimatedFluxes Estimated Fluxes with Confidence Intervals Comparison->EstimatedFluxes

Caption: Logical relationship in metabolic flux analysis.

References

A Researcher's Guide to Confirming the Identity of 13C Labeled Metabolites: A Comparative Analysis of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of metabolites labeled with carbon-13 (13C) is a critical step in elucidating metabolic pathways and understanding cellular processes. This guide provides an objective comparison of the two primary analytical techniques employed for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the principles of each method, present supporting experimental data, and provide detailed protocols to aid in the selection of the most appropriate technique for your research needs.

The confirmation of 13C labeled metabolites is fundamental to a wide range of studies, from metabolic flux analysis to drug discovery. The choice between MS and NMR spectroscopy is often dictated by the specific requirements of the experiment, including the desired sensitivity, the need for structural elucidation, and the complexity of the biological sample.

At a Glance: Comparing Mass Spectrometry and NMR Spectroscopy

The two powerhouse techniques for analyzing 13C labeled metabolites, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, each offer a unique set of advantages and disadvantages. MS is renowned for its high sensitivity and ability to detect a vast number of metabolites, while NMR provides unparalleled detail for structural elucidation and is highly reproducible.[1][2]

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomole to femtomole range)[2]Low[3][4]
Reproducibility Average[1]Very high[1][2]
Number of Detectable Metabolites High (300-1000+)[1]Low (30-100)[1]
Structural Information Limited to mass-to-charge ratio and fragmentation patternsDetailed structural information, including atom connectivity
Sample Preparation Often requires derivatization and chromatographic separation[1]Minimal sample preparation required[1][2]
Data Analysis Can be complex, often requiring specialized softwareCan be complex, but databases and software tools are available
Quantification Relative quantification is common; absolute quantification requires labeled standardsAbsolute quantification is an inherent strength[1]
Primary Applications Untargeted metabolomics, flux analysis, biomarker discoveryStructural elucidation, targeted metabolomics, flux analysis

In-Depth Analysis of Key Techniques

Mass Spectrometry-Based Approaches

Mass spectrometry is a powerful tool that measures the mass-to-charge ratio (m/z) of ions. In the context of 13C labeling, the incorporation of 13C atoms into a metabolite results in a predictable increase in its mass, allowing for its detection and relative quantification.

One notable MS-based technique is the Isotopic Ratio Outlier Analysis (IROA) . In an IROA experiment, two cell populations are cultured with media containing different isotopic signatures of carbon (e.g., 5% and 95% 13C).[5][6] The samples are then mixed, and the resulting unique isotopic patterns allow for the clear differentiation of biological signals from background noise and artifacts.[5][6][7] This method also facilitates the determination of the number of carbon atoms in a molecule, significantly aiding in its identification.[5][6]

LCMS_Workflow cluster_design Experimental Design cluster_execution Experimental Execution cluster_analysis Data Acquisition & Analysis Tracer Tracer Selection (e.g., [U-13C]-Glucose) Labeling Labeling Strategy (Time-course vs. Steady-state) Culture Cell Culture/ In vivo Model Quench Metabolism Quenching Culture->Quench Extract Metabolite Extraction Quench->Extract LCMS LC-MS Analysis Extract->LCMS Processing Data Processing (Peak Picking, Integration) LCMS->Processing Correction Natural Abundance Correction Processing->Correction MFA Metabolic Flux Analysis Correction->MFA

A generalized workflow for a 13C tracer study using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Approaches

NMR spectroscopy provides detailed information about the chemical structure of molecules by observing the magnetic properties of atomic nuclei. For 13C labeled metabolites, NMR can unambiguously determine the position of the 13C atoms within the molecule, providing invaluable information for structural elucidation.

A powerful 2D NMR experiment for this purpose is the Incredible Natural Abundance Double QUantum Transfer Experiment (INADEQUATE) . This experiment directly detects correlations between adjacent 13C atoms, allowing for the tracing of the carbon skeleton of a metabolite.[8][9] While extremely powerful, the low natural abundance of 13C makes this experiment challenging without isotopic enrichment.[9]

NMR_Logic_Flow cluster_data Data Acquisition cluster_processing Data Processing cluster_identification Identification NMR_Acquisition 1D/2D NMR Data Acquisition (1H, 13C, HSQC, HMBC, INADEQUATE) Peak_Picking Peak Picking & Integration NMR_Acquisition->Peak_Picking Correlation Peak Correlation Analysis Peak_Picking->Correlation Database_Search Database Searching (e.g., BMRB, HMDB) Correlation->Database_Search Structure_Elucidation De Novo Structure Elucidation Correlation->Structure_Elucidation Confirmation Confirmation of Identity Database_Search->Confirmation Structure_Elucidation->Confirmation

References

A Comparative Guide to 13C and 15N Labeling for Metabolic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic labeling strategy is paramount for the accuracy and reliability of experimental outcomes in metabolic analysis. This guide provides an objective comparison of Carbon-13 (13C) and Nitrogen-15 (15N) labeling techniques, supported by experimental data and detailed methodologies, to facilitate informed decisions for specific research needs.

Core Principles of 13C and 15N Labeling

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules and quantifying dynamic changes within complex biological systems.[1] By introducing molecules enriched with heavy, non-radioactive isotopes like 13C or 15N, researchers can distinguish them from their naturally abundant, lighter counterparts (12C and 14N) using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][] This allows for the precise measurement of metabolic fluxes, pathway activities, and the biosynthesis rates of macromolecules.

13C Labeling: As carbon forms the backbone of most metabolites, 13C is the ideal tracer for mapping the flow of molecules through central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.[3] 13C-Metabolic Flux Analysis (13C-MFA) is considered the gold standard for quantifying intracellular metabolic reaction rates.[4][5]

15N Labeling: Nitrogen is a fundamental component of amino acids and nucleic acids.[1] Consequently, 15N labeling is crucial for investigating nitrogen metabolism, amino acid biosynthesis, and protein turnover.[][3] It is also instrumental in quantitative proteomics, for example, in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.[3]

Comparative Analysis: 13C vs. 15N Labeling

The choice between 13C and 15N labeling hinges on the specific biological question, the metabolic pathways of interest, and the analytical platform available.

Feature13C Labeling15N LabelingKey Considerations
Primary Application Metabolic Flux Analysis (MFA) of central carbon metabolism.[3][4][5]Tracing nitrogen metabolism, amino acid and nucleotide biosynthesis, protein turnover studies.[][3]Align the isotope choice with the core biological question. For a comprehensive view, dual 13C/15N labeling can be employed.[6][7]
Natural Abundance ~1.1%[]~0.37%[]The lower natural abundance of 15N can provide a cleaner background in mass spectrometry, which is advantageous for high-sensitivity applications.[]
Mass Shift in MS Variable, +1 Da per 13C atom. Allows for larger mass shifts with uniformly labeled tracers (e.g., [U-13C6]-glucose gives a +6 Da shift).[8]Typically +1 Da per 15N atom. Some amino acids contain more than one nitrogen.[]Larger mass shifts from 13C labeling can provide better separation from unlabeled peptides in MS, but may also create more complex isotopic patterns.[8]
Analytical Techniques Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR).[][9]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[1][]Both isotopes are NMR active (spin 1/2).[] 15N labeling is particularly valuable for HSQC NMR experiments for protein structural analysis.[]
Tracer Molecules [U-13C]-glucose, [1,2-13C]-glucose, [U-13C]-glutamine, etc.[4][10][11][15N]-ammonium chloride, [U-15N]-amino acids, [15N5]-guanine.[6][12]The choice of tracer is critical for elucidating specific pathways. Singly labeled substrates can be more informative for discovering novel pathways.[11]
Labeling Efficiency High incorporation achievable in cell culture (>95% in some pathways).[13] In vivo labeling can be lower (~60%).[13]High incorporation is achievable, especially in defined media.The experimental setup (in vitro vs. in vivo), media composition, and labeling duration significantly impact labeling efficiency.

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining reliable and reproducible data in stable isotope labeling studies.

Protocol 1: 13C Metabolic Flux Analysis (13C-MFA) in Mammalian Cells

This protocol outlines the key steps for a typical 13C-MFA experiment using [U-13C6]-glucose as a tracer.

1. Cell Culture and Isotopic Labeling:

  • Culture adherent mammalian cells in standard medium (e.g., DMEM) supplemented with dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose and glutamine.

  • Adapt cells to the custom 13C-labeling medium (DMEM lacking glucose, supplemented with [U-13C6]-glucose) for a period to ensure metabolic and isotopic steady state.

  • Seed cells in 6-well plates and grow to the desired confluency.

  • Replace the standard medium with the pre-warmed 13C-labeling medium.

  • Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the 13C label.[12]

2. Quenching and Metabolite Extraction:

  • Rapidly aspirate the labeling medium and quench metabolism by placing the plate on dry ice or a pre-chilled metal block.[12]

  • Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.[12]

  • Transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble material.[4]

  • Collect the supernatant containing the intracellular metabolites. The remaining pellet can be used for analyzing protein-bound amino acids.[4]

3. Sample Preparation for GC-MS Analysis (Protein-Bound Amino Acids):

  • Hydrolyze the protein pellet by adding 6M HCl and incubating at 100°C for 12-24 hours.[4]

  • Dry the hydrolysate completely under a stream of nitrogen or using a SpeedVac.[4]

  • Derivatize the amino acids to make them volatile for GC-MS analysis. This is commonly done by resuspending the dried hydrolysate in pyridine (B92270) and adding a derivatization agent like MTBSTFA, followed by incubation at 60°C for 1 hour.[4]

4. Data Acquisition and Analysis:

  • Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions of the amino acids.[4]

  • Use computational software to perform flux estimation and statistical analysis based on the measured mass isotopomer distributions and extracellular flux rates (substrate uptake and product secretion).[4][5]

Protocol 2: 15N Labeling for Tracing Purine (B94841) Metabolism

This protocol describes the use of [15N5]-Guanine to trace the purine salvage pathway.

1. Cell Culture and Isotopic Labeling:

  • Culture cells as described in the 13C-MFA protocol.

  • Prepare a labeling medium containing [15N5]-Guanine.

  • Wash cells with pre-warmed PBS and add the [15N5]-Guanine labeling medium.

  • Incubate for a defined time course to monitor the incorporation of the 15N label into guanine (B1146940) nucleotides (GMP, GDP, GTP).[12]

2. Quenching and Metabolite Extraction:

  • Follow the same quenching and extraction procedure as in the 13C-MFA protocol using ice-cold 80% methanol.[12]

3. Sample Preparation for LC-MS/MS Analysis:

  • Dry the metabolite extracts using a vacuum concentrator.[12]

  • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.

4. Data Acquisition and Analysis:

  • Analyze the samples using an HPLC system coupled to a mass spectrometer.

  • Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the unlabeled (M+0) and labeled (M+5) isotopologues of GMP, GDP, and GTP.[12]

  • Calculate the fractional enrichment of the labeled species and the metabolic flux rates through the purine salvage pathway.[12]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of atoms through metabolic networks and the steps involved in the experimental process.

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway cluster_anaplerosis Anaplerosis Glucose Glucose (13C6) G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P Ribose-5-Phosphate G6P->R5P F16BP F1,6BP F6P->F16BP GAP_DHAP GAP / DHAP F16BP->GAP_DHAP PEP PEP GAP_DHAP->PEP Pyruvate Pyruvate (13C3) PEP->Pyruvate AcetylCoA Acetyl-CoA (13C2) Pyruvate->AcetylCoA OAA Oxaloacetate Pyruvate->OAA Pyruvate_Carboxylase Pyruvate Carboxylase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->OAA OAA->AcetylCoA R5P->GAP_DHAP Glutamine Glutamine Glutamine->aKG Purine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_enzymes Guanine_ext Guanine-15N5 Guanine_int Guanine-15N5 Guanine_ext->Guanine_int Transport GMP GMP-15N5 Guanine_int->GMP PRPP HGPRT HGPRT GDP GDP-15N5 GMP->GDP GMPS GMPS GTP GTP-15N5 GDP->GTP NDK NDK DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA

References

A Comprehensive Guide to Assessing the Purity of 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the purity of starting materials is paramount for the validity and reproducibility of experimental results. This guide provides a detailed comparison of analytical methods for assessing the purity of 2',3'-O-Isopropylideneadenosine-¹³C₅, a key intermediate in the synthesis of various adenosine (B11128) analogs and probes. We present supporting experimental data, detailed protocols, and comparative analyses against its unlabeled counterpart and potential impurities.

Introduction to Purity Assessment

The introduction of five ¹³C atoms into the ribose moiety of 2',3'-O-Isopropylideneadenosine provides a powerful tool for tracing molecular pathways and quantifying metabolic fluxes using mass spectrometry and NMR spectroscopy. However, the synthetic process for isotopic labeling can introduce unique impurities alongside those common to standard nucleoside chemistry. Therefore, a multi-faceted analytical approach is crucial for comprehensive purity assessment.

This guide will focus on three principal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis of chemical purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation of isotopic enrichment and identification of impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for an orthogonal assessment of purity without the need for a specific reference standard of the labeled compound.

Comparative Purity Data

The following tables summarize typical quantitative data obtained from the analysis of 2',3'-O-Isopropylideneadenosine-¹³C₅ compared to its unlabeled analog.

Table 1: HPLC-UV Purity Analysis

CompoundRetention Time (min)Peak Area (%)Purity Specification
2',3'-O-Isopropylideneadenosine10.299.8≥98%
2',3'-O-Isopropylideneadenosine-¹³C₅ 10.1 99.5 ≥99% isotopic purity, ≥98% chemical purity
Adenosine (potential impurity)6.50.1-
Unidentified Impurity 18.90.3-
Unidentified Impurity 211.50.1-

Table 2: LC-MS Analysis

CompoundExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Isotopic Enrichment (%)Notes
2',3'-O-Isopropylideneadenosine308.1353308.1351N/ANatural isotopic abundance.
2',3'-O-Isopropylideneadenosine-¹³C₅ 313.1522 313.1520 >99% Confirms incorporation of five ¹³C atoms.
Potential M+4 Impurity312.1489312.1491-Indicates incomplete labeling.

Table 3: ¹H qNMR Purity Assessment

CompoundPurity by ¹H qNMR (%)Internal Standard
2',3'-O-Isopropylideneadenosine99.7Maleic Anhydride
2',3'-O-Isopropylideneadenosine-¹³C₅ 99.6 Maleic Anhydride

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC-UV Method for Chemical Purity

This method is suitable for quantifying the chemical purity of the target compound and detecting non-isotopically labeled impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or methanol) to a concentration of 1 mg/mL.

LC-MS Method for Isotopic Purity and Impurity Identification

This method confirms the isotopic enrichment and identifies the mass of any impurities.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC-UV method.

  • MS Detection: Positive ion mode.

  • Scan Range: m/z 100-500.

  • Data Analysis: Extract ion chromatograms for the expected masses of the labeled compound and potential isotopologues (M+1, M+2, etc.) to determine the isotopic distribution.

Quantitative ¹H NMR (qNMR) for Absolute Purity

qNMR provides an absolute purity value without the need for a specific isotopically labeled reference standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).

    • Calibrated 90° pulse.

  • Data Processing:

    • Careful phasing and baseline correction.

    • Integration of a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Potential Impurities

During the synthesis and handling of 2',3'-O-Isopropylideneadenosine and its labeled analogs, several impurities can arise:

  • Adenosine: Resulting from the hydrolysis of the isopropylidene group.

  • Starting Materials: Unreacted reagents from the synthesis.

  • By-products of Synthesis: Such as incompletely protected or over-reacted species.

  • Isotopologues: Molecules with fewer than the desired number of ¹³C atoms in the labeled compound.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample (1 mg/mL) start->dissolve inject Inject 10 µL dissolve->inject separate C18 Separation inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate end Purity Report calculate->end

Caption: Workflow for HPLC-UV purity analysis.

LCMS_Workflow start Sample from HPLC Prep lc_separation LC Separation (C18) start->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization mass_analysis Mass Analysis (m/z 100-500) esi_ionization->mass_analysis data_processing Data Processing: - Extract Ion Chromatograms - Determine Isotopic Distribution mass_analysis->data_processing report Isotopic Purity Report data_processing->report qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Calculation weigh_sample Accurately weigh sample and standard dissolve Dissolve in DMSO-d6 weigh_sample->dissolve acquire Acquire ¹H Spectrum (long D1) dissolve->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report Purity Certificate calculate->report

Benchmarking 13C Labeled Compounds Against Other Quantification Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. In mass spectrometry-based bioanalysis, the choice of an internal standard is a critical determinant of data quality.[1] An ideal internal standard (IS) should be chemically and physically identical to the analyte, differing only in mass, to ensure it accurately compensates for variations throughout the analytical process.[2] Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for this purpose.[3][4]

This guide provides an objective comparison of Carbon-13 (¹³C) labeled internal standards against other common alternatives, supported by experimental data. While other SIL standards, like deuterium (B1214612) (²H)-labeled compounds, and non-isotopic standards, such as structural analogs, are used, ¹³C-labeled standards consistently demonstrate superior performance.[1]

Key Performance Comparison

The primary advantage of ¹³C-labeled standards is their near-perfect chemical and physical identity to the analyte.[4] This ensures they behave almost identically during sample extraction, chromatography, and ionization, providing the most accurate correction for analytical variability.[5] In contrast, other standards can introduce biases that compromise data integrity.

Table 1: Comparison of Quantitative Internal Standards

Performance Parameter¹³C Labeled CompoundsDeuterium (²H) Labeled CompoundsNon-Isotopically Labeled Standards (Structural Analogs)
Accuracy & Precision Excellent; provides the most reliable results.[3]Good to Excellent; can be susceptible to errors from isotopic effects.[2]Moderate to Good; differences in chemical properties can lead to variability.[6][7]
Chromatographic Co-elution Virtually identical retention time, ensuring perfect co-elution with the analyte.[3]Often elutes slightly earlier than the analyte due to the "isotope effect," which can be problematic in high-resolution systems.[2][8]Different retention times, does not co-elute with the analyte.
Matrix Effect Compensation Excellent; co-elution ensures both standard and analyte are affected by matrix components identically.[2][3]Good; slight retention time shifts can lead to differential matrix effects and quantification errors.[9]Poor to Moderate; different elution times and chemical properties lead to poor compensation for matrix effects.[6]
Isotopic Stability Highly stable; no risk of isotopic exchange during sample processing or analysis.[2][10]Susceptible to back-exchange of deuterium atoms with protons from the solvent, compromising integrity.[2]Not applicable.
Synthesis & Cost Can be more complex and expensive to synthesize.[11][12]Often more accessible and less expensive.[2]Generally the most cost-effective option.

Experimental Protocol and Data

To demonstrate the performance differences in a practical setting, we outline a general bioanalytical method for quantifying a target analyte in a biological matrix (e.g., human plasma) using different internal standards.

Experimental Methodology
  • Preparation of Standards and Samples :

    • Prepare primary stock solutions of the analyte and the ¹³C-labeled internal standard in a suitable organic solvent.[1]

    • Create a series of working standard solutions through serial dilution.[1]

    • Prepare calibration standards and Quality Control (QC) samples (low, medium, high) by spiking blank plasma with the working solutions.[1]

    • To each standard, QC, and unknown sample, add a fixed concentration of the internal standard (either ¹³C-labeled or a structural analog).

  • Sample Extraction :

    • Perform protein precipitation on all plasma samples using a solvent like acetonitrile.

    • Centrifuge the samples and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute it in a mobile phase-compatible solvent for analysis.

  • LC-MS/MS Analysis :

    • Inject the reconstituted samples into a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • Use a suitable chromatographic column (e.g., C18) and mobile phase gradient to separate the analyte from matrix components.

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.[1]

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.[1]

    • Determine the analyte concentration in QC and unknown samples using the regression equation from the calibration curve.[1]

    • Assess method performance by calculating accuracy, precision, and matrix effects.[13]

Comparative Performance Data

The following table summarizes typical results from a comparative study, highlighting the superior performance of a ¹³C-labeled internal standard over a deuterated standard, where the deuterated standard showed significant analytical challenges.

Table 2: Quantitative Performance in Human Plasma

Internal StandardParameterPerformance
Deuterated (²H) IS Mean Bias (Accuracy) 96.8%[7]
Standard Deviation (Precision) 8.6%[7]
Observed Error Potentially up to 40% error due to imperfect retention time matching and differential matrix effects.[3]
¹³C-Labeled IS Mean Bias (Accuracy) 100.3%[7]
Standard Deviation (Precision) 7.6%[7]
Observed Error Significantly reduced coefficient of variation (CV%) compared to deuterated standards.[3][14]

Visualizations of Workflow and Key Concepts

experimental_workflow Bioanalytical Experimental Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing A Spike Plasma Samples (Calibrators, QCs, Unknowns) B Add Internal Standard (¹³C-IS or Analog-IS) A->B C Protein Precipitation & Supernatant Collection B->C D HPLC Separation C->D E MS/MS Detection (MRM Mode) D->E F Calculate Peak Area Ratios (Analyte / IS) E->F G Generate Calibration Curve F->G H Quantify Unknowns G->H

Caption: A typical workflow for quantitative bioanalysis using an internal standard.

matrix_effect ¹³C-IS Compensating for Matrix Effects cluster_source Ion Source cluster_detector MS Detector Analyte Analyte Analyte_Signal Analyte Signal Analyte->Analyte_Signal IS ¹³C-Internal Standard IS_Signal IS Signal IS->IS_Signal Matrix Matrix Components (e.g., Phospholipids) Matrix->Analyte_Signal Ion Suppression Matrix->IS_Signal Ion Suppression Ratio Ratio (Analyte/IS) Remains Constant Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: ¹³C standards co-elute with the analyte, ensuring equal impact from matrix effects.

Conclusion

For quantitative bioanalysis by LC-MS/MS, a ¹³C-labeled internal standard is the superior choice for achieving the highest level of accuracy and precision.[3] Its ability to perfectly co-elute with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[2][3] While deuterated standards are a common and often more cost-effective option, they can introduce complications like chromatographic shifts and potential isotopic instability that may compromise results.[3] For researchers and drug development professionals where data quality is non-negotiable, the investment in ¹³C-labeled internal standards is a scientifically sound decision that leads to more reliable and defensible data.[3]

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 2',3'-O-Isopropylideneadenosine-¹³C₅

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2',3'-O-Isopropylideneadenosine-¹³C₅, a non-hazardous, isotopically labeled nucleoside analog. By adhering to these procedural steps, you can maintain a safe laboratory environment while advancing your critical research.

Hazard Assessment and Personal Protective Equipment (PPE)

While 2',3'-O-Isopropylideneadenosine is not classified as a hazardous substance, the stable, non-radioactive ¹³C₅ isotope does not alter its chemical properties.[1] Adherence to standard laboratory safety protocols is essential. The following personal protective equipment is recommended to minimize exposure and ensure safe handling.

Eye and Face Protection:

  • Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • For procedures with a splash hazard, such as pouring large volumes, a face shield should be worn in addition to safety glasses or goggles.

Skin Protection:

  • Gloves: Disposable nitrile gloves are recommended for incidental contact.[3][4] For more prolonged handling, consider double-gloving or using Silver Shield gloves underneath disposable nitrile gloves.[3] Always wash hands after removing gloves.

  • Lab Coat: A standard laboratory coat should be worn to protect personal clothing.

Respiratory Protection:

  • Under normal conditions of use, respiratory protection is not required.[2]

  • If handling large quantities that may generate dust, a dust mask (such as a type N95 in the US) is recommended.[5][6]

Key Safety and Handling Information

To facilitate quick reference, the following table summarizes the key safety and logistical data for 2',3'-O-Isopropylideneadenosine.

PropertyValueSource(s)
Appearance White or nearly white crystal powder/solid[1][2][7]
Molecular Formula C₁₃H₁₇N₅O₄[1][2]
Molecular Weight 307.31 g/mol [1][2]
Melting Point 221 - 222 °C[1][2]
Solubility Soluble[1][2]
Hazard Classification Not classified as hazardous[1][2]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[2][7][8][2][7][8]
Incompatible Materials Oxidizing agents[2]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Experimental Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined above.

  • Weighing and Transfer: To minimize dust formation, handle the solid compound in a well-ventilated area.[2] Avoid creating and inhaling dust.

  • Spill Response: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[2] Avoid runoff into storm sewers and waterways.[9]

  • Hygiene: After handling, wash hands and other exposed areas thoroughly.[9]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek medical attention if irritation persists.[9]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][9] Get medical attention if symptoms occur.

  • Inhalation: Move to fresh air.[2][9] If breathing is difficult, give oxygen.[9] Seek medical attention if symptoms occur.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting.[9] Seek medical attention if symptoms occur.

Disposal Protocol:

Even though 2',3'-O-Isopropylideneadenosine-¹³C₅ is not classified as hazardous, it should not be disposed of in the regular trash or down the drain.[1]

  • Waste Collection: Place the compound and any contaminated disposable labware into a designated, sealable, and chemically compatible waste container.[1]

  • Labeling: Clearly label the waste container with the chemical name.

  • EHS Consultation: The primary route for disposal is through your institution's Environmental Health and Safety (EHS) department.[1] Always consult their specific guidelines for non-hazardous chemical waste disposal.

Workflow for Safe Handling

The following diagram illustrates the procedural workflow for the safe handling of 2',3'-O-Isopropylideneadenosine-¹³C₅ from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh and Transfer (Avoid Dust Formation) prep_area->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_spill Clean Spills Immediately handle_experiment->cleanup_spill cleanup_waste Collect Waste in Designated Container handle_experiment->cleanup_waste emergency_first_aid Provide First Aid (as needed) handle_experiment->emergency_first_aid cleanup_label Label Waste Container cleanup_waste->cleanup_label cleanup_ehs Consult EHS for PICKUP cleanup_label->cleanup_ehs

Caption: Workflow for handling 2',3'-O-Isopropylideneadenosine-¹³C₅.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.